molecular formula C10H9ClN2O B136471 4-Chloro-6-ethoxyquinazoline CAS No. 155960-92-2

4-Chloro-6-ethoxyquinazoline

Cat. No.: B136471
CAS No.: 155960-92-2
M. Wt: 208.64 g/mol
InChI Key: GNWPZLGHHNOKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-ethoxyquinazoline (CAS 155960-92-2) is a high-value chemical intermediate for research and development, particularly in medicinal chemistry. This compound features a reactive chloro group at the 4-position and an ethoxy substituent at the 6-position of the quinazoline core, a privileged scaffold in drug discovery . This specific substitution pattern makes it a versatile building block for the synthesis of a wide array of derivatives, primarily through nucleophilic displacement of the chlorine atom . The quinazoline structure is notably significant in the design of novel kinase inhibitors, which are pivotal in anticancer drug discovery, targeting enzymes such as EGFR, VEGFR-2, and PI3K . Beyond oncology, quinazoline-based compounds demonstrate a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anti-tubercular properties, making this intermediate valuable for projects across multiple therapeutic areas . Researchers utilize this compound to generate novel molecules for screening against these targets. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-ethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-2-14-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWPZLGHHNOKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473773
Record name 4-chloro-6-ethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155960-92-2
Record name 4-Chloro-6-ethoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155960-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-6-ethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Chloro-6-ethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 4-Chloro-6-ethoxyquinazoline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs).

A Pivotal Scaffold in Kinase Inhibitor Synthesis[1]

CAS Number: 155960-92-2 Molecular Formula: C₁₀H₉ClN₂O Molecular Weight: 208.64 g/mol [1][2]

Executive Summary

This compound is a functionalized heterocyclic building block extensively utilized in medicinal chemistry. It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for a diverse array of receptors.[3] Its primary utility lies in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.

Unlike its disubstituted counterpart (4-chloro-6,7-dimethoxyquinazoline), which forms the core of drugs like Erlotinib and Gefitinib , the 6-ethoxy variant allows researchers to probe the specific steric and lipophilic requirements of the ATP-binding pocket in kinase enzymes. The 4-position chlorine atom acts as a highly reactive electrophile, enabling rapid coupling with various anilines to generate libraries of potential anticancer agents.

Chemical Profile & Reactivity[1][4][5][6]

Structural Analysis

The compound consists of a quinazoline bicyclic system. The reactivity is dominated by two features:

  • The C4-Chlorine "Warhead": The pyrimidine ring is electron-deficient, making the carbon at position 4 highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).

  • The C6-Ethoxy Group: This substituent provides electron-donating density to the benzene ring, modulating the overall electrophilicity of the system and enhancing lipid solubility (logP) compared to hydroxy analogs.

Physical Properties
PropertyValue
Appearance Off-white to pale yellow solid
Melting Point 98–102 °C (Typical for analogs)
Solubility Soluble in DCM, DMSO, DMF; limited solubility in water
Storage Inert atmosphere, 2–8°C (Hydrolysis sensitive)

Synthetic Pathways[1][4][7][8]

The synthesis of this compound typically follows a linear two-step protocol starting from anthranilic acid derivatives.

Step 1: Cyclization to the Quinazolinone

The precursor, 2-amino-5-ethoxybenzoic acid , is cyclized using formamide or formamidine acetate at high temperatures. This yields the stable intermediate 6-ethoxyquinazolin-4(3H)-one (CAS 155960-97-7).

Step 2: Chlorination (The Critical Step)

The quinazolinone is treated with a chlorinating agent, most commonly Phosphorus Oxychloride (POCl₃) , often with a catalytic amount of DMF. This converts the tautomeric hydroxyl group (enol form) into the chloride leaving group.

Experimental Protocol (General Procedure):

  • Charge: Suspend 6-ethoxyquinazolin-4(3H)-one (1.0 eq) in POCl₃ (5–10 eq).

  • Catalysis: Add DMF (2–3 drops) to form the Vilsmeier-Haack reagent in situ.

  • Reflux: Heat to reflux (approx. 105°C) for 2–4 hours until the solution becomes clear.

  • Quench: Evaporate excess POCl₃ under reduced pressure. Pour the residue onto crushed ice/ammonia water to neutralize.

  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven.

Visualization: Synthetic Route

SynthesisRoute Start 2-Amino-5-ethoxybenzoic Acid Intermed 6-Ethoxyquinazolin-4(3H)-one (CAS 155960-97-7) Start->Intermed Cyclization Reagent1 Formamide (Reflux) Reagent1->Intermed Product This compound (CAS 155960-92-2) Intermed->Product Nucleophilic Substitution Reagent2 POCl3 / DMF (Chlorination) Reagent2->Product

Figure 1: Step-wise synthesis from anthranilic acid precursors to the chlorinated scaffold.

Mechanism of Action: The SₙAr Coupling

The primary utility of this compound is its reaction with anilines to form 4-anilinoquinazolines . This reaction is the industry standard for creating EGFR inhibitors.

The Mechanism

The reaction proceeds via an Addition-Elimination mechanism.

  • Addition: The lone pair of the aniline nitrogen attacks the electron-deficient C4 carbon.

  • Intermediate: A Meisenheimer-like tetrahedral intermediate is formed.

  • Elimination: The chloride ion is expelled, restoring aromaticity.

  • Salt Formation: The product is often isolated as a hydrochloride salt, which improves water solubility for biological testing.

Visualization: SₙAr Reaction Logic

SnArMechanism Scaffold This compound (Electrophile) Transition Tetrahedral Intermediate (Meisenheimer Complex) Scaffold->Transition Nucleophilic Attack (IPA/Reflux) Nucleophile Substituted Aniline (Nucleophile) Nucleophile->Transition Nucleophilic Attack (IPA/Reflux) LeavingGroup Chloride Ion (Cl-) Transition->LeavingGroup FinalDrug 4-Anilinoquinazoline Inhibitor (Kinase Active) Transition->FinalDrug Elimination of Cl-

Figure 2: The SₙAr mechanism utilized to couple the scaffold with a therapeutic "warhead".

Applications in Drug Discovery

Structure-Activity Relationship (SAR)

In EGFR inhibitor design, the quinazoline core mimics the adenine ring of ATP.

  • 6-Position: The ethoxy group at position 6 projects into the solvent-accessible region of the kinase pocket. Modifying this group (e.g., methoxy vs. ethoxy) alters the solubility and metabolic stability.

  • Selectivity: By using the mono-ethoxy scaffold (instead of the 6,7-dimethoxy), researchers can synthesize compounds that may bypass resistance mutations (such as T790M) by altering the steric bulk around the binding site.

Key Research Uses
  • Library Generation: Used to create diverse libraries of 6-alkoxy-4-anilinoquinazolines for high-throughput screening.

  • Probe Synthesis: Used to attach fluorescent tags or biotin linkers via the reactive 4-position for kinase visualization studies.

Safety & Handling (MSDS Highlights)

Signal Word: DANGER

Hazard ClassStatement
Skin Corr. 1B Causes severe skin burns and eye damage.
Acute Tox. 4 Harmful if swallowed.[4][5]
Sensitization May cause an allergic skin reaction (potent sensitizer).

Handling Protocols:

  • Moisture Sensitivity: The C-Cl bond is hydrolytically unstable. Store under nitrogen or argon. Exposure to moist air will slowly revert the compound to the inactive quinazolinone and release HCl gas.

  • Neutralization: Waste containing this compound should be treated with a dilute base (NaOH or NaHCO₃) to hydrolyze the chloride before disposal.

References

  • BLD Pharm. (n.d.). This compound Product Page (CAS 155960-92-2).[1][2][][7][8] Retrieved from

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved from

  • National Institutes of Health (PubChem). (2025). 4-Chloro-6,7-dimethoxyquinazoline (Analog Reference for Safety/Reactivity). Retrieved from

  • El-Azab, A. S., et al. (2020).[9] Quinazoline Derivatives as Antitumor Agents. Google Patents WO2020057511A1. Retrieved from

Sources

4-Chloro-6-ethoxyquinazoline structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-6-ethoxyquinazoline: Structure, Synthesis, and Pharmacological Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

This compound is a critical heterocyclic scaffold in medicinal chemistry, serving as a high-value intermediate for the synthesis of tyrosine kinase inhibitors (TKIs).[1] Structurally, it functions as an electrophilic "warhead" capable of undergoing facile nucleophilic aromatic substitution (


) at the C4 position.[1] This reactivity is exploited to attach pharmacophores—typically substituted anilines—that occupy the ATP-binding pocket of enzymes such as the Epidermal Growth Factor Receptor (EGFR).[1]

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, optimized synthetic routes, mechanistic reactivity, and handling protocols, grounded in the rigorous standards of pharmaceutical process chemistry.

Structural Analysis & Physicochemical Profile

The quinazoline core is a benzopyrimidine.[1] In this compound, the C4-chloro substituent acts as a leaving group, while the C6-ethoxy group serves as an electron-donating group (EDG) that modulates the electron density of the benzene ring and influences the solubility and binding affinity of the final drug candidate.

Physicochemical Data Table
PropertyValue / DescriptionNote
IUPAC Name This compound
CAS Number 103862-63-1(Referenced as analog in TKI patents)
Molecular Formula

Molecular Weight 208.64 g/mol
Appearance Light yellow to tan crystalline solidColor darkens upon oxidation/hydrolysis.[1]
Melting Point 108–112 °C (Typical range for class)Sharp MP indicates high purity; broadens with hydrolysis.[1]
Solubility Soluble in DCM, EtOAc, THF.[1]Reacts with water/alcohols (solvolysis).[1]
LogP (Calc) ~2.8Lipophilic, suitable for membrane permeability.[1]
Electronic Character

The C4-Cl bond is activated by the adjacent nitrogen atoms (N1 and N3).[1] The N1 atom, in particular, can be protonated or complexed by Lewis acids, increasing the electrophilicity at C4. The 6-ethoxy group donates electron density into the benzene ring via resonance, which slightly deactivates the C4 position compared to unsubstituted quinazoline, but significantly enhances the binding enthalpy in the hydrophobic pocket of kinase domains (e.g., EGFR).

Synthetic Architecture & Process Chemistry

The synthesis of this compound typically follows a convergent route starting from 2-amino-5-ethoxybenzoic acid.[1] The critical step is the chlorination of the quinazolinone intermediate.[1][2]

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start 2-Amino-5-ethoxybenzoic acid Cyclization Cyclization (Formamidine Acetate, 140°C) Start->Cyclization Ring Closure Intermediate 6-Ethoxyquinazolin-4(3H)-one (Stable Solid) Cyclization->Intermediate Precipitation Chlorination Chlorination (SOCl2 + cat. DMF) Intermediate->Chlorination Activation Product This compound (Moisture Sensitive) Chlorination->Product Workup (Anhydrous)

Figure 1: Convergent synthesis pathway from benzoic acid precursor to the chlorinated heterocycle.[1]

Critical Process Parameters (CPP)
  • Chlorinating Agent: Thionyl chloride (

    
    ) is often preferred over phosphoryl chloride (
    
    
    
    ) for this specific substrate because the byproduct (
    
    
    ) is gaseous, simplifying purification.[1]
  • Catalysis: A catalytic amount of DMF (N,N-Dimethylformamide) is mandatory.[1] DMF reacts with

    
     to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active species that attacks the quinazolinone carbonyl oxygen.[1]
    
  • Quenching: The product is prone to hydrolysis.[1] The reaction mixture must be stripped of excess thionyl chloride in vacuo before quenching.[1] The quench should use a biphasic system (DCM/sat.

    
    ) at low temperature (
    
    
    
    ) to prevent reversion to the quinazolinone.[1]

Reactivity & Functionalization ( )

The primary utility of this compound is its reaction with nucleophiles, specifically anilines, to generate 4-anilinoquinazolines (the scaffold of Gefitinib, Erlotinib, and Lapatinib).[1]

Mechanism of Action

The reaction proceeds via an Addition-Elimination (


)  mechanism.[1]
  • Addition: The nucleophile (amine) attacks the electropositive C4 carbon.[1]

  • Intermediate: A Meisenheimer-like complex is formed, stabilized by the N1 nitrogen (which acts as an electron sink).[1]

  • Elimination: The chloride ion is expelled, restoring aromaticity.[1]

Reaction Logic Diagram

SNArMechanism Substrate This compound Transition Tetrahedral Intermediate (N1 stabilizes negative charge) Substrate->Transition Nucleophilic Attack Nucleophile Nucleophile (R-NH2) (e.g., 3-ethynylaniline) Nucleophile->Transition Nucleophilic Attack Product 4-Anilinoquinazoline (Kinase Inhibitor) Transition->Product Cl- Elimination Byproduct HCl (Salt formation) Transition->Byproduct

Figure 2: Mechanistic flow of the


 coupling reaction used in library synthesis.

Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility.[1] All glassware must be oven-dried.[1]

Protocol A: Chlorination of 6-Ethoxyquinazolin-4(3H)-one
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
     or 
    
    
    
    line).
  • Charging: Add 6-ethoxyquinazolin-4(3H)-one (10.0 g, 52.6 mmol) and Thionyl Chloride (

    
    , 60 mL).
    
  • Catalysis: Add anhydrous DMF (0.5 mL) dropwise. Caution: Gas evolution (

    
    , 
    
    
    
    ) will occur.[1]
  • Reaction: Heat the mixture to reflux (

    
    ) for 3–4 hours. The suspension should become a clear yellow solution.[1]
    
  • Workup:

    • Cool to room temperature.[1][3][4]

    • Evaporate excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Azeotrope the residue with anhydrous toluene (

      
      ) to remove traces of acid.[1]
      
  • Isolation: The resulting yellow solid is this compound hydrochloride.[1] It can be used directly or neutralized by rapid partitioning between cold DCM and saturated

    
    , followed by drying over 
    
    
    
    and concentration.[1]
    • Yield: Typically 85–95%.[1]

Protocol B: Coupling (Synthesis of Erlotinib Analog)
  • Solvent Selection: Isopropanol (IPA) is the solvent of choice.[1] It dissolves the starting materials but precipitates the product as the HCl salt, driving the reaction to completion.

  • Procedure:

    • Dissolve this compound (1.0 eq) in IPA (10 volumes).

    • Add the substituted aniline (e.g., 3-ethynylaniline) (1.1 eq).[1]

    • Heat to reflux (

      
      ) for 2–4 hours.
      
  • Purification:

    • Cool to room temperature.[1][3][4] The product will crystallize.[1][2][4]

    • Filter the solids and wash with cold IPA and diethyl ether.

    • Result: High-purity 4-anilinoquinazoline hydrochloride salt.[1]

Safety, Stability, and Handling

  • Hydrolytic Instability: The C-Cl bond is labile.[1] Exposure to atmospheric moisture converts the compound back to the inactive quinazolinone (seen as a white precipitate forming in the yellow oil/solid).[1] Store under Nitrogen/Argon at

    
    .[1]
    
  • Corrosivity: The compound releases HCl upon contact with moisture.[1] It is a skin and eye irritant and a potential sensitizer.[1]

  • Toxicity: As a kinase inhibitor intermediate, treat as a potent bioactive compound.[1] Use full PPE (gloves, goggles, fume hood).[1]

References

  • Synthesis of Quinazoline Intermediates

    • Chandregowda, V., et al. "Synthesis and cytotoxic activity of novel 4-anilino-6,7-dimethoxyquinazoline derivatives." European Journal of Medicinal Chemistry, 2009.[1]

  • Mechanism of

    
     in Heterocycles: 
    
    • Bunnett, J. F., & Zahler, R. E.[1] "Nucleophilic Substitution Reactions." Chemical Reviews, 1951.[1] (Foundational mechanistic text).

  • Erlotinib (Tarceva)

    • "Process for the preparation of Erlotinib and its pharmaceutically acceptable salts."[1] World Intellectual Property Organization (WIPO), Patent WO2007138612.[1] [1]

  • Physical Properties & Safety Data

    • PubChem Compound Summary for this compound analogs.[1] [1]

Sources

Strategic In Silico Evaluation of the 4-Chloro-6-ethoxyquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Focus: Molecular Docking, Scaffold-Based Drug Design, and EGFR Kinase Inhibition

Executive Summary & Pharmacophore Significance

The molecule 4-chloro-6-ethoxyquinazoline represents a "privileged scaffold" in medicinal chemistry, specifically designed for targeting the ATP-binding site of tyrosine kinases. Its structural utility lies in its dual functionality:

  • The 4-Chloro "Warhead": A reactive electrophilic center primed for Nucleophilic Aromatic Substitution (

    
    ). In in silico studies, this is the site of virtual library generation (e.g., introduction of aniline derivatives).
    
  • The 6-Ethoxy "Anchor": A lipophilic tail that mimics the solvent-exposed interactions seen in FDA-approved drugs like Erlotinib and Gefitinib .

This guide details the computational workflow to evaluate this scaffold against Epidermal Growth Factor Receptor (EGFR) , the primary biological target for quinazoline derivatives.[1][2]

Computational Workflow Architecture

The following diagram outlines the logical flow from scaffold preparation to molecular dynamics validation.

Workflow Start This compound (Scaffold Core) DFT DFT Geometry Optimization (B3LYP/6-31G*) Start->DFT Library Virtual Library Generation (S_NAr at C4-position) DFT->Library Derivatization Docking Molecular Docking (AutoDock Vina / Glide) Library->Docking Target Target Selection: EGFR (PDB: 1M17 / 1XKK) Prep Protein Preparation (Remove H2O, Protonate, Minimize) Target->Prep Grid Grid Box Generation (Center: Met793 / ATP Site) Prep->Grid Grid->Docking Analysis Interaction Profiling (H-Bonds, Pi-Cation) Docking->Analysis MD MD Simulation (50-100ns) (GROMACS: RMSD/RMSF) Analysis->MD

Figure 1: End-to-end computational workflow for quinazoline scaffold evaluation.

Pre-Docking Preparation Protocols

Ligand Preparation (The Scaffold)

The this compound molecule is rigid, but the ethoxy group introduces rotatable bonds that affect binding.

  • Geometry Optimization: Do not use simple force fields (MM2) for the core. Use Density Functional Theory (DFT) to accurately model the electron density of the quinazoline ring, which is critical for pi-stacking interactions.

    • Method: B3LYP functional with 6-31G* basis set (Gaussian or ORCA).

    • Output: Validated .pdbqt (AutoDock) or .sdf (Maestro) file.

Target Selection & Preparation

The choice of PDB is critical. For 6-substituted quinazolines, PDB ID: 1M17 (EGFR complexed with Erlotinib) is the gold standard because Erlotinib shares the 6,7-dialkoxy substitution pattern, ensuring the binding pocket is in an "induced fit" conformation suitable for the 6-ethoxy group.

Protocol:

  • Fetch: Download PDB 1M17 from RCSB.[3]

  • Clean: Remove crystallographic water molecules (except those bridging the ligand and Thr790/Thr854 if conserved).

  • Protonate: Add polar hydrogens (pH 7.4).

  • Restrain: Apply a restraint minimization (OPLS3e force field) to relax steric clashes without distorting the backbone.

Molecular Docking Execution

The Binding Pocket (Grid Generation)

The grid must encompass the ATP-binding cleft.

  • Center: Coordinates of the native ligand (Erlotinib) in 1M17.

    • Approximate Center: X= 22.0, Y= 0.5, Z= 53.0.

  • Size:

    
     Å (Sufficient to cover the hinge region and the solvent front).
    
Docking Algorithm Settings (AutoDock Vina Example)
  • Exhaustiveness: Set to 32 (High) to ensure the ethoxy group finds the global minimum.

  • Energy Range: 4 kcal/mol.

  • Modes: Generate 10 poses.

Interaction Pharmacophore

A successful dock for any derivative of this compound must satisfy the "Quinazoline Signature":

Interactions N1 Quinazoline N1 Met793 Met793 (Hinge Region) N1->Met793 H-Bond (Acceptor) N3 Quinazoline N3 Thr790 Thr790 (Gatekeeper) N3->Thr790 Water-Mediated H-Bond C4 C4-Substituent (Aniline Ring) Lys745 Lys745 (Catalytic) C4->Lys745 Cation-Pi Interaction C6 C6-Ethoxy Group Solvent Solvent Interface C6->Solvent Hydrophobic/Solubility

Figure 2: Critical pharmacophoric interactions for EGFR kinase inhibition.

Post-Docking Analysis & Validation

Scoring & Binding Energy

The this compound core (unsubstituted) typically yields lower binding energies (-6.0 to -7.0 kcal/mol) compared to its derivatives. The derivatives (e.g., 4-anilino) should target -8.5 to -10.5 kcal/mol .

Compound StateTarget ResidueInteraction TypeDistance (Å)Significance
Core (N1) Met793H-Bond2.8 - 3.1Essential anchor for all kinase inhibitors.
Core (Ring) Leu718, Val726Hydrophobic< 4.0Sandwich stabilization of the scaffold.
6-Ethoxy Cys797 regionVdW / Hydrophobic3.5 - 4.5Orientation determines solubility; mimics Erlotinib tails.
Molecular Dynamics (MD) Simulation

Docking is static; MD validates stability.

  • Software: GROMACS 2024 or Desmond.

  • System: TIP3P water model,

    
     neutralization (0.15 M).
    
  • Duration: Minimum 50 ns.

  • Success Metric:

    • RMSD: Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone.

    • H-Bond Persistence: The N1-Met793 H-bond must exist for >80% of the simulation time.

ADMET Profiling (In Silico)

The 6-ethoxy group significantly impacts the physicochemical profile. Use tools like SwissADME or pkCSM to calculate:

  • LogP (Lipophilicity): The ethoxy group increases LogP compared to a methoxy group. Ensure LogP < 5 (Lipinski's Rule).

  • TPSA (Topological Polar Surface Area): Target < 140 Ų for cell permeability.

  • Metabolic Stability: The ethoxy group is susceptible to O-dealkylation by CYP450 enzymes. In silico metabolic prediction (e.g., MetaPrint2D) should be run to assess metabolite toxicity.

References

  • RCSB Protein Data Bank. Crystal structure of EGFR kinase domain in complex with Erlotinib (1M17).[3][Link][3]

  • Stamos, J., et al. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[1] Journal of Biological Chemistry. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • SwissADME. A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[Link]

  • El-Azab, A. S., et al. (2021).[4][5] Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies.[4] Molecules. [Link]

Sources

The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals
Executive Summary

The quinazoline scaffold (benzo[d]pyrimidine) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one diverse receptor or enzyme target.[1] Its planar, bicyclic heteroaromatic nature allows for precise pi-stacking interactions within kinase ATP-binding pockets, while its nitrogen atoms serve as critical hydrogen bond acceptors. This guide dissects the quinazoline core's synthetic accessibility, structure-activity relationships (SAR), and its evolution from reversible EGFR inhibitors to third-generation covalent agents.

Structural Fundamentals & Chemical Space

The quinazoline core consists of a benzene ring fused to a pyrimidine ring.[1] Its pharmacological "privilege" stems from three key physicochemical properties:

  • Electronic Character: The pyrimidine ring is electron-deficient, making the C2 and C4 positions highly susceptible to nucleophilic attack, facilitating diverse functionalization.

  • Hydrogen Bonding: N1 and N3 act as hydrogen bond acceptors. In EGFR inhibitors, N1 typically accepts a hydrogen bond from the backbone amide of Met793 in the hinge region.

  • Tautomerism: 4(3H)-quinazolinones can exist in lactam-lactim tautomeric equilibrium, influencing binding modes and solubility.

Synthetic Methodologies

To exploit this scaffold, robust synthetic routes are required. We present two distinct protocols: the classic condensation for bulk scaffold generation and a modern metal-catalyzed route for late-stage functionalization.

Protocol A: The Classic Niementowski Synthesis

Best for: Large-scale preparation of the parent 4(3H)-quinazolinone core.

Reagents: Anthranilic acid, Formamide. Mechanism: Condensation followed by cyclodehydration.

Step-by-Step Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 eq) and formamide (5.0 eq).

  • Heat: Heat the mixture to 150–160 °C in a sand bath or oil bath. Maintain temperature for 8 hours .

  • Monitor: Check reaction progress via TLC (Mobile phase: Petroleum ether:Ethyl acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature. A precipitate will form.

  • Isolation: Pour the mixture into ice-cold water. Filter the solid using a Büchner funnel.

  • Purification: Recrystallize from ethanol to yield pure 4(3H)-quinazolinone.

Protocol B: Modern Copper-Catalyzed Oxidative Annulation

Best for: Efficient synthesis of substituted quinazolines from stable precursors under mild conditions.

Reagents: 2-Aminobenzonitrile, Benzyl alcohol, Cu(OAc)₂, Cs₂CO₃. Mechanism: Aerobic oxidative coupling.[2]

Step-by-Step Protocol:

  • Charge: To a sealed tube, add 2-aminobenzonitrile (1.0 mmol), benzyl alcohol (1.2 mmol), Cu(OAc)₂ (10 mol%), and Cs₂CO₃ (1.0 eq).

  • Solvent: Add anhydrous toluene (3.0 mL).

  • Reaction: Stir the mixture at 110 °C under an air atmosphere (open system or O₂ balloon) for 24 hours .

  • Extraction: Cool to RT, dilute with ethyl acetate, and wash with brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc) to yield the 2,4-disubstituted quinazoline.

Visual: Synthetic Logic Flow

QuinazolineSynthesis Start_Classic Anthranilic Acid + Formamide Process_Classic 150-160°C, 8h (Niementowski) Start_Classic->Process_Classic Product_Classic 4(3H)-Quinazolinone Core Process_Classic->Product_Classic Start_Modern 2-Aminobenzonitrile + Benzyl Alcohol Process_Modern Cu(OAc)2, Cs2CO3 110°C, Air Start_Modern->Process_Modern Product_Modern 2,4-Disubstituted Quinazoline Process_Modern->Product_Modern

Figure 1: Comparison of the classic Niementowski cyclization vs. modern Copper-catalyzed oxidative annulation.

Pharmacological Versatility: The EGFR Paradigm

The quinazoline core is most famous for inhibiting the Epidermal Growth Factor Receptor (EGFR). The mode of inhibition has evolved from reversible competitive binding to irreversible covalent modification.

Signaling Pathway & Inhibition

Upon ligand binding (EGF), EGFR dimerizes and autophosphorylates, triggering downstream cascades (RAS-RAF-MEK-ERK and PI3K-AKT-mTOR) that drive cell proliferation. Quinazolines compete with ATP for the intracellular kinase domain.

EGFR_Pathway EGFR EGFR (ErbB1) Tyrosine Kinase RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Quinazoline Inhibitor (Gefitinib/Osimertinib) Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT PI3K->AKT mTOR mTOR (Survival) AKT->mTOR

Figure 2: EGFR signaling cascade and the interception point of quinazoline-based tyrosine kinase inhibitors (TKIs).

Structure-Activity Relationship (SAR) Deep Dive

The efficacy of quinazoline EGFR inhibitors is dictated by specific substitutions at the C4, C6, and C7 positions.

PositionRole in Binding / PharmacokineticsKey Substituent Examples
N1 H-Bond Acceptor: Forms critical hydrogen bond with Met793 in the hinge region.Unsubstituted (Essential)
C4 Hydrophobic Pocket Occupancy: Requires a lipophilic group to occupy the hydrophobic pocket I.3-chloro-4-fluoroaniline (Gefitinib), 3-ethynylaniline (Erlotinib)
C6 Solubility & Potency: Solvent-exposed region. Allows for bulky groups to improve solubility.Morpholine (Gefitinib), Acrylamide (Afatinib - Covalent warhead)
C7 Solubility & PK: Similar to C6, often used for solubilizing ether chains.Methoxy-ethoxy (Erlotinib)

The "Gatekeeper" Challenge (T790M): The T790M mutation replaces a small Threonine with a bulky Methionine, sterically hindering first-generation inhibitors (Gefitinib).

  • Solution:Osimertinib (3rd Gen) utilizes a specific orientation and an acrylamide warhead at C6/C7 to form a covalent bond with Cys797 , bypassing the steric clash.

Case Studies & Clinical Data

The evolution of quinazoline drugs illustrates the shift from general potency to mutation-specific targeting.

Table 1: Comparative Potency (IC50) of Quinazoline Generations against EGFR Mutations

DrugGenerationTarget ProfileIC50 (nM) vs WT EGFRIC50 (nM) vs L858R (Mutant)IC50 (nM) vs T790M (Resistant)
Gefitinib 1st (Reversible)EGFR WT / Exon 19 del~33~3-5>1000 (Resistant)
Afatinib 2nd (Covalent)Pan-ErbB (HER2/EGFR)~0.5~0.4~10-100 (Moderate)
Osimertinib 3rd (Covalent)T790M Selective~12 (Sparring)~1<5 (Potent)

Data synthesized from comparative in vitro studies on PC-9/H1975 cell lines [1][2].

Key Insight: Osimertinib demonstrates "Wild-Type Sparing" properties (higher IC50 for WT than Mutant), which significantly reduces skin and GI toxicity compared to Afatinib.

References
  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Source: NIH / PubMed Central URL:[Link]

  • Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types. Source: BMC Cancer URL:[Link]

  • Quinazoline and Quinazolinone as Important Medicinal Scaffolds: A Comparative Patent Review. Source: ResearchGate URL:[3][4][Link]

  • Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. Source: Future Journal of Pharmaceutical Sciences URL:[Link]

Sources

Methodological & Application

Scalable Synthesis of 4-Chloro-6-ethoxyquinazoline from Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-QZ-042

Abstract

4-Chloro-6-ethoxyquinazoline is a critical pharmacophore intermediate, particularly in the synthesis of EGFR tyrosine kinase inhibitors (TKIs). This application note details a robust, two-step synthetic protocol starting from 2-amino-5-ethoxybenzoic acid. Unlike generic procedures, this guide focuses on process safety, impurity control, and scalability. The method utilizes a modified Niementowski cyclization followed by Vilsmeier-Haack-type chlorination, achieving overall yields >75% with high purity (>98% HPLC).

Introduction & Retrosynthetic Analysis

Quinazoline cores are ubiquitous in oncology drug discovery.[1] The 6-ethoxy substitution pattern is specific to modulating solubility and binding affinity in the ATP-binding pocket of kinases.

The synthesis is disconnected into two logical phases:

  • Construction of the Pyrimidine Ring: Cyclocondensation of the anthranilic acid derivative.

  • Aromatization/Activation: Conversion of the tautomeric lactam (quinazolinone) to the electrophilic chloro-heterocycle.

Retrosynthetic Scheme (Graphviz)

Retrosynthesis Target This compound (Target Electrophile) Inter 6-Ethoxyquinazolin-4(3H)-one (Stable Lactam) Target->Inter Chlorination (Deoxychlorination) Start 2-Amino-5-ethoxybenzoic Acid (Anthranilic Acid Derivative) Inter->Start Cyclocondensation Reagent1 Formamide (C1 Synthon) Reagent1->Inter Reagent2 POCl3 / Base (Chlorinating Agent) Reagent2->Target

Figure 1: Retrosynthetic disconnection showing the conversion of the anthranilic precursor to the active chloro-heterocycle.

Experimental Protocol

Step 1: Cyclization to 6-Ethoxyquinazolin-4(3H)-one

This step employs a thermal condensation with formamide. While formamidine acetate is a milder alternative, formamide is preferred for cost-efficiency and atom economy in scale-up scenarios.

Reagents:

  • 2-Amino-5-ethoxybenzoic acid (1.0 equiv)

  • Formamide (5.0 - 10.0 equiv)

  • Ammonium acetate (0.1 equiv, optional catalyst)

Procedure:

  • Setup: Charge a round-bottom flask with 2-amino-5-ethoxybenzoic acid and formamide.

  • Reaction: Heat the mixture to 140–150°C for 4–6 hours.

    • Expert Insight: The reaction generates water. Using an open vessel or a Dean-Stark trap facilitates water removal, driving the equilibrium forward.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2] The starting material (acid) will disappear, and a more polar product (quinazolinone) will form.

  • Workup: Cool the reaction mixture to roughly 80°C and slowly add water (2x reaction volume).

  • Isolation: Cool further to 0–5°C. The product will precipitate as a beige/off-white solid. Filter and wash copiously with water to remove excess formamide.

  • Drying: Dry in a vacuum oven at 60°C.

Step 2: Chlorination to this compound

This step converts the stable lactam into the reactive chloro-pyrimidine. Strict moisture control is required.

Reagents:

  • 6-Ethoxyquinazolin-4(3H)-one (1.0 equiv)

  • Phosphorus Oxychloride (POCl3) (5.0 - 8.0 equiv)

  • N,N-Diethylaniline or Triethylamine (1.0 equiv, Base Catalyst)

  • Solvent: Toluene (optional, can run neat in POCl3)

Procedure:

  • Setup: In a dry flask under inert atmosphere (N2/Ar), suspend the dried quinazolinone in POCl3.

  • Activation: Add the base catalyst dropwise.

    • Expert Insight: The base acts as an HCl scavenger and catalyzes the formation of the dichlorophosphate intermediate.

  • Reaction: Reflux (approx. 105°C) for 2–4 hours. The suspension will dissolve, turning into a clear, dark solution.

  • Quenching (Critical Safety Step):

    • Distill off excess POCl3 under reduced pressure if possible.

    • Dilute the residue with DCM or Toluene.

    • Pour the organic mixture slowly onto crushed ice/water with vigorous stirring. Maintain internal temp <10°C to prevent hydrolysis of the product.

  • Neutralization: Adjust pH to ~8 using saturated NaHCO3 or dilute NH4OH.

  • Extraction: Extract with DCM (x3). Wash combined organics with brine, dry over anhydrous Na2SO4.

  • Isolation: Concentrate in vacuo to yield the crude yellow solid. Recrystallize from Heptane/EtOAc if necessary, though crude purity is often sufficient for subsequent SNAr reactions.

Process Workflow & Logic

Workflow cluster_Step1 Step 1: Cyclization cluster_Step2 Step 2: Chlorination S1_Input Start: 2-Amino-5-ethoxybenzoic acid + Formamide S1_Heat Heat to 150°C (4-6h) S1_Input->S1_Heat S1_Quench Cool & Add Water S1_Heat->S1_Quench S1_Filter Filter & Dry Solid S1_Quench->S1_Filter S2_Input Input: Dried Quinazolinone + POCl3 + Base S1_Filter->S2_Input Transfer Dried Intermediate S2_Reflux Reflux (105°C, 2-4h) Clear Solution formed S2_Input->S2_Reflux S2_Distill Remove Excess POCl3 (Vacuum Distillation) S2_Reflux->S2_Distill S2_Quench CRITICAL: Pour onto Ice (Keep T < 10°C) S2_Distill->S2_Quench S2_Extract Neutralize & Extract (DCM) S2_Quench->S2_Extract S2_Final Final Product: This compound S2_Extract->S2_Final

Figure 2: Step-by-step process flow emphasizing critical control points (CCPs) in the synthesis.

Critical Process Parameters (CPP) & Data Summary

ParameterStep 1 (Cyclization)Step 2 (Chlorination)Impact on Quality
Temperature 145 ± 5°C105°C (Reflux)Low temp in Step 1 leads to incomplete cyclization; High temp in Step 2 degrades product.
Stoichiometry Formamide (5-10 eq)POCl3 (5-8 eq)Excess POCl3 acts as solvent; insufficient amount causes stirring issues and incomplete reaction.
Moisture Tolerant (Water is byproduct)Strictly Anhydrous Moisture in Step 2 consumes POCl3 violently and hydrolyzes the product back to starting material.
Quench Temp Ambient to 5°C< 10°C High quench temp in Step 2 causes rapid hydrolysis of the chloro-group.
Typical Yield 85 - 92%75 - 85%Overall process efficiency depends heavily on Step 2 workup.

Troubleshooting & Expert Tips

  • Incomplete Chlorination: If HPLC shows unreacted quinazolinone after 4 hours, add an additional 0.5 equiv of base (e.g., N,N-dimethylaniline). The base facilitates the formation of the Vilsmeier complex.

  • Product Hydrolysis: If the final product contains significant amounts of the quinazolinone starting material after workup, it likely hydrolyzed during the quench. Ensure the quench is performed on ice and the neutralization is rapid. Do not let the aqueous mixture stand for long periods.

  • Color Issues: The crude product should be yellow/orange. A dark brown/black tar indicates overheating or lack of agitation during the POCl3 removal.

  • Safety Note: POCl3 reacts explosively with water. Always quench by adding the reaction mixture to the ice/water, never the reverse.

References

  • Synthesis of Quinazolinones (Niementowski Reaction)

    • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones."[1] Tetrahedron 61.43 (2005): 10153-10202.

  • Chlorination of Quinazolinones

    • Ballard, C. E., et al. "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry.

  • Synthesis of Erlotinib Intermediates (Analogous Chemistry)

    • "Process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride." WO2007138613A2.

  • General Quinazoline Synthesis Review

    • Khan, I., et al. "Quinazoline derivatives: synthesis and structure-activity relationship as EGFR inhibitors." Bioorganic & Medicinal Chemistry.

Sources

Application Note: High-Yield Synthesis of 4-Chloro-6-ethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-Chloro-6-ethoxyquinazoline , a critical pharmacophore in medicinal chemistry, particularly in the development of EGFR tyrosine kinase inhibitors (e.g., analogues of Erlotinib/Gefitinib).

The protocol utilizes a two-stage convergent synthesis:

  • Cyclocondensation: Conversion of 2-amino-5-ethoxybenzoic acid to 6-ethoxyquinazolin-4(3H)-one via the Niementowski reaction.

  • Deoxychlorination: Aromatization of the quinazolinone core using Phosphoryl Chloride (

    
    ) to yield the final chloro-heterocycle.
    

This guide addresses critical process parameters (CPPs) including moisture sensitivity, temperature control during quenching, and purification strategies to minimize hydrolysis of the labile C-Cl bond.

Retrosynthetic Analysis & Pathway

The synthesis is designed to minimize side reactions (such as dimerization) and maximize the purity of the reactive chloro-intermediate.

Retrosynthesis Target This compound (Target) Intermediate 6-Ethoxyquinazolin-4(3H)-one (Stable Intermediate) Intermediate->Target Deoxychlorination (POCl3, reflux) Start 2-Amino-5-ethoxybenzoic acid (Starting Material) Start->Intermediate Cyclocondensation (140-160°C) Reagent1 Formamide / Formamidine Acetate Reagent1->Intermediate Reagent2 POCl3 / Base Reagent2->Target

Figure 1: Retrosynthetic disconnection showing the conversion of the anthranilic acid derivative to the quinazoline core.

Experimental Protocol

Stage 1: Synthesis of 6-ethoxyquinazolin-4(3H)-one

Objective: Construct the bicyclic heteroaromatic core.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Role
2-Amino-5-ethoxybenzoic acid181.191.0Substrate
Formamide45.045.0 - 10.0Reagent & Solvent
Ammonium Acetate (Optional)77.081.1Catalyst
Ethanol46.07N/AWash Solvent
Procedure
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-amino-5-ethoxybenzoic acid (10.0 g, 55.2 mmol) and Formamide (25 mL, approx. 630 mmol).

    • Note: Formamide acts as both solvent and reagent.[1] High purity (>99%) is required to prevent side products.

  • Reaction: Heat the mixture to 140–150°C in an oil bath.

    • Mechanism:[1][2][6][8][10][11][12][13][14][15] The reaction proceeds via the formation of an intermediate amidine followed by intramolecular cyclization.

    • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS. Reaction typically completes in 4–6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature (RT). The product often precipitates upon cooling.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring.

    • Filter the precipitate using a Büchner funnel.

    • Wash the cake sequentially with water (2 x 20 mL) and cold ethanol (1 x 15 mL) to remove excess formamide.

  • Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

    • Expected Yield: 85–95%

    • Appearance: Off-white to pale yellow solid.

Stage 2: Synthesis of this compound

Objective: Convert the carbonyl oxygen to a chlorine atom to activate the 4-position for subsequent nucleophilic substitution.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Role
6-Ethoxyquinazolin-4(3H)-one190.201.0Substrate
Phosphoryl Chloride (

)
153.335.0 - 8.0Chlorinating Agent

-Diisopropylethylamine (DIPEA)
129.241.5Base Catalyst
Dichloromethane (DCM)84.93N/AExtraction Solvent
Critical Safety Warning

 is highly corrosive and reacts violently with water to release HCl and phosphoric acid. All operations must be performed in a fume hood.
Procedure
  • Setup: Use a dry 2-neck RBF equipped with a stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     line) to exclude moisture.
    
  • Charging: Add 6-ethoxyquinazolin-4(3H)-one (5.0 g, 26.3 mmol).

  • Reagent Addition:

    • Carefully add

      
        (15 mL) via syringe.
      
    • Add DIPEA (6.8 mL, 39.5 mmol) dropwise.

    • Expert Insight: The addition of a tertiary amine base (DIPEA or

      
      ) catalyzes the reaction by facilitating the formation of the phosphoryl intermediate and scavenging the HCl byproduct, which prevents protonation of the unreactive quinazoline nitrogen [1].
      
  • Reaction: Heat to reflux (approx. 105°C) for 2–4 hours.

    • Endpoint: The suspension should become a clear solution. Monitor by TLC (DCM:MeOH 95:5). The starting material spot (

      
      ) should disappear, replaced by a non-polar product spot (
      
      
      
      ).
  • Quenching & Workup (Critical Step):

    • Evaporation: Remove excess

      
       under reduced pressure (rotary evaporator) at <60°C. Do not distill to dryness if possible; leave a small oil residue.
      
    • Azeotrope: Add dry toluene (20 mL) and re-evaporate to remove trace

      
      .
      
    • Neutralization: Dissolve residue in DCM (50 mL). Pour slowly into a stirred mixture of ice and saturated

      
       .
      
    • Caution: Vigorous gas evolution (

      
      ). Maintain temperature <10°C to prevent hydrolysis of the chloro-group back to the quinazolinone [2].
      
  • Extraction:

    • Separate the organic layer.[2][7][11]

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organics, dry over anhydrous

      
      , and filter.
      
  • Isolation: Concentrate in vacuo to yield the crude product.

    • Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc) or recrystallization from heptane/toluene.

    • Expected Yield: 75–85%

    • Storage: Store under inert atmosphere at -20°C. The product is sensitive to moisture.

Workup Workflow Diagram

The following diagram illustrates the critical decision points during the Stage 2 workup to prevent product degradation.

Workup Reaction Reaction Complete (Clear Solution) Evap Evaporate Excess POCl3 (Vacuum, <60°C) Reaction->Evap Toluene Azeotrope with Toluene (Remove trace acid) Evap->Toluene Quench Quench into Ice/NaHCO3 (Keep T < 10°C) Toluene->Quench Critical: Avoid Hydrolysis Extract Extract with DCM (Quickly) Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Product This compound (Solid) Dry->Product

Figure 2: Optimized workup workflow for minimizing hydrolysis of the 4-chloroquinazoline moiety.

Analytical Characterization

Confirm identity using the following expected spectral data:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.00 (s, 1H, H-2) – Characteristic singlet for the pyrimidine ring proton.
      
    • 
       7.95 (d, 1H, H-8), 7.60 (dd, 1H, H-7), 7.45 (d, 1H, H-5) – Aromatic protons.
      
    • 
       4.20 (q, 2H, 
      
      
      
      ), 1.55 (t, 3H,
      
      
      ) – Ethoxy group signals.
  • LC-MS:

    • Observe

      
       peak at m/z 209/211 (3:1 ratio due to Cl isotope pattern).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete cyclizationIncrease temperature to 150°C; ensure formamide is fresh (absorbs water).
Reversion to SM (Stage 2) Hydrolysis during workupQuench into ice ; ensure pH is basic (

); minimize contact time with water.
Insoluble Black Tar (Stage 2) Polymerization/CharringReduce reaction temperature; ensure

atmosphere; add DIPEA slowly.
Product Purity <95% Residual PhosphatesPerform toluene azeotrope twice; wash organic layer with brine.

References

  • Base-Catalyzed Chlorination: Title: "Process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride" Source: Google Patents (WO2007138613A2) URL: Context: Describes the use of POCl3 with bases for chlorinating quinazolinones in Erlotinib synthesis.
  • Hydrolysis Stability

    • Title: "POCl3 Chlorin
    • Source: ResearchG
    • URL:[Link] (Note: Generalized link to relevant literature on quinazolinone chlorination kinetics).[16]

    • Context: Highlights the instability of 4-chloroquinazolines in aqueous acidic/basic media and the need for temper
  • Title: "Synthesis of 4(3H)

Sources

Application Note: Optimized Chlorination of 6-Ethoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the chlorodehydration of 6-ethoxyquinazolin-4(3H)-one to synthesize 4-chloro-6-ethoxyquinazoline . This transformation is a critical step in the synthesis of EGFR tyrosine kinase inhibitors (such as Erlotinib and its derivatives).[1][2][3]

While standard literature often suggests neat phosphorus oxychloride (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


), this guide introduces a catalytic activation method  using N,N-Dimethylformamide (DMF) to lower reaction times and improve purity.[1][3] Critical emphasis is placed on the "Reverse Quench"  safety protocol to manage the violent exotherm associated with 

hydrolysis.

Reaction Mechanism & Chemical Logic

The conversion of the quinazolinone (lactam) to the chloro-quinazoline involves the activation of the tautomeric hydroxyl group.[1][4][2][3]

The Role of Reagents[1][2][5][6][7][8][9]
  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Phosphorus Oxychloride):  Acts as both the solvent and the dehydrating/chlorinating agent.[1][3][5] It converts the poor leaving group (-OH/amide) into a highly reactive dichlorophosphate intermediate.[2][3]
    
  • DMF (Catalyst): Reacts with ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     to form the Vilsmeier-Haack reagent  (chloroiminium ion).[1][3] This species is significantly more electrophilic than ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    alone, attacking the quinazolinone oxygen more rapidly and facilitating the reaction at lower temperatures or shorter times [1].[1][3]
  • Base (DIPEA/Et3N - Optional): In some variations, an organic base is used to scavenge HCl, driving the equilibrium forward, though the DMF-catalyzed route often proceeds well without it.[1][4][2][3]

Mechanistic Pathway

The reaction proceeds via an O-phosphorylation followed by nucleophilic aromatic substitution by chloride.[2][3]

Chlorination Mechanism cluster_activation Catalyst Activation cluster_reaction Main Reaction Cycle DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + POCl3 POCl3 POCl3 SM 6-ethoxyquinazolin- 4(3H)-one (Lactam) Vilsmeier->SM Activates Inter1 Activated Imidoyl Intermediate SM->Inter1 Vilsmeier Attack Product 4-Chloro-6- ethoxyquinazoline Inter1->Product Cl- Substitution (- PO2Cl2-)

Figure 1: Catalytic activation of POCl3 by DMF and subsequent chlorination of the quinazolinone core.[1][4][2]

Experimental Protocol

Materials & Equipment
  • Substrate: 6-ethoxyquinazolin-4(3H)-one (Dry, moisture sensitive).[4][2][3]

  • Reagent: Phosphorus oxychloride (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) - Freshly distilled preferred if dark.[4][3]
    
  • Catalyst: N,N-Dimethylformamide (DMF) - Anhydrous.[4]

  • Solvent (Workup): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][3]

  • Quenching: Saturated aqueous

    
     or 4M NaOH (Ice cold).
    
  • Equipment: Round bottom flask, reflux condenser with drying tube (

    
    ), temperature probe, dropping funnel.
    
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a dry round-bottom flask with 6-ethoxyquinazolin-4(3H)-one (1.0 equiv).

  • Add ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
      (8.0 - 10.0 equiv).[1][3] Note: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    acts as solvent.[1][3] If scale is large (>50g), Toluene can be used as a co-solvent to reduce ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    volume to 2-3 equiv.[1][4]
  • Add DMF (Catalytic, 2-3 drops per gram of substrate).[1][2][3]

    • Observation: A slight exotherm or color change (yellowing) may occur upon DMF addition.[1][2][3]

Step 2: Reaction

  • Heat the mixture to reflux (approx. 105-110°C) .

  • Maintain reflux for 2–4 hours .

  • Monitor: Check reaction progress via TLC (System: 50% EtOAc/Hexane) or HPLC.

    • Target: Disappearance of the polar starting material spot (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) and appearance of the less polar product (
      
      
      
      ).[1][3]

Step 3: Concentration

  • Once complete, cool the mixture to 50°C.

  • Remove excess

    
     under reduced pressure (Rotary evaporator with a caustic trap).
    
    • Result: A thick yellow/orange oil or semi-solid residue remains.[1][2][3]

Step 4: The "Reverse Quench" (CRITICAL SAFETY) Safety Alert: Never add water directly to the concentrated residue.[1][2][3] The hydrolysis of residual ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 is violently exothermic.[1]
  • Prepare a beaker with crushed ice and saturated

    
     (or dilute ammonia) under vigorous stirring.
    
  • Dissolve/suspend the reaction residue in a minimal amount of DCM or Toluene.[1][2][3]

  • Slowly add the organic residue dropwise into the stirring ice-base mixture.

  • Maintain internal temperature < 20°C.

  • Adjust pH to 8-9 to ensure the free base form of the quinazoline is generated (the HCl salt may form otherwise).[1][2][3]

Step 5: Isolation

  • Extract the aqueous mixture with DCM (

    
     volumes).
    
  • Wash combined organics with Brine.

  • Dry over anhydrous

    
    .
    
  • Concentrate to dryness.[1][2][3]

  • Purification: Recrystallize from Isopropanol/Hexane or purify via flash chromatography if necessary.

Workup & Safety Workflow

The following diagram illustrates the safe handling of the quench step, which is the most hazardous operation in this protocol.

Safety Workup cluster_quench REVERSE QUENCH (Safety Critical) Start Crude Reaction Mixture (Contains Product + Excess POCl3) Evap Evaporate Excess POCl3 (Vacuum + Caustic Trap) Start->Evap Dilute Dilute Residue with DCM/Toluene Evap->Dilute Addition Slow Dropwise Addition of Residue to Ice Dilute->Addition IceBath Receiving Flask: Ice/Water + NaHCO3 IceBath->Addition Cooling Extract Phase Separation (Org: Product | Aq: Salts) Addition->Extract pH adjusted to 8-9

Figure 2: "Reverse Quench" workflow to prevent thermal runaway during POCl3 hydrolysis.

Validation & Troubleshooting

Analytical Characterization

The product, This compound , should be characterized to ensure no hydrolysis back to the starting material occurred.[4]

TestExpected ResultNotes
Appearance Off-white to yellow solidDark color indicates decomposition or polymer formation.[4][3]
HPLC Purity > 98% (Area)Main impurity is usually hydrolyzed starting material (Ret.[1][2][3] time shift).
1H NMR Loss of NH signalThe broad amide proton (>11 ppm) from SM must be absent.[1][2][3]
1H NMR Aromatic ShiftDownfield shift of the H-2 proton (approx 8.8-9.0 ppm) due to Cl electron withdrawal.[2][3]
LC-MS [M+H]+ = 209.0/211.0Distinct Chlorine isotope pattern (3:1 ratio).[2][3]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Starting Material Remains Old ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(Hydrolyzed)
Distill

before use. Ensure system is strictly anhydrous.
Product Hydrolyzes during Workup Quench too hot or too acidicEnsure temperature <20°C during quench.[1][3] Maintain pH > 7 immediately.
Low Yield Incomplete extractionThe product can be moderately soluble in water if protonated.[1][2][3] Ensure pH is basic (8-9).[2][3]
Violent bubbling on Quench Too much

left
Evaporate more thoroughly before quenching. Use a slower addition rate.

References

  • Vilsmeier-Haack Activation in Quinazoline Synthesis

    • Mechanistic Insight: The use of DMF with ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       forms the chloroiminium species, accelerating the activation of the lactam oxygen.[1][3]
      
    • Source:Journal of Organic Chemistry, "Chlorination of N-Heterocycles".[1][4][2][3]

  • Erlotinib Intermediate Synthesis (Analogous Chemistry)

    • Context: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline follows an identical protocol.[4]

    • Source:Organic Process Research & Development, "Scale-up Synthesis of Erlotinib".

  • Safety in POCl3 Quenching

    • Protocol: "Reverse Quench" methodology for high-energy electrophiles.[2][3]

    • Source:BenchChem Technical Guides, "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride".[1][2][3]

  • Characterization Data (Analogous)

    • Compound: 4-chloro-6,7-dimethoxyquinazoline (CAS 13790-39-1) melting point and spectral data serve as the closest reference standard.[4]

    • Source: PubChem Compound Summary.[1][2][3] [1][2][3]

Sources

Nucleophilic aromatic substitution reactions using 4-Chloro-6-ethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 4-chloro-6-ethoxyquinazoline (CAS: [Relevant CAS if available, otherwise omit]). This scaffold is a critical intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, sharing structural homology with clinically approved kinase inhibitors like Erlotinib and Gefitinib.

The C4-chloro position exhibits high electrophilicity due to the pyrimidine ring's electron-deficiency, enabling rapid coupling with nucleophiles.[1] However, the 6-ethoxy substituent acts as an electron-donating group (EDG), subtly modulating reactivity compared to unsubstituted quinazolines.[1] This note provides validated protocols for coupling anilines, aliphatic amines, and phenols, while addressing critical failure modes such as hydrolytic degradation.[1]

Mechanistic Insight & Reactivity Profile[1]

Electronic Environment

The quinazoline core is electron-deficient (π-deficient), particularly at positions C2 and C4.[1] The nitrogen atoms at N1 and N3 withdraw electron density via induction and resonance, making C4 highly susceptible to nucleophilic attack.

  • C4-Cl Lability: The chloride is an excellent leaving group. The bond is polarized, facilitating the initial nucleophilic attack.[2]

  • 6-Ethoxy Effect: The ethoxy group at C6 is an electron-donating group (EDG).[1] Through resonance, it pushes electron density into the benzene ring. While this slightly decreases the overall electrophilicity of the system compared to a nitro-substituted analog, the C4 position remains sufficiently reactive for SNAr under standard conditions without requiring transition metal catalysis (e.g., Buchwald-Hartwig).

Reaction Mechanism (Addition-Elimination)

The reaction proceeds via a classic two-step SNAr mechanism:

  • Addition: The nucleophile attacks the C4 carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion.

SNAr_Mechanism Substrate This compound Transition Meisenheimer Complex (Resonance Stabilized) Substrate->Transition + Nucleophile (Nu-H) (Rate Determining Step) Product 4-Substituted Quinazoline Transition->Product - Cl- Byproduct HCl / Cl- salt Transition->Byproduct

Figure 1: Simplified SNAr mechanism pathway for this compound.

Experimental Protocols

Protocol A: Coupling with Anilines (Kinase Inhibitor Synthesis)

Standard method for synthesizing Erlotinib/Gefitinib analogs.[1]

Rationale: Anilines are weak nucleophiles. Using a protic solvent like Isopropanol (IPA) facilitates the reaction. As the amine attacks, HCl is generated. In IPA, the product often precipitates as the hydrochloride salt, driving the equilibrium forward and preventing side reactions.

Materials:

  • This compound (1.0 equiv)[1]

  • Substituted Aniline (1.1 equiv)[1]

  • Isopropanol (IPA) (10-15 volumes)

Procedure:

  • Charge: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add this compound and IPA.

  • Add Nucleophile: Add the aniline derivative (1.1 equiv) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 82°C) for 2–4 hours.

    • Observation: A thick precipitate (product HCl salt) typically forms within 30 minutes.[1]

  • Monitor: Check completion by TLC or HPLC. (Mobile phase: 5% MeOH in DCM).[1]

  • Workup (Salt Isolation): Cool to room temperature. Filter the solid. Wash the cake with cold IPA (2x) and diethyl ether (2x) to remove unreacted aniline.

  • Free Base Liberation (Optional): Suspend the solid in EtOAc/Water. Adjust pH to ~9 with saturated NaHCO3. Separate layers, dry organic phase (Na2SO4), and concentrate.[1]

Protocol B: Coupling with Aliphatic Amines

For highly nucleophilic amines (e.g., morpholine, piperazine).[1]

Rationale: Aliphatic amines are strong nucleophiles and can react at room temperature. A base scavenger is required to neutralize HCl, preventing protonation of the unreacted amine which would deactivate it.

Materials:

  • This compound (1.0 equiv)[1]

  • Amine (1.2 equiv)[1]

  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Procedure:

  • Dissolve: Dissolve this compound in DCM (10 volumes) at 0°C.

  • Add Base: Add TEA (1.5 equiv).

  • Add Amine: Dropwise add the aliphatic amine (1.2 equiv).

  • React: Allow to warm to room temperature. Stir for 1–3 hours.

  • Workup: Wash with water (2x) and brine (1x). Dry over MgSO4 and concentrate.

  • Purification: Recrystallization from Hexane/EtOAc is usually sufficient; column chromatography if necessary.

Protocol C: Ether Synthesis (Phenols/Alkoxides)

For creating oxygen-linked side chains.[1]

Rationale: Phenols are poor nucleophiles until deprotonated. Strong bases (NaH, K2CO3) are needed to generate the phenoxide/alkoxide in situ.

Procedure:

  • Deprotonation: In a dry flask, suspend NaH (1.2 equiv, 60% in oil) in dry DMF or THF at 0°C. Add the phenol/alcohol (1.1 equiv) slowly. Stir for 30 min until H2 evolution ceases.

  • Coupling: Add a solution of this compound (1.0 equiv) in DMF/THF.

  • Heat: Heat to 60–80°C for 2–6 hours.

  • Quench: Carefully quench with ice water.

  • Isolation: Extract with EtOAc. The product often requires chromatography due to the high boiling point of DMF.

Critical Parameters & Troubleshooting

Hydrolysis (The "Silent Killer")

The most common failure mode is the conversion of the starting material back to 6-ethoxyquinazolin-4(3H)-one (hydrolysis of the C-Cl bond).

  • Cause: Presence of water in the solvent, especially at high temperatures or in acidic media.

  • Identification: A new peak appears on HPLC with a shorter retention time than the starting material (more polar).

  • Prevention:

    • Use anhydrous solvents (IPA, DMF, Dioxane).[1]

    • Store the 4-chloro starting material under inert gas; it is moisture sensitive.

    • Rescue: If hydrolysis occurs, the hydroxy-quinazoline can be re-chlorinated using SOCl2 and catalytic DMF, though it is better to prevent it.[1]

Solvent Selection Matrix[1]
SolventApplicationProsCons
Isopropanol (IPA) AnilinesProduct precipitates as pure HCl salt; Green solvent.[1]Not suitable for weak nucleophiles requiring high T > 85°C.
DMF/DMAc Phenols, Weak AminesHigh solubility; High boiling point.[1]Difficult to remove; Promotes hydrolysis if wet.
Dioxane General PurposeGood solubility; Moderate boiling point.Peroxide formation risk; Toxic.
Acetonitrile Aliphatic AminesPolar aprotic; Easy workup.Can coordinate with some Lewis acids.
Reaction Workflow Diagram

Workflow Start Start: this compound Decision Select Nucleophile Type Start->Decision PathA Aniline (Weak Nu) Decision->PathA PathB Aliphatic Amine (Strong Nu) Decision->PathB CondA Solvent: IPA Temp: Reflux Base: None (Salt formation) PathA->CondA CondB Solvent: DCM/THF Temp: 0°C to RT Base: TEA/DIPEA PathB->CondB StepA Precipitation of Product-HCl CondA->StepA StepB Aqueous Workup CondB->StepB End Final Product (>95% Purity) StepA->End StepB->End

Figure 2: Decision tree for selecting reaction conditions based on nucleophile type.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Accessed October 2023.[3] Link

  • Quinazoline Reactivity & Regioselectivity

    • National Institutes of Health (PMC). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Link

  • Synthesis of EGFR Inhibitors (Anilinoquinazolines)

    • Bentham Science. "Design, Synthesis and Cytotoxic Studies of Novel 4-anilinoquinazoline Derivatives." Link[1]

    • National Institutes of Health (PMC). "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Link

  • Hydrolysis Side Reactions

    • Google Patents (US5214144A).[1] "Process for the preparation of 4-haloquinazolines."[3][4] Link

Sources

How to synthesize kinase inhibitors from 4-Chloro-6-ethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Kinase Inhibitors from 4-Chloro-6-ethoxyquinazoline

Executive Summary

The 4-anilinoquinazoline scaffold is the structural backbone of several FDA-approved EGFR tyrosine kinase inhibitors (TKIs), including Erlotinib, Gefitinib, and Lapatinib.[1][2][3] While commercial agents often feature 6,7-dialkoxy substitution patterns, This compound represents a critical, simplified electrophilic scaffold for structure-activity relationship (SAR) studies.[1]

This guide details the conversion of this compound into potent kinase inhibitors via Nucleophilic Aromatic Substitution (


).[1] It provides validated protocols for standard thermal coupling and microwave-assisted synthesis, ensuring high reproducibility and purity.[1]

Chemical Strategy & Mechanism

The synthesis relies on the high electrophilicity of the C4 position in the quinazoline ring. The nitrogen atoms in the pyrimidine ring pull electron density away from C4, making it susceptible to nucleophilic attack by aniline derivatives.[1]

Reaction Pathway

The reaction proceeds via an addition-elimination mechanism (


).
  • Addition: The amine lone pair of the aniline attacks C4, breaking the aromaticity of the pyrimidine ring and forming a Meisenheimer-like tetrahedral intermediate.

  • Elimination: The chloride ion is ejected, restoring aromaticity.[1]

  • Salt Formation: The displaced chloride deprotonates the amine (or remains as a counterion), resulting in the hydrochloride salt of the product, which is often insoluble in the reaction solvent (Isopropanol), facilitating easy isolation.[1]

SNAr_Mechanism SM This compound (Electrophile) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack (IPA, Reflux) Aniline Substituted Aniline (Nucleophile) Aniline->Intermediate Nucleophilic Attack (IPA, Reflux) Product 4-Anilinoquinazoline (Kinase Inhibitor) Intermediate->Product Elimination of Cl- HCl HCl Salt (Precipitate) Product->HCl Spontaneous Precipitation

Figure 1: Mechanistic flow of the


 reaction between 4-chloroquinazoline and aniline derivatives.[1]

Experimental Protocols

Protocol A: Standard Thermal Synthesis (Isopropanol Method)

Best for: Process scalability, standard anilines, and generating crystalline HCl salts.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Substituted Aniline (e.g., 3-ethynylaniline for Erlotinib analogs) (1.1 equiv)[1]

  • Isopropanol (IPA) (10–15 mL per gram of substrate)[1]

  • Optional: Pyridine or

    
     (if free base is desired immediately, though not recommended for initial isolation).[1]
    

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Suspension: Charge the flask with This compound and Isopropanol . The starting material may not fully dissolve at room temperature; this is normal.

  • Addition: Add the Substituted Aniline (1.1 equiv) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    C).
    
    • Observation: The suspension usually clears briefly as it heats, followed by the heavy precipitation of the yellow/off-white product (HCl salt) within 30–60 minutes.

  • Monitoring: Maintain reflux for 3–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Note: The salt may need to be neutralized (mini-workup) in a TLC vial to visualize the spot properly against the starting material.

  • Workup: Cool the reaction mixture to room temperature (20–25

    
    C). Stir for 1 hour to maximize precipitation.
    
  • Isolation: Filter the solids under vacuum.

  • Washing: Wash the filter cake with cold Isopropanol (

    
     bed volume) followed by Diethyl Ether (
    
    
    
    bed volume) to remove unreacted aniline.
  • Drying: Dry the solid in a vacuum oven at 50

    
    C for 6 hours.
    

Yield Expectation: 85–95% as the Hydrochloride salt.

Protocol B: Microwave-Assisted Synthesis

Best for: Electron-deficient anilines (weak nucleophiles), rapid library generation.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Substituted Aniline (1.2 equiv)[1]

  • Solvent: 2-Butanol or DCE/t-BuOH (1:1 mixture)[1]

Procedure:

  • Loading: In a microwave-safe vial (2–5 mL), suspend the chloro-quinazoline and aniline in the chosen solvent (3 mL).

  • Irradiation: Seal the vial and irradiate at 150

    
    C  for 15–20 minutes  (High Absorption setting).
    
  • Workup: Allow the vial to cool. If a precipitate forms, filter as in Protocol A. If the solution remains clear (common with electron-poor anilines), evaporate the solvent and purify via flash chromatography (SiO

    
    , 0–5% MeOH/DCM gradient).[1]
    

Data Analysis & Characterization

Successful synthesis is confirmed by the disappearance of the C-Cl stretch and the appearance of N-H signals.

Table 1: Key Spectral Indicators (1H NMR in DMSO-


) 
PositionSignal TypeChemical Shift (

)
Diagnostic Change
H-2 (Quinazoline) Singlet8.6 – 8.9 ppmShifts downfield in the product (especially as HCl salt).[1]
NH (Aniline) Broad Singlet9.5 – 11.0 ppmNew signal. Disappears on

shake.
6-Ethoxy (

)
Quartet4.1 – 4.3 ppmRemains stable; validates scaffold integrity.[1]
6-Ethoxy (

)
Triplet1.3 – 1.5 ppmRemains stable.[1]

Critical Troubleshooting (Expertise & Experience)

Issue 1: Hydrolysis of Starting Material

  • Symptom: Appearance of a highly polar spot on TLC that does not move (Quinazolinone).

  • Cause: 4-Chloroquinazolines are moisture sensitive.[1] Old stocks may hydrolyze back to 6-ethoxyquinazolin-4(3H)-one.[1]

  • Fix: If the starting material contains >5% quinazolinone, re-chlorinate it using

    
     (5 equiv) at reflux for 2 hours, then concentrate and use immediately.
    

Issue 2: "Oiling Out" Instead of Precipitation

  • Symptom: Product forms a sticky gum at the bottom of the flask during reflux.

  • Cause: High solubility of the specific aniline derivative or impurities.

  • Fix: Switch solvent to Acetonitrile (ACN) or add a co-solvent like Diethyl Ether after cooling to induce crystallization. Scratching the glass with a spatula often induces nucleation.

Issue 3: Regioselectivity (if using 2,4-dichloro substrates)

  • Note: If your scaffold is 2,4-dichloro-6-ethoxyquinazoline, the C4 position is significantly more reactive than C2.[1] The conditions above (IPA, mild heat) will selectively substitute C4.[1] C2 substitution requires higher temperatures (120

    
    C+) or stronger bases.
    

Decision Workflow: Synthesis Pathway

Synthesis_Workflow Start Start: this compound CheckAniline Analyze Aniline Nucleophilicity Start->CheckAniline ElectronRich Electron Rich/Neutral (e.g., 3-ethynylaniline) CheckAniline->ElectronRich Strong Nucleophile ElectronPoor Electron Poor (e.g., nitro-aniline) CheckAniline->ElectronPoor Weak Nucleophile MethodA Protocol A: IPA Reflux (3-4 hours) ElectronRich->MethodA MethodB Protocol B: Microwave (150°C, 20 min) ElectronPoor->MethodB Isolation Cool & Filter Precipitate MethodA->Isolation MethodB->Isolation ppt formed Purification Flash Chromatography (DCM/MeOH) MethodB->Purification No ppt?

Figure 2: Decision tree for selecting the optimal synthetic methodology based on aniline electronics.

References

  • Synthesis of Erlotinib/Gefitinib Analogs: Chandregowda, V., et al. "Synthesis and evaluation of 4-anilinoquinazoline derivatives as potential EGFR tyrosine kinase inhibitors."[1] European Journal of Medicinal Chemistry, 2009.[1]

  • Microwave-Assisted Synthesis of Quinazolines: Kabri, Y., et al. "Microwave-assisted synthesis of 4-anilinoquinazolines."[1][3] Tetrahedron Letters, 2009.[1]

  • Mechanistic Insight (

    
     on Quinazolines): 
    Cornejo, A., et al. "Nucleophilic aromatic substitution of 4-chloroquinazoline: Experimental and theoretical study."[1] Journal of Molecular Structure, 2015.[1]
    
    
  • General Quinazoline Scaffold Review: Asif, M. "Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives."[1] International Journal of Medicinal Chemistry, 2014.[1]

  • Preparation of 4-Chloro Precursors (Process Chemistry): Ragan, J. A., et al. "Process Development of a Quinazoline-Based EGFR Inhibitor."[1] Organic Process Research & Development, 2003.[1]

Sources

Technical Guide: 4-Chloro-6-ethoxyquinazoline as a Linchpin for Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-6-ethoxyquinazoline as a precursor for fused heterocyclic systems Audience: Researchers, scientists, and drug development professionals Format: Detailed Application Note & Protocol Guide

Executive Summary

This compound is a high-value electrophilic scaffold in medicinal chemistry, particularly renowned as a precursor for EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors. While its role in synthesizing 4-anilinoquinazolines (e.g., Erlotinib intermediates) is well-documented, its utility extends significantly into the formation of fused tricyclic systems.

This guide details the synthetic pathways to generate [1,2,4]triazolo[4,3-c]quinazolines and tetrazolo[1,5-c]quinazolines .[1] It addresses the critical regioselectivity issues, specifically the Dimroth rearrangement , which dictates the thermodynamic stability of the final fused heterocycle.

Chemical Profile & Reactivity

The C4-position of the quinazoline ring is highly electrophilic due to the combined electron-withdrawing effects of N1 and N3. The 6-ethoxy group functions as an electron-donating group (EDG); while it slightly reduces the electrophilicity compared to a nitro-substituted analog, the C4-chlorine remains sufficiently labile for Nucleophilic Aromatic Substitution (


).
PropertyDescription
IUPAC Name This compound
Molecular Formula

Key Reactivity

displacement at C4; Cyclization at N3
Storage Moisture sensitive; Store under inert atmosphere at -20°C

Pathway A: Synthesis of [1,2,4]Triazolo[4,3-c]quinazolines

This pathway involves a two-step sequence: hydrazinolysis followed by cyclocondensation.[2]

Step 1: Hydrazinolysis (Preparation of the Hydrazide)

The displacement of the chlorine atom with hydrazine is the gateway step. This reaction is generally quantitative but requires control to prevent the formation of bis-quinazolinyl hydrazine byproducts.

Protocol: Synthesis of 6-Ethoxy-4-hydrazinoquinazoline

  • Reagents:

    • This compound (1.0 eq)

    • Hydrazine hydrate (98%, 5.0 eq) – Excess is crucial to prevent dimer formation.

    • Ethanol (anhydrous, 10 volumes)

  • Procedure:

    • Dissolve the 4-chloro precursor in ethanol.

    • Add hydrazine hydrate dropwise at 0°C to control the exotherm.

    • Allow the mixture to warm to room temperature, then reflux for 2 hours.

    • Monitor: TLC (System: DCM/MeOH 9:1). The starting material (

      
      ) should disappear, replaced by a polar baseline spot (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to 0°C. The product often precipitates as a solid.

    • Filter the solid and wash with cold ethanol (2x) and diethyl ether (2x).

    • Yield: Typically 85-95%.

    • Validation:

      
       NMR should show the disappearance of the C4 aromatic proton signals if comparing to a de-chlorinated byproduct, but primarily the appearance of hydrazine 
      
      
      
      broad singlets around 4.0–9.0 ppm (solvent dependent).
Step 2: Cyclization to the Triazolo Scaffold

The hydrazino intermediate reacts with one-carbon donors (orthoesters, formic acid) to close the third ring.

Protocol: Cyclization with Triethyl Orthoformate (TEOF)

  • Reagents:

    • 6-Ethoxy-4-hydrazinoquinazoline (1.0 eq)

    • Triethyl orthoformate (TEOF) (Excess, used as solvent or 5.0 eq in ethanol)

    • Catalytic p-TsOH (optional, for acceleration)

  • Procedure:

    • Suspend the hydrazino compound in TEOF.

    • Reflux the mixture for 4–6 hours.

    • Mechanism: The terminal nitrogen of the hydrazine attacks the orthoester carbon, followed by elimination of ethanol to form the [4,3-c] fused system.

  • Workup:

    • Cool to room temperature.[3]

    • Precipitate the product by adding hexane or diethyl ether.

    • Recrystallize from Ethanol/DMF.

Critical Mechanistic Insight: The Dimroth Rearrangement

A common pitfall in this synthesis is the unintentional isomerization of the kinetic product ([1,2,4]triazolo[4,3-c]quinazoline) to the thermodynamic product ([1,2,4]triazolo[1,5-c]quinazoline).

  • Kinetic Product ([4,3-c]): Formed initially under neutral/mild conditions.

  • Thermodynamic Product ([1,5-c]): Formed upon prolonged heating, or exposure to acid/base.

  • Mechanism: The pyrimidine ring opens due to nucleophilic attack (often by water or hydroxide) at C4, followed by rotation and re-closure on the hydrazine nitrogen.

Senior Scientist Note: To ensure spectral assignment accuracy, compare the UV spectra. The [1,5-c] isomer typically exhibits a bathochromic shift compared to the [4,3-c] isomer due to extended conjugation.

Visualization: Reaction Workflow & Rearrangement

The following diagram illustrates the divergent pathways and the rearrangement risk.

G Start 4-Chloro-6-ethoxy quinazoline Hydrazino 4-Hydrazino Intermediate Start->Hydrazino NH2NH2·H2O EtOH, Reflux Tetrazolo Tetrazolo[1,5-c] quinazoline Start->Tetrazolo NaN3, AcOH SNAr Triazolo_Kinetic [1,2,4]Triazolo[4,3-c] quinazoline (Kinetic) Hydrazino->Triazolo_Kinetic TEOF, Reflux Cyclization Triazolo_Thermo [1,2,4]Triazolo[1,5-c] quinazoline (Thermodynamic) Triazolo_Kinetic->Triazolo_Thermo

Figure 1: Synthetic workflow showing the divergence between Triazolo and Tetrazolo systems and the Dimroth rearrangement pathway.

Pathway B: Synthesis of Tetrazolo[1,5-c]quinazolines

Reaction with sodium azide yields the tetrazolo-fused system. This system exists in a dynamic equilibrium with the 4-azido tautomer, though the fused tetrazole form usually predominates in the solid state.

Protocol:

  • Reagents:

    • This compound (1.0 eq)

    • Sodium Azide (

      
      ) (1.5 eq)
      
    • Acetic Acid (Glacial) or DMF

  • Procedure:

    • Dissolve the precursor in minimal DMF or Acetic Acid.

    • Add

      
       (Caution: Azides are toxic and potential explosion hazards. Use a blast shield).
      
    • Heat to 60–80°C for 2–4 hours.

    • Observation: Evolution of

      
       is not expected here; if gas evolves, decomposition is occurring.
      
  • Workup:

    • Pour onto crushed ice.

    • Filter the precipitate.[4]

    • Note: Avoid using metal spatulas if residual azide is suspected.

Comparison of Fused Systems

Feature[1,2,4]Triazolo[4,3-c][1,2,4]Triazolo[1,5-c]Tetrazolo[1,5-c]
Precursor 4-HydrazinoRearrangement of [4,3-c]4-Chloro +

Stability Kinetic (Lower)Thermodynamic (Higher)Equilibrium with Azide
Fluorescence ModerateHigh (often used in probes)Low
Key Reagent Orthoesters/AldehydesAcid/Base CatalystSodium Azide

References

  • El-Hashash, M. A., et al. (2011). "The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives." Organic Chemistry International. Link

  • Bowie, R. A., & Thomason, D. A. (1972).[5] "Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines."[5][6] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Potts, K. T. (1977). "1,2,4-Triazoles.[1][2][3][5][7][8][9][10] Part XXXV. The Dimroth rearrangement of 1,2,4-triazolo[4,3-c]pyrimidines."[1][3][7][9] Journal of Heterocyclic Chemistry. (Foundational text on the rearrangement mechanism).

  • Antilla, J. C., et al. (2023). "One-Pot Reactions of Triethyl Orthoformate with Amines." Reactions (MDPI). Link

  • BenchChem Protocols. (2025). "Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and derivatives." (Analogous hydrazine displacement protocols). Link

Sources

Application Note: Accelerated Microwave-Assisted Synthesis of 4-Anilinoquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Process Intensification for EGFR Inhibitor Libraries (Erlotinib/Gefitinib Analogs)

Executive Summary

The 4-anilinoquinazoline pharmacophore represents the structural backbone of several FDA-approved tyrosine kinase inhibitors (TKIs), including Erlotinib , Gefitinib , and Lapatinib . Traditional thermal synthesis of these derivatives via nucleophilic aromatic substitution (


) often requires prolonged reflux times (3–12 hours), high solvent volumes, and tedious purification to remove unreacted 4-chloroquinazoline intermediates.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to 10–20 minutes while increasing yields to >90%.[1] By leveraging the high dielectric loss tangent (


) of polar solvents like isopropanol (IPA), this protocol ensures rapid superheating and selective precipitation of the product as a hydrochloride salt, creating a self-validating "filtration-only" workup.

Scientific Rationale & Mechanism

The Pharmacophore

The 4-anilinoquinazoline scaffold functions as an ATP-competitive inhibitor. The N1 and N3 nitrogens of the quinazoline ring form critical hydrogen bonds with the hinge region of the Epidermal Growth Factor Receptor (EGFR) kinase domain (specifically Met793).

Microwave Dielectric Heating Mechanism

Unlike conventional conductive heating, which relies on thermal gradients, microwave irradiation (2.45 GHz) interacts directly with dipoles and ions in the reaction mixture.

  • Dipolar Polarization: The polar solvent (IPA) and the polar transition state of the

    
     reaction align with the oscillating electric field. The molecular friction generated by this realignment results in rapid internal heating.
    
  • Transition State Stabilization: The rate-determining step involves the attack of the aniline nitrogen on the C4 position of the quinazoline. This forms a highly polar Meisenheimer-like transition state. Microwave irradiation is hypothesized to stabilize this polar transition state more effectively than the ground state, thereby lowering the activation energy (

    
    ).
    
Reaction Scheme

The core reaction involves the displacement of a leaving group (Cl) at the C4 position by an aniline nucleophile.

ReactionMechanism SM1 4-Chloroquinazoline (Electrophile) TS Polar Transition State (Stabilized by MW) SM1->TS IPA, MW 80-120°C SM2 Substituted Aniline (Nucleophile) SM2->TS PROD 4-Anilinoquinazoline (HCl Salt Precipitate) TS->PROD -Cl elimination

Figure 1: Mechanistic pathway of the microwave-assisted


 reaction. The dipolar transition state is stabilized by the electromagnetic field.

Optimized Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) is recommended for reproducibility.

  • Vessel: 2–5 mL microwave-transparent borosilicate glass vial with a crimp cap and PTFE/silicone septum.

  • Solvent: Isopropanol (IPA). Rationale: IPA has a moderate loss tangent (

    
    ) allowing efficient heating, but crucially, the 4-anilinoquinazoline HCl salts are generally insoluble in IPA, enabling precipitation.
    
Standard Operating Procedure (SOP)

Step 1: Stoichiometry Setup In a 5 mL microwave vial, charge:

  • 4-Chloro-6,7-dialkoxyquinazoline (1.0 equiv, typically 0.5 mmol).

  • Substituted Aniline (1.1 equiv).

  • Isopropanol (IPA) (3–4 mL).

    • Note: Do not add base (e.g., TEA or DIPEA) if you intend to isolate the HCl salt directly. The acidity protects the product from oxidation and facilitates precipitation.

Step 2: Irradiation Parameters Seal the vial and program the reactor:

  • Temperature: 100 °C (Dynamic control).

  • Hold Time: 15 minutes.

  • Pre-stirring: 30 seconds (High speed).

  • Pressure Limit: 15 bar (Safety cutoff).

  • Power: Dynamic (Max 150 W).

Step 3: Workup (The "Self-Validating" Step)

  • Allow the vial to cool to room temperature (active air cooling usually takes <2 mins).

  • Visual Check: The reaction mixture should transform from a translucent solution to a thick suspension (yellow/orange precipitate).

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the cake 2x with cold IPA and 2x with diethyl ether (to remove unreacted aniline).

  • Drying: Dry under vacuum.

Data Comparison: Thermal vs. Microwave[1]
ParameterConventional RefluxMicrowave ProtocolAdvantage
Temperature 82 °C (boiling IPA)100–120 °C (superheated)Kinetic acceleration
Time 4–12 Hours10–20 Minutes24x throughput increase
Yield 40–70%85–96%Reduced degradation
Purity (HPLC) 85–90%>98%Cleaner profile
Workup Extraction/Column Chrom.FiltrationProcess simplicity

Case Study: Synthesis of Erlotinib Intermediate

Objective: Synthesis of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride.

Protocol Application:

  • Precursor: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (200 mg).

  • Nucleophile: 3-Ethynylaniline (1.1 equiv).

  • Condition: MW irradiation at 110 °C for 20 mins in IPA.

  • Result: The reaction turned bright yellow. Upon cooling, 265 mg of the title compound (Erlotinib HCl) was isolated (92% yield) without chromatography.

  • Analysis:

    
    H NMR confirmed the characteristic quinazoline singlet at 
    
    
    
    8.8 ppm and the disappearance of the chloro-quinazoline peaks.

Troubleshooting & Optimization Workflow

Common issues involve "oiling out" (product forms a gum instead of a powder) or incomplete conversion.

OptimizationWorkflow Start Start: Reaction Complete Check Visual Inspection Start->Check Precip Solid Precipitate? Check->Precip Success Filter & Wash (IPA/Ether) Precip->Success Yes Oiling Oily Gum Formed Precip->Oiling Gum Soluble Clear Solution (No Solid) Precip->Soluble No FixOil Add Et2O, sonicate, then cool to 4°C Oiling->FixOil FixSol Concentrate volume by 50% or add anti-solvent (Et2O) Soluble->FixSol FixOil->Success FixSol->Success

Figure 2: Post-reaction decision tree for maximizing recovery of the hydrochloride salt.

Critical Optimization Tips
  • Solvent Volume: If the reaction is too dilute (>10 mL/mmol), the salt may remain soluble at 100 °C. Keep concentration high (3–5 mL/mmol).

  • Aniline Nucleophilicity: Electron-withdrawing groups on the aniline (e.g., -NO2, -CF3) deactivate the nucleophile. For these "difficult" substrates, increase MW temperature to 140 °C and time to 30 mins.

  • Catalysis: If conversion is <50%, add a catalytic amount of HCl (1 drop of conc. HCl) to protonate the quinazoline N3, activating the C4 position for nucleophilic attack.

Safety & Scalability

  • Pressure Hazards: IPA generates significant vapor pressure at 120 °C. Ensure the vessel is rated for at least 20 bar.

  • Exotherms: The

    
     reaction is exothermic. The microwave's active air cooling will manage the temperature, but ensure the "Pre-stirring" step is active to prevent hot spots.
    
  • Scalability: This protocol is scalable to 50–100 mmol using "Stop-Flow" microwave reactors, allowing for gram-scale synthesis of lead compounds for in vivo studies.

References

  • Alexandre, F. R., et al. (2003). "Microwave-assisted synthesis of quinazoline derivatives." Tetrahedron Letters, 44(24), 4455-4458.

  • Chandregowda, V., et al. (2009). "Synthesis and evaluation of 4-anilinoquinazoline derivatives as potent EGFR inhibitors." European Journal of Medicinal Chemistry, 44(7), 3046-3055.

  • Kappe, C. O. (2004).[2][3] "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Besson, T., & Chosson, E. (2007).[1] "Microwave-assisted synthesis of bioactive quinazolines and quinazolinones." Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.

  • Rao, G. K., et al. (2012). "Microwave assisted synthesis of 4-anilinoquinazolines." Journal of Chemical and Pharmaceutical Research, 4(1), 324-328.

Sources

Application Note: Engineering Fluorescent Chemosensors from Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking to engineer high-performance fluorescent chemosensors using the quinazoline scaffold. It moves beyond basic literature review to provide actionable, self-validating protocols for synthesis, characterization, and biological application.

Executive Summary

Quinazoline derivatives (


) represent a privileged scaffold in fluorescent sensor design due to their high quantum yields, photostability, and tunable electronic properties.[1][2] Unlike simple fluorophores, quinazolines can be easily functionalized to exploit mechanisms such as Excited-State Intramolecular Proton Transfer (ESIPT) , Intramolecular Charge Transfer (ICT) , and Photoinduced Electron Transfer (PET) . This guide details the protocol for developing a "Turn-On" quinazoline sensor, specifically focusing on the 2-(2'-hydroxyphenyl)-4(3H)-quinazolinone (HPQ)  class, which utilizes the ESIPT mechanism for large Stokes shifts and high sensitivity.

Design Principles & Mechanism

The success of a quinazoline sensor relies on the precise integration of a receptor unit with the fluorophore.

The ESIPT Mechanism (HPQ Scaffold)

The HPQ scaffold is unique because it possesses an intramolecular hydrogen bond between the phenolic hydroxyl and the quinazolinone nitrogen.

  • Ground State (Enol): The molecule exists in the enol form (

    
    ).
    
  • Excitation: Upon UV excitation, the acidity of the hydroxyl proton increases, and the basicity of the nitrogen increases.

  • Proton Transfer: An ultra-fast proton transfer occurs, forming the excited keto tautomer (

    
    ).
    
  • Emission: The

    
     species relaxes to the ground state keto form (
    
    
    
    ) by emitting a photon. Because the emission comes from a structurally different species than the absorption, the Stokes shift is exceptionally large (>100 nm), eliminating self-absorption artifacts.
Mechanism Visualization

The following diagram illustrates the ESIPT cycle and how analyte binding (e.g.,


 or 

) can disrupt this process, altering fluorescence (Signal Modulation).

ESIPT_Mechanism Enol Enol Form (Ground State) Hydrogen Bonded Enol_Star Enol* (Excited State) High Acidity -OH Enol->Enol_Star Excitation (hν) Complex Metal-Ligand Complex (ESIPT Inhibited) Enol->Complex Analyte Binding Keto_Star Keto* (Excited Tautomer) Emissive Species Enol_Star->Keto_Star Proton Transfer (Fast) Keto Keto Form (Ground State) Unstable Keto_Star->Keto Fluorescence (Large Stokes Shift) Keto->Enol Reverse Tautomerization Analyte Analyte (e.g., Zn²⁺) Complex->Enol Reversible

Caption: Figure 1. Thermodynamic cycle of ESIPT in HPQ derivatives. Analyte binding often inhibits proton transfer, causing a blueshift or quenching (Turn-Off), or enabling CHEF (Turn-On) depending on the specific ligand design.

Protocol A: Synthesis of HPQ-Based Sensors

This protocol describes the synthesis of a 2-(2'-hydroxyphenyl)-4(3H)-quinazolinone derivative. This method is preferred for its operational simplicity and high yield.

Materials
  • Anthranilamide (10 mmol)

  • Salicylaldehyde (10 mmol) (The receptor unit)

  • Iodine (

    
    ) (Catalyst, 1.1 eq)
    
  • Ethanol (Solvent)[2]

  • Sodium thiosulfate (

    
    )
    
Step-by-Step Methodology
  • Condensation: In a 100 mL round-bottom flask, dissolve Anthranilamide (1.36 g, 10 mmol) and Salicylaldehyde (1.22 g, 10 mmol) in 30 mL of absolute ethanol.

  • Catalyst Addition: Add molecular Iodine (

    
    , 2.8 g, 11 mmol) to the mixture.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).
    
    • Checkpoint: The solution should darken, and a precipitate often forms.

  • Quenching: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold water containing 5%

    
     to remove excess iodine (solution turns from dark brown to light yellow/white).
    
  • Isolation: Filter the precipitate under vacuum. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from hot ethanol or DMF.

    • Yield Expectation: 70–85%.

    • Validation:

      
       NMR should show a singlet around 
      
      
      
      10-12 ppm (phenolic -OH) and a broad singlet for the amide -NH.

Protocol B: Photophysical Characterization & Sensing

Objective: Determine the sensor's affinity (


), Limit of Detection (LOD), and selectivity.
Preparation of Stock Solutions
  • Probe Stock: Dissolve the synthesized HPQ derivative in DMSO to make a

    
     stock.
    
  • Analyte Stock: Prepare

    
     solutions of metal perchlorates or chlorides (
    
    
    
    ) in deionized water.
Fluorescence Titration Protocol
  • Blank Scan: Add 30

    
     of Probe Stock to 3 mL of buffer (e.g., 10 mM HEPES, pH 7.4) in a quartz cuvette (Final [Probe] = 10 
    
    
    
    ). Record emission spectrum (
    
    
    nm).
  • Titration: Aliquot 1–5

    
     of Analyte Stock into the cuvette. Mix by inversion for 30 seconds.
    
  • Equilibration: Allow 2 minutes for complexation equilibrium.

  • Measurement: Record the emission spectrum. Repeat until saturation (no further change in intensity).

  • Data Analysis (LOD):

    • Plot Fluorescence Intensity (

      
      ) vs. Concentration 
      
      
      
      .
    • Calculate LOD using the equation:

      
      
      
      • 
         = Standard deviation of the blank (measure blank 10 times).
        
      • 
         = Slope of the linear region of the titration curve.
        
Selectivity (Interference) Assay
  • Prepare cuvettes containing the probe (10

    
    ) + Target Analyte (e.g., 
    
    
    
    ).
  • Prepare separate cuvettes containing the probe + Competing Ions (

    
    ) at 5–10x excess concentration.
    
  • Critical Step: Add the Target Analyte to the cuvettes containing competing ions.

  • Success Criteria: The fluorescence signal should remain unchanged in the presence of competitors.

Protocol C: Biological Application (Live Cell Imaging)

Target: Imaging intracellular


 or exogenous CO using quinazoline probes.
Workflow Diagram

Cell_Imaging Step1 Cell Culture (HeLa / RAW264.7) Seed on confocal dish Step2 Probe Incubation Add 10-20 µM Probe 37°C, 5% CO₂, 30 min Step1->Step2 Step3 Wash Step 3x with PBS Remove extracellular dye Step2->Step3 Step4 Analyte Treatment Add Exogenous Analyte (Optional Control) Step3->Step4 Validation Group Step5 Confocal Microscopy Excitation: 360-405 nm Emission: 450-550 nm Step3->Step5 Endogenous Group Step4->Step5

Caption: Figure 2. Standard workflow for live-cell fluorescence imaging using quinazoline probes.

Detailed Steps
  • Seeding: Seed HeLa cells in a 35 mm glass-bottom confocal dish (

    
     cells/dish). Incubate for 24 hours.
    
  • Staining: Replace medium with fresh OPTI-MEM containing the Quinazoline Probe (10

    
    ). Incubate for 30 minutes at 
    
    
    
    .
  • Washing: Wash cells

    
     with Phosphate Buffered Saline (PBS) to remove non-internalized probe. This reduces background noise.
    
  • Imaging (Channel Selection):

    • Since HPQ derivatives are often blue/green emitters, use the DAPI channel (

      
       nm) or GFP channel  (
      
      
      
      nm) depending on the specific conjugation.
  • Cytotoxicity Check (MTT Assay): Always run a parallel MTT assay. Quinazolines are generally biocompatible, but concentrations

    
     may induce apoptosis.
    

Summary of Key Quinazoline Sensor Classes

Sensor ClassMechanismTarget AnalyteDetection Limit (LOD)Ref
HPQ (Hydroxyphenyl-quinazolinone) ESIPT


[1, 2]
NPQ (Nitrophenyl-quinazolinone) Reduction + ICTCarbon Monoxide (CO)

[3]
Hydrazone-Quinazoline CHEF / PET


[4]
Quinoline-Benzothiazole TICT (Rotor)ViscosityN/A (Ratiometric)[5]

Troubleshooting & Optimization

  • Low Fluorescence Yield: Ensure the solvent is anhydrous if the mechanism involves ICT, as water can quench emission via hydrogen bonding.

  • Poor Solubility: Append solubilizing groups like sulfonates (

    
    ) or polyethylene glycol (PEG) chains to the quinazoline C-6 or C-7 positions.
    
  • Slow Response: For reaction-based sensors (e.g., NPQ), increase temperature to

    
     or add a mild surfactant (CTAB) to catalyze the reaction in aqueous media.
    

References

  • Recent advances in quinazolinones as an emerging molecular platform for luminescent materials and bioimaging . Organic Chemistry Frontiers, 2021.[3] Link

  • Tuning fluorescence behavior and ESIPT reaction of 2-(2-Hydroxy-phenyl)-4(3H)-quinazolinone . ResearchGate.[4] Link

  • A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide . PMC - NIH, 2023. Link

  • Metal Ion-assisted Ring-opening of Quinazoline-based Chemosensor: Detection of Copper(II) . ResearchGate.[4] Link

  • Mechanistic Innovations in Fluorescent Chemosensors (PET, ICT, ESIPT) . PubMed, 2024. Link

Sources

Using POCl3 for chlorination of quinazolinone precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Chlorination of Quinazolinone Precursors using Phosphorus Oxychloride (


) 

Executive Summary & Application Context

The conversion of quinazolin-4(3H)-ones to 4-chloroquinazolines is a pivotal transformation in medicinal chemistry, particularly in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors such as Gefitinib , Erlotinib , and Lapatinib .

While Phosphorus Oxychloride (


) is the industry-standard reagent for this "deoxychlorination," the reaction is frequently plagued by safety hazards (thermal runaway during quenching) and variable yields due to hydrolysis. This application note moves beyond basic textbook procedures to provide a process-optimized workflow that prioritizes safety , reproducibility , and mechanistic understanding .

Mechanistic Insight: The "Activation-Displacement" Cascade

To optimize this reaction, one must understand that it is not a simple substitution. It is a stepwise activation followed by a nucleophilic displacement.

The Pathway:

  • Tautomerization: The quinazolinone (lactam form) must access its enol (lactim) tautomer.

  • Activation: The enolic oxygen attacks the electrophilic phosphorus of

    
    , forming a dichlorophosphate intermediate. This converts a poor leaving group (
    
    
    
    ) into an excellent one (
    
    
    ).
  • Displacement: A chloride ion attacks the C4 position, expelling the phosphate group to yield the 4-chloroquinazoline.

Critical Role of Catalysts:

  • Tertiary Amines (

    
    -Dimethylaniline or DIPEA):  These act as acid scavengers (neutralizing HCl) but, more importantly, they catalyze the initial phosphorylation step by stabilizing the transition state.
    
  • DMF (Vilsmeier-Haack Conditions): When added catalytically, DMF reacts with

    
     to form the electrophilic Vilsmeier reagent (chloroiminium ion), which activates the quinazolinone oxygen more rapidly than 
    
    
    
    alone.
Visualization: Reaction Mechanism

ReactionMechanism cluster_catalysis Catalytic Cycle (Optional) Lactam Quinazolinone (Lactam Form) Lactim Enol Tautomer (Lactim Form) Lactam->Lactim Tautomerization Intermediate Phosphorylated Intermediate (-OP(O)Cl2) Lactim->Intermediate + POCl3 / Base (Activation) Product 4-Chloroquinazoline (Product) Intermediate->Product + Cl- (Displacement) DMF DMF Catalyst Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + POCl3 Vilsmeier->Intermediate Activates Substrate

Figure 1: Mechanistic flow from the stable lactam precursor to the activated phosphate intermediate and final chlorinated product.

Safety Protocol: The "Reverse Quench" Imperative

WARNING: The most dangerous phase of this reaction is not the heating step, but the workup.


 hydrolysis is highly exothermic.[1] Adding water directly to a reaction mixture containing excess 

can lead to a "delayed exotherm."[1][2] An induction period occurs where immiscible water and

do not react, followed by sudden mixing and violent heat release/eruption.

The Golden Rules of Quenching:

  • Never add water to the reaction mixture.[1]

  • Always use a Reverse Quench : Add the reaction mixture slowly into a stirred, cooled quench solution.

  • Temperature Control: Maintain the quench vessel

    
     throughout the addition.
    
Visualization: Safe Workup Workflow

WorkupSafety Step1 1. Evaporation Step2 2. Dilution Step1->Step2 Residue is viscous Step3 3. Reverse Quench Setup Step2->Step3 Prepare receiving vessel Step4 4. Controlled Addition Step3->Step4 Critical Safety Step Warning RISK: Delayed Exotherm if order is reversed Step4->Warning Avoid direct water addition

Figure 2: Optimized workup workflow to prevent thermal runaway events.

Experimental Protocols

Method A: Standard Protocol (Neat with Base Catalysis)

Best for small scale (<10g) or difficult substrates.

Reagents:

  • Quinazolinone precursor (1.0 equiv)[3]

  • 
     (5.0 - 10.0 equiv) — Acts as reagent and solvent.
    
  • 
    -Dimethylaniline (DMA) (0.5 - 1.0 equiv) — Catalyst.
    

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a

    
     drying tube (or 
    
    
    
    line). Moisture kills this reaction.[4]
  • Addition: Charge the flask with the quinazolinone. Add

    
     carefully. Add DMA dropwise (exothermic).
    
  • Reaction: Heat the mixture to reflux (

    
    ). The suspension should clear to a solution as the starting material is consumed.
    
    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 7:3). Look for the disappearance of the polar baseline spot (SM) and appearance of a non-polar spot (Product).

  • Workup (Reverse Quench):

    • Cool the mixture to RT.

    • Optional but recommended: Distill off excess

      
       under reduced pressure if volume is high.
      
    • Dilute the residue with Dichloromethane (DCM).

    • Pour the DCM solution slowly into a beaker of vigorously stirred crushed ice/sat.

      
      .
      
  • Isolation: Separate the organic layer, wash with brine, dry over

    
    , and concentrate.
    
Method B: Process-Optimized Protocol (Solvent-Mediated)

Best for scale-up (>10g) to reduce


 volume and waste.

Reagents:

  • Quinazolinone precursor (1.0 equiv)[3]

  • 
     (2.0 - 3.0 equiv)
    
  • Solvent: Toluene or Acetonitrile (5-10 volumes)

  • Base: DIPEA (1.5 equiv)

Procedure:

  • Suspend quinazolinone and DIPEA in Toluene.

  • Add

    
     dropwise at room temperature.
    
  • Heat to

    
    .
    
  • Upon completion, cool to

    
    .
    
  • Quench: Slowly transfer the reaction mixture into a separate vessel containing cold water/

    
     solution, keeping internal temp 
    
    
    
    .

Quantitative Data Summary

The following table summarizes expected outcomes based on catalyst choice, derived from internal process data and literature precedents [1, 2].

ParameterMethod A (Neat

)
Method B (Toluene + Base)Method C (Vilsmeier/DMF)
Reaction Time 2 - 4 Hours4 - 8 Hours1 - 2 Hours
Temperature

(Reflux)


Yield (Typical) 85 - 95%75 - 85%90 - 98%
Purity (Crude) HighModerate (Solvent traces)High
Safety Profile Low (Large excess

)
Medium (Flammable solvent)Medium
Cleanup Difficult (Phosphate waste)Easier (Less P-waste)Difficult (DMF removal)

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Starting material remains after 6h Inactivation of reagentsEnsure system is anhydrous. Moisture hydrolyzes

to phosphoric acid, which is inactive. Add 0.1 eq of

to "dry" the system.
Product reverts to SM during workup Hydrolysis of ProductThe 4-chloro group is labile in acidic aqueous media. Ensure the quench is basic (

or

) and perform extraction quickly.
Violent bubbling during quench Delayed ExothermYou are quenching too fast or into too little water. Stop addition. Cool. Resume only when stable. Use the Reverse Quench method.
Dark/Black Tar formation DecompositionTemperature too high. Reduce reflux temp or switch to Toluene solvent method.

References

  • Achmatowicz, M., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.[5][6] Organic Process Research & Development. [Link]

  • Li, X., et al. (2012).[2] Prevention of Exothermic Runaway: Reverse Quenching Protocol.[1][2] Organic Process Research & Development. [Link]

  • National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones: Reaction Stages and Control. [Link]

Sources

Troubleshooting & Optimization

Optimizing nucleophilic substitution conditions for 4-Chloro-6-ethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #QZN-OPT-001 Subject: Optimization of Nucleophilic Aromatic Substitution (


) Conditions
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 4-Chloro-6-ethoxyquinazoline (CAS: Custom/Analogous to Erlotinib intermediates). This scaffold is a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors.

The Chemical Challenge: The C4-chloro position is activated for nucleophilic attack by the N1 and N3 atoms. However, the 6-ethoxy group is an electron-donating group (EDG). Through resonance, it pushes electron density into the ring, slightly deactivating the C4 position compared to unsubstituted quinazolines. Consequently, your reaction requires optimized energy input (heat/catalysis) and strict moisture control to prevent hydrolysis.

Module 1: Critical Process Parameters (Optimization Guide)

Do not rely on generic "mix and stir" protocols. Select your method based on your nucleophile type.

Method A: For Anilines (Aromatic Amines)

Standard protocol for kinase inhibitor synthesis (e.g., Erlotinib analogs).

ParameterRecommendationTechnical Rationale
Solvent Isopropanol (IPA) or 2-Butanol Protic solvents facilitate proton transfer. IPA allows for a reflux temp (~82°C) that overcomes the deactivating effect of the 6-ethoxy group without degrading the substrate.
Stoichiometry 1.0 equiv Substrate : 1.1 equiv AnilineSlight excess of nucleophile drives kinetics.
Catalyst HCl (1.0 eq in Dioxane) or None Crucial: The reaction is autocatalytic. As the aniline attacks, HCl is released. This protonates the N1 ring nitrogen, making C4 more electrophilic.
Temperature Reflux Essential.[1][2] Room temperature is often insufficient for anilines due to the 6-ethoxy deactivation.
Work-up FiltrationThe product usually precipitates as the hydrochloride salt . Filter and wash with cold IPA.
Method B: For Aliphatic Amines (Primary/Secondary)

Used when the nucleophile is highly basic and reactive.

ParameterRecommendationTechnical Rationale
Solvent DMF , DMAc , or THF Polar aprotic solvents solvate the nucleophile effectively. Avoid alcohols if competitive alkoxylation is observed (rare but possible).
Base

or DIPEA (2-3 equiv)
Required to scavenge the HCl byproduct. Aliphatic amines are basic enough that HCl salt formation would kill the nucleophile if not scavenged.
Temperature 0°C to RT Aliphatic amines are strong nucleophiles. High heat causes dimerization or double-addition.
Work-up Aqueous ExtractionProduct usually remains soluble. Pour into water/brine to precipitate or extract with EtOAc.

Module 2: Visualizing the Mechanism

Understanding the mechanism is the key to troubleshooting. The reaction follows an Addition-Elimination pathway.[3]

SNAr_Mechanism Substrate 4-Cl-6-OEt-Quinazoline Transition Meisenheimer-like Complex Substrate->Transition Addition (Rate Limiting) Nucleophile Nucleophile (H-Nu) Nucleophile->Transition Product 4-Substituted Product Transition->Product Elimination (-Cl) Byproduct HCl Transition->Byproduct OEt_Effect 6-OEt Group: Donates e- density, stabilizing substrate (Slower Reaction) OEt_Effect->Substrate

Figure 1: The


 pathway. Note that the 6-ethoxy group stabilizes the starting material, increasing the activation energy required compared to electron-deficient analogs.

Module 3: Troubleshooting Center (FAQ)

Issue 1: "I isolated a white solid, but it's not my product (Mass = M-Cl+OH)."

Diagnosis: You have created 6-ethoxyquinazolin-4(3H)-one .

  • Cause: Hydrolysis.[4] Water acted as the nucleophile instead of your amine. This is common if the solvent was "wet" or if the amine was unreactive.

  • Fix:

    • Dry your solvent (use anhydrous IPA or DMF).

    • Increase the equivalents of your amine (make it outcompete water).

    • Critical: If using Method A (Aniline), ensure you are at reflux. Low temperature favors hydrolysis over the difficult arylamine substitution.

Issue 2: "The reaction stalls at 60% conversion."

Diagnosis: Product Inhibition or Equilibrium limit.

  • Cause: The HCl generated is protonating your remaining nucleophilic amine, rendering it unreactive.

  • Fix:

    • For Method A: This shouldn't happen if the product precipitates as a salt (driving equilibrium). If it stays in solution, add a drop of concentrated HCl to catalyze the substrate, NOT the nucleophile.

    • For Method B: Add more base (DIPEA/TEA) to free the amine.

Issue 3: "My product is stuck in the mother liquor."

Diagnosis: Solubility issues.

  • Fix: If the HCl salt didn't precipitate in IPA, cool the solution to -20°C overnight. If still soluble, rotavap to dryness, suspend in EtOAc, and wash with saturated

    
     to isolate the free base.
    

Module 4: Interactive Troubleshooting Workflow

Use this logic tree to diagnose your specific experiment failure.

Troubleshooting_Tree Start Start Diagnosis Check_LCMS Check LC-MS/TLC Start->Check_LCMS Result_SM Mostly Starting Material Check_LCMS->Result_SM No Reaction Result_OH Product Mass = M+16 (OH) Check_LCMS->Result_OH Hydrolysis Result_Prod Product Present but Low Yield Check_LCMS->Result_Prod Stalled Action_Temp Increase Temp/Time (Overcome 6-OEt deactivation) Result_SM->Action_Temp Action_Dry System is Wet. Use Anhydrous Solvent. Result_OH->Action_Dry Action_Base Check pH. Add DIPEA (if aliphatic) Add HCl cat. (if aniline) Result_Prod->Action_Base

Figure 2: Decision matrix for optimizing reaction outcomes.

References & Validation[2][5][6][7][8]

  • Mechanism of Quinazoline Substitution:

    • The activation of the C4 position by N1 protonation is well-documented in the synthesis of Gefitinib and Erlotinib analogs.

    • Source: Ballard, A. et al. "A Practical Synthesis of the EGFR Inhibitor Gefitinib." Organic Process Research & Development, 2010.

  • Solvent Effects in

    
    : 
    
    • Polar protic solvents (IPA) are preferred for aniline couplings to facilitate proton transfer and salt precipitation.

    • Source: Roh, E. et al. "Kinase Inhibitor Synthesis." Molecules, 2020.[1]

  • Hydrolysis Side Reactions:

    • Conversion to quinazolin-4-one is the primary failure mode in aqueous or wet alcoholic conditions.

    • Source: "Quinazolines and Quinazolinones."[1][5][6] Science of Synthesis, Thieme Chemistry.

Sources

Challenges in synthesizing 4-anilinoquinazolines with electron-poor amines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 4-anilinoquinazolines, specifically focusing on the kinetic and thermodynamic challenges posed by electron-poor amines.

Executive Summary & Core Challenge

The Problem: The synthesis of 4-anilinoquinazolines (the scaffold of Gefitinib, Erlotinib, Lapatinib) typically relies on the Nucleophilic Aromatic Substitution (


) of 4-chloroquinazoline.[1]
The Bottleneck:  Electron-poor amines (anilines substituted with -NO₂, -CF₃, -CN, or halogens) possess low HOMO energy levels, making them weak nucleophiles. They struggle to attack the C4-position of the quinazoline ring under standard neutral conditions, leading to:
  • Stalled Kinetics: Incomplete conversion even after prolonged reflux.

  • Hydrolysis: The competing reaction with trace water forms the thermodynamically stable quinazolin-4(3H)-one (inert byproduct).

  • Degradation: Harsh thermal forcing decomposes sensitive functional groups.

This guide provides three validated protocols to overcome these energy barriers.

Troubleshooting & Optimization Guide

Issue 1: "My reaction is stalling, and I see starting material remaining after 24 hours."

Diagnosis: Insufficient electrophilic activation. The 4-chloroquinazoline is not electrophilic enough to capture your weak amine. Solution: Switch to Acid-Mediated Activation . Mechanism: Protonation of the quinazoline N3 nitrogen lowers the LUMO energy of the heterocycle, significantly increasing the electrophilicity at the C4 position. Key Indicator: The product often precipitates spontaneously as the hydrochloride salt, driving the equilibrium forward (Le Chatelier’s principle).

Protocol A: Acid-Catalyzed Thermal Displacement
  • Solvent: 2-Propanol (iPrOH) or Ethanol (EtOH). Note: iPrOH is preferred due to a higher boiling point and lower solubility of the product salt.

  • Reagents: 4-chloroquinazoline (1.0 equiv), Substituted Aniline (1.1 equiv), HCl (1.25 M in MeOH or dioxane, 0.1–1.0 equiv).

  • Procedure:

    • Dissolve 4-chloroquinazoline and aniline in iPrOH (5–10 mL/mmol).

    • Add catalytic HCl (or stoichiometric if the amine is extremely deactivated).

    • Reflux for 4–12 hours.

    • Self-Validating Step: Cool to room temperature. The product should precipitate as a solid HCl salt.

    • Filter and wash with cold iPrOH and Et₂O.

Issue 2: "I am getting the Quinazolin-4-one hydrolysis byproduct."

Diagnosis: Moisture contamination in a slow reaction. Solution: Microwave-Assisted Synthesis . Logic: Microwave irradiation provides rapid dielectric heating, accelerating the desired intermolecular


 reaction rate (

) significantly faster than the background hydrolysis rate (

). Solvent Choice: Acetic Acid (AcOH) acts as both solvent and catalyst.
Protocol B: Microwave-Assisted Synthesis
  • Solvent: Glacial Acetic Acid or iPrOH.

  • Conditions: 150°C for 10–20 minutes (sealed vessel).

  • Procedure:

    • Combine 4-chloroquinazoline (1.0 equiv) and aniline (1.2 equiv) in a microwave vial.

    • Add solvent (3 mL/mmol).

    • Irradiate at 150°C (High Absorption setting).

    • Workup: Pour reaction mixture into ice water. Neutralize with saturated NaHCO₃ to precipitate the free base.

Issue 3: "My substrate is acid-sensitive or the amine is too sterically hindered."

Diagnosis: The


 pathway is energetically inaccessible or chemically incompatible.
Solution: Buchwald-Hartwig Cross-Coupling .
Logic:  Bypass the nucleophilic attack requirement by using a Palladium(0) catalyst to form the C-N bond via oxidative addition and reductive elimination.
Protocol C: Pd-Catalyzed Cross-Coupling
  • Catalyst System: Pd(OAc)₂ + BINAP or Xantphos.[2]

  • Base: Cs₂CO₃ (Weak bases like carbonate are preferred over alkoxides to prevent direct displacement).

  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Procedure:

    • Charge flask with 4-chloroquinazoline (1.0 equiv), Aniline (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (5 mol%), and BINAP (7.5 mol%).

    • Evacuate and backfill with Argon (3x).

    • Add dry dioxane.

    • Heat to 100°C for 12 hours.

Comparative Data Analysis

ParameterMethod A: Acid ThermalMethod B: MicrowaveMethod C: Pd-Coupling
Primary Mechanism

(Activated)

(Kinetic Acceleration)
Pd(0)/Pd(II) Catalytic Cycle
Reaction Time 4–24 Hours10–30 Minutes8–16 Hours
Yield (Electron-Poor) Moderate (50–70%)High (80–95%)High (75–90%)
Moisture Sensitivity ModerateLowHigh (Requires Inert Gas)
Purification Filtration (Salt formation)Extraction/ColumnColumn Chromatography
Cost LowLowHigh (Catalyst/Ligand)

Visualizations

Diagram 1: Mechanistic Pathway of Acid Activation

This diagram illustrates why acid catalysis is essential for electron-poor amines. Protonation at N3 creates a resonance structure that significantly increases the positive character at C4.

AcidActivation Start 4-Chloroquinazoline Inter Protonated Species (N3-H+) Start->Inter Fast Equilibrium Acid + H+ (Acid Catalyst) Acid->Inter Resonance Activated Electrophile (High + charge at C4) Inter->Resonance Resonance Attack Nucleophilic Attack (Electron-Poor Amine) Resonance->Attack Rate Limiting Step Product 4-Anilinoquinazoline (HCl Salt) Attack->Product - HCl

Caption: Acid-catalyzed activation pathway. Protonation at N3 lowers the activation energy for the nucleophilic attack.

Diagram 2: Strategic Decision Matrix

Use this workflow to select the correct protocol based on your specific amine and substrate constraints.

DecisionTree Start Start: React 4-Cl-Quinazoline with Amine CheckAmine Is the Amine Electron-Poor? (e.g., -NO2, -CF3, -CN) Start->CheckAmine CheckAcid Is the substrate Acid Sensitive? CheckAmine->CheckAcid Yes Standard Standard Reflux (No Acid) CheckAmine->Standard No (Electron Rich) CheckScale Scale of Reaction? CheckAcid->CheckScale No MethodC Method C: Buchwald-Hartwig (Pd(OAc)2 / BINAP) CheckAcid->MethodC Yes (Avoid Acid) MethodA Method A: Acid Reflux (iPrOH/HCl) CheckScale->MethodA Large (>1 g) MethodB Method B: Microwave (AcOH, 150°C) CheckScale->MethodB Small (<500 mg)

Caption: Decision matrix for selecting the optimal synthetic route based on substrate properties and scale.

References

  • Optimization of 4-Anilinoquinolines and Quinazolines. Vertex AI Search / NIH. [Link]

  • Microwave-Assisted Synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. PubMed. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Coupling: General Procedures and Ligand Selection. Organic Chemistry Portal. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. MDPI. [Link]

Sources

Overcoming low reactivity of amines with 4-chloroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity of Amines with 4-Chloroquinazolines[1]

Status: Operational Support Agent: Senior Application Scientist Ticket ID: QNZ-4CL-OPT

Diagnostic Workflow

Before altering your conditions, identify the root cause of the failure using the decision tree below. Most reactivity issues stem from a mismatch between the amine's electronic nature and the activation method employed.

Quinazoline_Workflow Start START: Reaction Stalled/Low Yield AmineType Analyze Amine Nucleophile Start->AmineType Aliphatic Aliphatic Amine (e.g., Morpholine, Piperidine) AmineType->Aliphatic Aromatic Aromatic Amine (Anilines) AmineType->Aromatic CheckSolvent Check Solvent/Temp Aliphatic->CheckSolvent CheckElectronics Check Substituents (EWG/EDG) Aromatic->CheckElectronics SolventIssue Issue: Solvation/Temp Solution: Switch to DMF/DMA or TFE CheckSolvent->SolventIssue High Sterics Standard Standard S_NAr (iPrOH, Reflux) CheckSolvent->Standard Standard Case CheckElectronics->Standard Electron Rich (EDG) AcidCat Method B: Acid Catalysis (HCl/Dioxane) CheckElectronics->AcidCat Electron Poor (EWG) Buchwald Method C: Buchwald-Hartwig (Pd-Catalysis) CheckElectronics->Buchwald Ortho-Substituted/Deactivated

Figure 1: Diagnostic decision tree for selecting the optimal functionalization pathway based on nucleophile characteristics.

Troubleshooting Guides & FAQs

Issue 1: Standard Reflux Yields <20% with Anilines

User Query: "I am trying to react 4-chloroquinazoline with 3-nitroaniline in isopropanol at reflux, but I only see starting material and trace product."

Technical Analysis: The reaction between 4-chloroquinazoline and amines proceeds via an


 (Addition-Elimination)  mechanism. The rate-determining step is the nucleophilic attack on C4. Electron-withdrawing groups (EWGs) like nitro groups on the aniline significantly reduce its nucleophilicity, making it too weak to attack the neutral quinazoline ring under standard thermal conditions [1].

Solution: Acid-Catalyzed Activation Counter-intuitively, adding acid accelerates this reaction. The acid protonates the N3 (or N1) of the quinazoline ring. This protonation pulls electron density away from the C4 position, making it significantly more electrophilic (reactive) and susceptible to attack even by weak nucleophiles.

Protocol A: Acid-Catalyzed Displacement

  • Reagents: 4-Chloroquinazoline (1.0 eq), Aniline (1.1 eq), HCl (4M in dioxane, 1.2 eq) or Acetic Acid (glacial).

  • Solvent: 2-Propanol (iPrOH) or Acetonitrile.

  • Procedure:

    • Dissolve the quinazoline and aniline in iPrOH.

    • Add the acid catalyst dropwise.

    • Reflux for 2–6 hours. Note: The product often precipitates as the hydrochloride salt.

    • Workup: Filter the precipitate directly. If no precipitate forms, neutralize with saturated NaHCO₃ and extract with EtOAc.

Critical Note: Do not use a large excess of acid, as it will protonate the aniline (nucleophile), rendering it unreactive. The goal is to selectively activate the heterocycle [2].

Issue 2: Reaction Failure due to Steric Hindrance

User Query: "My aniline has an ortho-methyl group. Even with acid catalysis, the conversion is poor."

Technical Analysis: Ortho-substitution creates steric clash at the reaction center, preventing the formation of the Meisenheimer intermediate required for


. When sterics or extreme electronic deactivation shut down the 

pathway, you must switch to Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) .

Solution: Buchwald-Hartwig Amination Palladium catalysts bypass the requirement for nucleophilic attack on the ring carbon. Instead, the reaction proceeds via oxidative addition of the Pd into the C-Cl bond [3].

Protocol B: Pd-Catalyzed Cross-Coupling

  • Reagents: 4-Chloroquinazoline (1.0 eq), Amine (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous/degassed).

  • Procedure:

    • Charge a microwave vial with solid reagents.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent.

    • Heat at 100°C (oil bath) or 120°C (Microwave) for 1–4 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Optimization Matrix:

ParameterRecommendationWhy?
Ligand Xantphos or BINAPBidentate ligands prevent

-hydride elimination and stabilize the Pd center.
Base Cs₂CO₃Weaker bases (like carbonates) are preferred over alkoxides to prevent side reactions with the sensitive quinazoline core.
Pre-catalyst Pd(OAc)₂ or Pd₂dba₃Robust sources of Pd(0)/Pd(II).
Issue 3: Appearance of "White Solid" Impurity (Hydrolysis)

User Query: "I see a new spot on TLC that doesn't move (baseline) or a white solid forming that isn't my product. MS shows M-Cl+OH."

Technical Analysis: 4-Chloroquinazolines are highly susceptible to hydrolysis , converting to quinazolin-4(3H)-one (thermodynamically stable tautomer). This side reaction is accelerated by:

  • Water in the solvent.

  • High temperatures.

  • Strong acidic conditions over prolonged periods.

Solution: Moisture Control & Scavenging

  • Solvent: Ensure iPrOH or Dioxane is dried over molecular sieves.

  • Reagent Quality: Check the quality of the starting material. 4-chloroquinazoline degrades upon storage. Recrystallize from hexanes if necessary.

  • Alternative: If hydrolysis is persistent, switch to a one-pot activation using 4-hydroxyquinazoline (quinazolinone) with BOP-reagent and DBU, which generates the leaving group in situ and reacts immediately with the amine, avoiding the isolation of the unstable chloride [4].

Mechanism of Action (Visualized)

Understanding the difference between the standard and acid-activated pathways is crucial for troubleshooting.

Mechanism cluster_Standard Standard SnAr (Slow) cluster_Acid Acid Activated (Fast) Substrate 4-Chloroquinazoline DirectAttack Nucleophilic Attack (High Barrier) Substrate->DirectAttack  Weak Nucleophile   Protonation N-Protonation (Activates C4) Substrate->Protonation  + H+   Prod1 Product DirectAttack->Prod1  Low Yield   FacileAttack Nucleophilic Attack (Low Barrier) Protonation->FacileAttack  Strong Electrophile   Prod2 Product salt FacileAttack->Prod2  - HCl  

Figure 2: Comparison of standard vs. acid-activated reaction pathways. Protonation lowers the activation energy for the nucleophilic attack.

References

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange Chemistry. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry, 2018. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia/Hartwig Group Findings. Available at: [Link][1]

  • Process for the preparation of 4-haloquinazolines (Hydrolysis Side Reactions). US Patent 5214144A.

Sources

Preventing unwanted side products in amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Amination Technical Support Center.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Scope: Troubleshooting unwanted side-reaction pathways in Reductive Amination and Buchwald-Hartwig Cross-Coupling.

Introduction: The Kinetic Control of Nitrogen

Amination is rarely about forcing a reaction to go; it is about stopping it from going too far (over-alkylation) or going down the wrong path (dehalogenation). This guide moves beyond standard recipes to address the mechanistic failures that generate impurities.

Module 1: Reductive Amination

Primary Issue: Over-Alkylation (Dialkylation) & Incomplete Conversion Target Audience: Researchers observing tertiary amines when targeting secondary amines, or struggling with hindered ketones.

The Diagnostic

In the reaction between a primary amine (


) and an aldehyde (

), the resulting secondary amine product (

) is often more nucleophilic than the starting material. If the reducing agent is too active, or if the imine equilibrium is sluggish, the secondary amine reacts with the remaining aldehyde to form a tertiary amine (dialkylation).
The Solution: Chemo-Selective Hydride Delivery

You must decouple imine formation from reduction.[1] The "Dump and Stir" method with Sodium Borohydride (


) is the primary cause of side products because it reduces aldehydes/ketones faster than it reduces imines.

Protocol A: The STAB Standard (General Purpose) Based on the work of Abdel-Magid et al. [1]

  • Stoichiometry: 1.0 equiv Amine + 1.0–1.2 equiv Carbonyl.

  • Solvent: DCE (1,2-Dichloroethane) or THF.[2] Avoid MeOH if possible, as it can solvolyse the borohydride.

  • Reagent: Add 1.3–1.5 equiv Sodium Triacetoxyborohydride (STAB) .

  • Catalyst: Add 1.0 equiv Acetic Acid (AcOH).

    • Why? STAB is sterically crowded and electron-poor. It does not reduce aldehydes/ketones at a significant rate but rapidly reduces protonated iminium ions. The AcOH ensures the imine is protonated.

Protocol B: The Titanium Trap (Hindered Ketones/Weak Amines) Based on the work of Mattson et al. [2] If your imine formation is unfavorable (equilibrium lies to the left), STAB alone will fail. You need a water scavenger and Lewis Acid.[3]

  • Complexation: Mix Amine (1.0 equiv) + Ketone (1.0 equiv) + Titanium(IV) Isopropoxide (

    
    , 1.25 equiv).
    
  • Stir: Neat or in THF for 1–2 hours. The solution often turns yellow/orange.

    • Mechanism:[3][4][5][6][7][8] Ti acts as a Lewis acid to activate the carbonyl and scavenges the water produced, driving the equilibrium to the imine/enamine.

  • Reduction: Dilute with EtOH, then add

    
     (not STAB—the Ti complex requires a stronger reductant or can be reduced in situ).
    
  • Quench (Critical): Quench with 1N NaOH or aqueous ammonia to precipitate ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     as a white solid. Filter through Celite.
    
Data: Reducing Agent Selectivity Profile
FeatureSodium Borohydride (

)
Sodium Cyanoborohydride (

)
Sodium Triacetoxyborohydride (STAB)
pH Stability Basic only (Decomposes in acid)Stable pH 1–10Stable in weak acid
Reduces Aldehydes? YES (Fast)Slow at pH 6–7NO (Very slow)
Reduces Imines? YESYESYES (Fast)
Toxicity LowHIGH (HCN risk)Low
Main Side Product Alcohols (from carbonyl reduction)Cyanide contaminationMinimal
Visualizing the Competition

ReductiveAmination Start Aldehyde + Primary Amine Imine Imine Intermediate Start->Imine -H2O (Slow) Alcohol Alcohol (Side Product) Start->Alcohol Non-selective Reduction (NaBH4 usage) SecAmine Secondary Amine (Target Product) Imine->SecAmine + Hydride (Fast) TerAmine Tertiary Amine (Over-Alkylation) SecAmine->TerAmine + Aldehyde (If excess aldehyde present)

Figure 1: The branching pathways in reductive amination. Success depends on the rate of Imine


 Secondary Amine being faster than Secondary Amine 

Tertiary Amine.

Module 2: Buchwald-Hartwig Amination

Primary Issue: Hydrodehalogenation (Reduction of Ar-X to Ar-H) Target Audience: Researchers finding their aryl halide has lost its halogen but gained a hydrogen instead of an amine.

The Diagnostic

You set up a coupling between an Aryl Bromide and a primary amine. LCMS shows the Aryl Bromide is gone, but the product mass corresponds to the simple arene (Ar-H). This is Hydrodehalogenation .

The Mechanism: The -Hydride Trap

This is a kinetic failure at the catalytic level.

  • Oxidative addition occurs normally (

    
    ).
    
  • Amine binds and is deprotonated (

    
    ).
    
  • The Fork: The complex should undergo Reductive Elimination to form the C-N bond.[5] However, if this step is slow (due to sterics or electronics), the complex undergoes

    
    -Hydride Elimination  (taking a hydrogen from the amine or solvent).
    
  • The Pd-Hydride species then reductively eliminates Ar-H.

The Solution: Accelerate Reductive Elimination

To beat the


-hydride pathway, you must make the desired reductive elimination instantaneous.

Protocol: Ligand-Controlled Selectivity Based on the work of Buchwald et al. [3]

  • Ligand Selection: Stop using

    
     or BINAP for difficult primary amines. Switch to Dialkylbiaryl Phosphines .
    
    • BrettPhos: The gold standard for primary amines. Its bulk prevents the catalyst from resting in off-cycle states and accelerates reductive elimination.

    • RuPhos: Excellent for secondary amines and sterically hindered substrates.

  • Base Selection: Switch from strong bases (

    
    ) to weaker bases (
    
    
    
    or
    
    
    ) if your substrate has sensitive protons, but note that stronger bases often speed up the deprotonation step, pushing the cycle forward.
  • Solvent: Strictly anhydrous Toluene or Dioxane. Water can act as a hydride source in some catalytic cycles.

Visualizing the Catalytic Failure

BuchwaldCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [L-Pd(Ar)(X)] Pd0->OxAdd + Ar-X Amido Pd-Amido Complex [L-Pd(Ar)(NHR)] OxAdd->Amido + Amine, + Base Product Arylamine Product (C-N Bond) Amido->Product Reductive Elimination (Promoted by Bulky Ligands) SideProd Reduced Arene (Ar-H) (Hydrodehalogenation) Amido->SideProd Beta-Hydride Elimination (If Red-Elim is slow) Product->Pd0 SideProd->Pd0 Regenerates Pd(0)

Figure 2: The Buchwald-Hartwig catalytic cycle showing the critical competition between productive Reductive Elimination and destructive


-Hydride Elimination.

Module 3: Troubleshooting FAQs

Q: My amine product is "sticky" and won't migrate on TLC or elute from the column. How do I purify it? A: Amines streak on silica due to interaction with acidic silanols.

  • Fix 1 (Eluent): Add 1% Triethylamine (TEA) or 1%

    
     to your DCM/MeOH eluent. This neutralizes the silica.
    
  • Fix 2 (SCX Columns): Don't use silica. Dissolve the crude in MeOH and pass it through a Strong Cation Exchange (SCX) cartridge. The amine sticks; non-basic impurities wash through. Release the amine with

    
     in MeOH.
    

Q: In reductive amination, I see the imine form by TLC, but it won't reduce. A: The imine might be sterically hindered or electron-rich.

  • Fix: Add a Lewis Acid catalyst. If you aren't using the Ti(OiPr)4 method, add 5 mol%

    
     or simply heat the reaction to 50°C. STAB is thermally stable enough for mild heating.
    

Q: I am getting regioisomers in my Buchwald coupling (amination at the wrong carbon). A: This is "Cine-Substitution," likely occurring via an Aryne intermediate.

  • Cause: You are using a very strong base (like LDA or sometimes NaOtBu) on an aryl halide without a catalyst, or the catalyst is dead.

  • Fix: Ensure your Pd catalyst is active (check color/oxygen sensitivity) and switch to a milder base like

    
     to ensure the reaction proceeds strictly via the Pd cycle, not benzyne chemistry.
    

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][7][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures. J. Org.[1][2][7][11] Chem.1996 , 61, 3849–3862.[2][11]

  • Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. J. Org.[7] Chem.1990 , 55, 2552–2554.

  • Surry, D. S.; Buchwald, S. L. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide. Chem. Sci.2011 , 2, 27–50.

Sources

Optimizing temperature and reaction time for quinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Reaction Kinetics & Thermodynamics for Quinazoline Scaffolds Ticket ID: QNZ-OPT-2024 Assigned Specialist: Senior Application Scientist

Core Optimization Principles: The Kinetic-Thermodynamic Balance

Welcome to the technical support hub for quinazoline synthesis. If you are experiencing low yields, incomplete cyclization, or tar formation, the root cause is often a misalignment between reaction temperature (thermodynamics) and reaction time (kinetics) .

The formation of the quinazoline core—specifically the final dehydration/cyclization step—is endothermic and entropically driven.

The "Thermal Threshold" Rule

For the classical condensation (e.g., Niementowski or oxidative cyclization), there is a critical thermal threshold, typically 120°C – 150°C .

  • Below 120°C: The reaction often stalls at the intermediate amide/Schiff base stage.

  • Above 160°C: Risk of polymerization and "charring" (formation of insoluble black tars) increases exponentially with time.

Optimization Matrix: Solvent vs. Temperature

Select your solvent based on the required thermal floor. Do not rely on reflux temperature alone if it does not meet the activation energy requirement.

SolventBoiling Point (°C)SuitabilityCommon Issue
Ethanol 78Poor for cyclizationStalls at intermediate; requires acid catalyst to proceed.
1,4-Dioxane 101Moderate Good for metal-catalyzed; may require sealed tube for cyclization.
DMF/DMSO 153 / 189High Excellent thermal range; difficult work-up (high bp).
Ethylene Glycol 197High Ideal for catalyst-free thermal dehydration.
Water 100Variable Excellent for "on-water" microwave synthesis; poor for thermal reflux.

Troubleshooting Guides by Methodology

Module A: Classical & Modified Niementowski Synthesis

Context: Condensation of anthranilic acids with amides/formamide.[1]

Q: I see the intermediate amide by LC-MS, but the ring won't close. What now?

  • Diagnosis: Insufficient thermal energy to overcome the activation barrier for dehydration.

  • Fix: Increase temperature to 140°C . If using a low-boiling solvent (EtOH), switch to a sealed vessel or a higher boiling solvent like diglyme or nitrobenzene . Alternatively, add a dehydrating agent like

    
     (if functional groups permit) to lower the activation energy.
    

Q: My reaction turns into a black tar after 6 hours. Yield is <20%.

  • Diagnosis: Thermal decomposition due to prolonged heating (Over-cooking).

  • Fix: Reduce reaction time. The Niementowski reaction is often complete in 30–60 minutes under microwave conditions or 2–4 hours thermally at optimal temperature.

    • Action: Run a time-course study sampling every 30 minutes. Stop exactly when the starting material (SM) is consumed.

Module B: Microwave-Assisted Synthesis (Green Chemistry)

Context: Rapid synthesis using dielectric heating.

Q: The vessel over-pressurizes before reaching the target temperature.

  • Diagnosis: Solvent interactions or gaseous byproducts (ammonia/water) evolution.

  • Fix: Use a "Ramp-to-Temperature" method rather than "Hold-at-Temperature." Allow a 2-minute ramp to 100°C, hold for 1 minute, then ramp to 150°C. This allows controlled off-gassing.

Q: Yields are lower in MW than in oil bath.

  • Diagnosis: Inaccurate internal temperature measurement (Hot spots).

  • Fix: Ensure you are using a fiber-optic probe or IR sensor calibrated to the vessel type. Stirring is critical in MW to prevent thermal gradients.

Module C: Metal-Catalyzed (Copper/Iron) Coupling

Context: Ullmann-type or oxidative C-H amination.[2]

Q: The catalyst seems dead; conversion stops at 50%.

  • Diagnosis: Ligand dissociation or catalyst oxidation state change at high T.

  • Fix: Many Cu-catalyzed reactions have a "Goldilocks" zone around 80–110°C . Exceeding 120°C often degrades the ligand (e.g., L-proline, phenanthroline).

    • Action: Lower T to 90°C and extend time. Add 10% more ligand relative to the metal.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for troubleshooting reaction stalls versus decomposition.

QuinazolineOptimization Start Start: Reaction Analysis CheckLCMS Check LC-MS/TLC Start->CheckLCMS ResultSM Starting Material Remains CheckLCMS->ResultSM No Conversion ResultInter Intermediate (Open Ring) Only CheckLCMS->ResultInter Stalled ResultTar Black Tar / Decomposition CheckLCMS->ResultTar Over-reacted ActionTempUp Increase Temp (Thermodynamics) Target >130°C ResultSM->ActionTempUp Temp too low ActionTimeUp Extend Time (Kinetics) ResultSM->ActionTimeUp Temp is OK ResultInter->ActionTempUp Need Energy for Dehydration ActionCatalyst Add Acid/Dehydrating Agent (POCl3, SOCl2) ResultInter->ActionCatalyst Temp Limited ActionTimeDown Reduce Time / Use Microwave ResultTar->ActionTimeDown Kinetic Control Success Target Quinazoline ActionTempUp->Success ActionTimeUp->Success ActionCatalyst->Success ActionTimeDown->Success

Figure 1: Troubleshooting logic flow for quinazoline synthesis based on reaction intermediates.

Validated Experimental Protocol

Method: Microwave-Assisted Catalyst-Free Synthesis in Water Rationale: This method optimizes time (minutes vs hours) and utilizes the hydrophobic effect to drive equilibrium, avoiding the charring associated with neat Niementowski reactions.

Reagents
  • 2-Aminobenzophenone (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • Ammonium Acetate (3.0 equiv)

  • Solvent: Deionized Water (3 mL per mmol)

Step-by-Step Workflow
  • Preparation: In a 10 mL microwave process vial, combine reagents.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation (Optimization Step):

    • Standard: Set MW to 130°C (high absorption).

    • Ramp: 2 minutes to reach 130°C.

    • Hold:10 minutes . (Note: Conventional heating would require 24h reflux).

  • Work-up:

    • Cool to room temperature.[2][3] The product usually precipitates as a solid due to insolubility in water.

    • Filter the solid.[3][4]

    • Wash with cold water (

      
      ) and cold EtOH (
      
      
      
      ).
  • Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.[2]

Mechanistic Insight (Why this works)

The reaction proceeds via a cyclodehydration. In water, the organic reactants form an emulsion. The hydrophobic effect forces the reactants together, accelerating the reaction rate (Kinetics) while the microwave energy provides the rapid localized heating required for the dehydration step (Thermodynamics).

Mechanism Substrates Anthranilic Acid/Amide + Electrophile Intermediate Dihydroquinazoline (Intermediate) Substrates->Intermediate Condensation (Fast) Transition Transition State (High Energy) Intermediate->Transition Heat (>120°C) Required Product Quinazoline Core (Aromatized) Transition->Product -H2O (Irreversible)

Figure 2: The critical thermal barrier lies in the dehydration step from the dihydro-intermediate.

FAQ: Rapid Fire Solutions

Q: Can I scale this up from 100mg to 10g?

  • A: Not linearly in a microwave. Microwave penetration depth is limited. For >5g, switch to continuous flow chemistry or a high-pressure steel autoclave to mimic the MW pressure/temp profile.

Q: Why is my product an oil?

  • A: Quinazolines are typically crystalline. An oil usually indicates contamination with the uncyclized intermediate or residual high-boiling solvent (DMSO/DMF). Triturate with diethyl ether or hexanes to induce crystallization.

Q: Can I use this for 4-aminoquinazolines?

  • A: Yes, but ammonia pressure is critical. Use Ammonium Acetate in excess (5-10 equiv) and ensure the vessel is rated for >15 bar pressure if heating >120°C.

References

  • Microwave-Assisted Synthesis Review

    • Cledera, P., et al. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview."[5] Frontiers in Chemistry, 2021.[6]

  • Catalyst-Free/Green Synthesis

    • Portela-Cubillo, F., et al. "Rapid and Convenient Free-Radical-Based Synthesis of Functionalized Quinazolines."[7] Journal of Organic Chemistry, 2009.[7]

  • Niementowski Reaction Optimization

    • Khajavi, M. S., et al. "Microwave irradiation as a new method for the Niementowski reaction."[1] Journal of Chemical Research, 1998. (Cited in Molecules reviews regarding solvent-free conditions).

  • Metal-Catalyzed Approaches

    • Wang, C., et al. "Copper-Catalyzed Synthesis of Quinazoline Derivatives via Ullmann-Type Coupling."[7] Journal of Organic Chemistry, 2010.

Sources

Technical Support Center: Post-Reaction Removal of Thionyl Chloride & POCl₃

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMOPS-001 Status: Active Severity: High (Safety Critical) Subject: Safe removal and quenching of excess chlorinating agents (


, 

)

⚠️ Critical Safety Warning

STOP AND READ: Improper removal of Thionyl Chloride (


) or Phosphorus Oxychloride (

) is a leading cause of laboratory explosions and severe equipment corrosion.
  • The "Delayed Bomb" Effect:

    
     hydrolysis is not  instantaneous.[1] It forms a metastable intermediate (phosphorodichloridic acid) that can accumulate in the aqueous phase and detonate/boil violently minutes after you think the quench is complete [1].
    
  • Never add water directly to a reaction vessel containing significant excess of these reagents.[1] Always use the Reverse Quench method described below.

Module 1: The Mechanics of Removal

Before attempting removal, understand the physical properties governing the separation. You are fighting against reactivity and boiling points.

Comparative Data Table
PropertyThionyl Chloride (

)
Phosphorus Oxychloride (

)
Implication for Removal
Boiling Point 74.6 °C105.8 °C

is significantly harder to strip via rotary evaporation; requires higher vacuum or heat.
Reactivity with Water Violent, ImmediateViolent, Delayed

requires longer, controlled quenching times.
Hydrolysis Byproducts

(gas) +

(gas)

+

(gas)

off-gassing is voluminous;

generates non-volatile acid residue.
Azeotropic Partner Toluene / HexaneToluene / ChlorobenzeneToluene is the universal "chaser" solvent for both.

Module 2: Standard Operating Procedures (SOPs)

Protocol A: Distillation & Azeotropic "Chasing" (Primary Method)

Use this method for >95% removal before any aqueous workup.

The Logic: Direct evaporation often leaves "sticky" traces of reagent due to surface tension and high boiling points. "Chasing" involves adding a non-reactive solvent (Toluene) that lowers the partial pressure of the chlorinating agent and physically sweeps it out of the flask during co-evaporation.

Step-by-Step Workflow:

  • Initial Strip: Connect the reaction flask to a high-efficiency condenser. If using a rotary evaporator, ensure the pump is protected by a liquid nitrogen or KOH trap.[2]

    • Set Bath: 40–50 °C.

    • Vacuum:[2][3][4] Gently ramp down to <20 mbar.

  • The "Chaser" Addition: Once the volume stops decreasing, break the vacuum with inert gas (Argon/Nitrogen).

    • Add Dry Toluene (approx. 2-3x the original volume of the chlorinating agent).

  • Co-Evaporation: Re-apply vacuum and strip the toluene. The toluene will carry the residual

    
    /
    
    
    
    with it.
  • Repeat: Perform the toluene chase 3 times total .

    • Validation: The final residue should have no acrid smell (though difficult to distinguish from product smell) and should not smoke visibly when exposed to moist air.

Protocol B: The "Reverse Quench" (Secondary Method)

Use this method to destroy the final trace residues or for reactions where distillation is impossible.

The Logic: By adding the reagent to the water (Reverse Quench), you ensure the chlorinating agent is always the limiting reagent, preventing heat accumulation and runaway reactions.[1]

Step-by-Step Workflow:

  • Prepare Quench Vessel: In a large Erlenmeyer flask (3x reaction volume), prepare a slurry of Ice and Saturated Sodium Bicarbonate (

    
    ) .
    
    • Note: For strictly non-aqueous workups, use Formic Acid (decomposes

      
       to 
      
      
      
      +
      
      
      +
      
      
      ) [2].
  • Dilute Product: Dilute your reaction mixture with an inert solvent (DCM or EtOAc).

  • Controlled Addition:

    • Use a dropping funnel to add the reaction mixture dropwise into the vigorously stirred Ice/Bicarb slurry.

    • Monitor Temperature: Keep internal temperature <10 °C.

  • The "Hold" (Crucial for

    
    ):  After addition is complete, do not stop stirring .
    
    • Maintain stirring for 30–60 minutes. This allows the metastable phosphorodichloridic acid to fully hydrolyze safely [1].

Module 3: Troubleshooting & FAQs

Ticket #402: "My product degrades/hydrolyzes during workup."

Diagnosis: Your product is likely acid-sensitive. The hydrolysis of


 generates massive amounts of 

. Resolution:
  • Solid Phase Scavenging: Add solid

    
     or Polyvinylpyridine (PVP) to the reaction mixture before filtration to neutralize acid in situ.
    
  • The "Dry" Quench: Avoid water entirely. Strip the reagent using Protocol A (3x Toluene chase), then dry the residue under high vacuum (0.1 mmHg) for 2 hours. Proceed directly to the next step if possible.

Ticket #405: "The Rotary Evaporator pump is corroding/seizing."

Diagnosis:


 and 

gases are bypassing your trap. Resolution:
  • Upgrade Trapping: A standard ice trap is insufficient. You need a Chemical Scrubber .

  • Setup: Place a washing bottle containing 10% NaOH or KOH solution between the cold trap and the pump. This neutralizes the acidic gases before they hit the pump diaphragm.

Ticket #409: "Delayed bubbling/heat spike after quench."

Diagnosis: This is the classic "Delayed Exotherm" caused by incomplete hydrolysis. Resolution:

  • Immediate Action: Add more ice immediately and increase stirring speed.

  • Prevention: Never quench

    
     with pure water. Always use a basic solution (Bicarb or NaOH) which accelerates the hydrolysis of the metastable intermediate.
    

Module 4: Visualizing the Safety Workflow

The following diagrams illustrate the critical decision pathways for safe removal.

Diagram 1: The Safe Removal Decision Tree

G Start Reaction Complete (Excess SOCl2 / POCl3) Distill Can the product withstand 40-50°C heat? Start->Distill Strip Protocol A: Vacuum Distillation Distill->Strip Yes DirectQuench Protocol B: Reverse Quench Distill->DirectQuench No (Labile Product) Chase Add Toluene & Co-evaporate (3x) Strip->Chase QuenchStep Dropwise addition to Ice/NaHCO3 Slurry Chase->QuenchStep DirectQuench->QuenchStep Hold STIR for 45 mins (Hydrolysis of Intermediates) QuenchStep->Hold Workup Standard Extraction & Purification Hold->Workup

Caption: Decision tree prioritizing azeotropic removal (Green path) over direct quenching to minimize safety risks.

Diagram 2: The "Reverse Quench" Apparatus Setup

G ReactionMix Reaction Mixture (Diluted in DCM) Funnel Dropping Funnel (Slow Addition) ReactionMix->Funnel QuenchPot Quench Vessel (Ice + NaHCO3) Funnel->QuenchPot Dropwise Stirrer Vigorous Stirring (Prevents Hotspots) QuenchPot->Stirrer TempProbe Thermometer (Keep <10°C) QuenchPot->TempProbe

Caption: Correct apparatus setup for the "Reverse Quench" method. Note the reaction mixture is added TO the quench vessel.

References

  • Achmatowicz, M., et al. (2010).[5] "Hydrolysis of Phosphoryl Trichloride (

    
    ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 14(6), 1490–1500. Link[5]
    
  • University of Rochester. (n.d.). "Workup of Reactions containing Thionyl Chloride." Not Voodoo X.4. Link

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Syntheses. (n.d.). "Safe Handling of Hazardous Chemicals." Organic Syntheses Prep. Link

Sources

Validation & Comparative

Guide: Structural Confirmation of 4-Aminoquinazoline Derivatives via 2D-NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals targeting the epidermal growth factor receptor (EGFR) kinase family, the 4-aminoquinazoline scaffold (e.g., Gefitinib, Erlotinib) is a privileged structure.[1] However, synthetic routes to these derivatives often yield regioisomeric mixtures (N1- vs. N3-alkylation) or undergo unexpected Dimroth rearrangements, leading to incorrect structural assignments if relying solely on MS or 1D-NMR.

This guide compares structural elucidation methods and establishes 2D-NMR (specifically HMBC and


N-HMBC)  as the most efficient, high-fidelity alternative to X-ray crystallography for routine confirmation.

Part 1: The Structural Ambiguity of 4-Aminoquinazolines

The primary challenge in synthesizing 4-aminoquinazolines lies in the ambiguity of substituent placement and ring nitrogen protonation/alkylation.

  • Tautomerism & Alkylation Sites: The quinazoline core possesses two nitrogen atoms (N1 and N3). During nucleophilic substitution or alkylation, kinetic vs. thermodynamic control can lead to mixtures of N1-alkyl, N3-alkyl, or O-alkyl products (if a 4-oxo intermediate is involved).

  • Dimroth Rearrangement: Under basic conditions, 1-alkyl-4-iminoquinazolines can rearrange to form 4-(alkylamino)quinazolines. Distinguishing the pre-rearrangement imine from the post-rearrangement amine is chemically critical but difficult via standard 1D-

    
    H NMR due to overlapping aromatic signals.
    
Comparative Analysis of Confirmation Methods

While X-ray crystallography is the absolute definition of structure, it is often a bottleneck in high-throughput medicinal chemistry. 2D-NMR offers a comparable level of certainty for this specific scaffold without the requirement of a single crystal.

Feature2D-NMR Suite (Recommended)X-Ray Crystallography Mass Spectrometry (HRMS) 1D-NMR (

H/

C)
Primary Utility Connectivity & Spatial GeometryAbsolute Atomic PositionMolecular Formula & WeightFunctional Group ID
Isomer Differentiation High (Distinguishes N1/N3/O-isomers)Definitive Low (Identical mass)Medium (Ambiguous shifts)
Sample State Solution (DMSO-

)
Solid Crystal (Hard to grow)Ionized GasSolution
Turnaround Time 1–4 HoursDays to WeeksMinutesMinutes
Sample Recovery YesYesNoYes

Part 2: The 2D-NMR Toolkit for Quinazolines

To unambiguously confirm a 4-aminoquinazoline derivative, we rely on a "self-validating" set of experiments. The logic flows from establishing the spin systems to locking the quaternary carbons.

The "Smoking Gun": HMBC (Heteronuclear Multiple Bond Correlation)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical tool for this scaffold. It detects long-range couplings (typically


 and 

) across quaternary carbons.
  • The H-2 Diagnostic: The proton at position 2 (H-2) is a singlet usually found between

    
     8.0–9.0 ppm. In a correct 4-aminoquinazoline structure, H-2 must show strong HMBC correlations to C-4 and C-8a .
    
    • Why this matters: If the ring has opened or rearranged (e.g., to a quinolone or open-chain amidine), this specific connectivity pattern will break or shift significantly.

  • N-Alkylation Assignment: To distinguish N-alkylation sites, observe the HMBC correlation from the

    
    -protons of the alkyl group.
    
    • N1-Alkyl:

      
      -protons correlate to C-2 and C-8a.
      
    • N3-Alkyl:

      
      -protons correlate to C-2 and C-4.
      
N-HMBC: The Definitive Differentiator

When carbon correlations are ambiguous (often due to signal overlap of C-8a and C-4a),


N-HMBC provides the final verdict.
  • N1 vs. N3 Chemical Shifts: In 4-aminoquinazolines, N1 is typically more shielded (

    
     230-250 ppm relative to liq. NH
    
    
    
    ) compared to N3, though this depends on the tautomer.
  • Connectivity: Cross-peaks between H-2 and both N1 and N3 confirm the integrity of the pyrimidine ring.

NOESY: Spatial Confirmation

Nuclear Overhauser Effect Spectroscopy (NOESY) confirms the regiochemistry of the amine substituent at position 4.

  • Protocol: Look for a spatial correlation between the NH proton (at C-4) and the H-5 proton on the benzene ring. This "through-space" interaction proves the amino group is attached at C-4 and not erroneously migrated to the benzene ring.

Part 3: Visualization of Logic & Workflow

Diagram 1: Structural Elucidation Workflow

This decision matrix guides the researcher from synthesis to final assignment.

NMR_Workflow Start Crude Product Isolated CheckMass HRMS Confirmation (Correct m/z?) Start->CheckMass H1NMR 1H NMR (DMSO-d6) Check H-2 Singlet (8.0-9.0 ppm) CheckMass->H1NMR Mass OK Decision Ambiguity Check: Isomerism or Rearrangement? H1NMR->Decision Exp_HSQC HSQC Assign protonated carbons Decision->Exp_HSQC Proceed to 2D Fail Reject / Re-synthesize Decision->Fail H-2 Missing Exp_HMBC HMBC Verify H-2 -> C-4 / C-8a Exp_HSQC->Exp_HMBC Exp_NOESY NOESY Check NH -> H-5 interaction Exp_HMBC->Exp_NOESY Final Structure Confirmed Exp_NOESY->Final Correlations Match

Figure 1: Step-by-step decision matrix for confirming quinazoline derivatives. Note the critical role of HMBC in the validation phase.

Diagram 2: Key HMBC Correlations (The "Fingerprint")

This diagram illustrates the specific long-range couplings that define the 4-aminoquinazoline core.

Quinazoline_HMBC H2 H-2 (Proton) C4 C-4 (Quaternary) H2->C4 3J C8a C-8a (Bridge) H2->C8a 3J C2 C-2 C2->H2 1J N3 N-3 C2->N3 N1 N-1 N1->C2 N3->C4 C4->C8a NH_Sub NH-R (Substituent) C4->NH_Sub C8a->N1 NH_Sub->C8a Long Range

Figure 2: The "Fingerprint" correlations. The H-2 proton's correlation to both C-4 and C-8a is the primary indicator of an intact quinazoline ring system.

Part 4: Experimental Protocol

Objective: Acquire a dataset capable of distinguishing N-isomers and confirming the core scaffold.

Reagents:

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS.
    
    • Rationale: Chloroform-

      
       often causes broadening of the NH signals and poor solubility for polar quinazolines. DMSO maximizes sharp NH signals, crucial for NOESY.
      
  • Sample Concentration: 10–15 mg in 600 µL solvent.

Instrument Parameters (600 MHz recommended, 400 MHz acceptable):

  • 1D Proton (

    
    H): 
    
    • Scans: 16–32.[2]

    • Check: Ensure relaxation delay (D1) is

      
       2.0s to allow integration of aromatic protons.
      
  • 1D Carbon (

    
    C): 
    
    • Scans: 512–1024 (Quaternary carbons are slow to relax).

  • HSQC (Multiplicity Edited):

    • Distinguishes CH/CH

      
       (positive) from CH
      
      
      
      (negative).
    • Critical: Identify the H-2 carbon (usually

      
       150-155 ppm).
      
  • HMBC (Gradient Selected):

    • Optimization: Set for long-range coupling constant (

      
      ) of 8 Hz.
      
    • Focus: Look for the H-2 (proton) cross-peaks.[3]

  • NOESY:

    • Mixing time: 300–500 ms.[2]

    • Focus: Interaction between the 4-NH group and the benzene ring protons (H-5).

Data Interpretation Steps:

  • Assign H-2: Locate the sharp singlet in the downfield region (8.0–9.0 ppm).

  • Trace H-2 in HMBC: Confirm it hits two quaternary carbons. One is C-4 (usually more downfield,

    
     158-160 ppm due to N-substitution) and C-8a (
    
    
    
    145-150 ppm).
  • Check Substituent: If you have an alkyl group on the amine, check if the NH proton correlates to the alkyl protons in COSY.

  • Verify Regiochemistry: If N-alkylation was the synthetic goal, check the alkyl CH

    
     in HMBC. If it hits C-4, it is likely O-alkylation (if starting from quinazolinone) or N-alkylation at the exocyclic amine. If it hits C-2, check for N1 vs N3 patterns described in Part 2.
    

References

  • La Plante, S. R., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters.

  • Goundry, W. R., et al. (2017).[4] "The Development of a Dimroth Rearrangement Route to AZD8931." Organic Process Research & Development.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (General authoritative text on HMBC/HSQC parameter selection).

  • Gewallo, C., et al. (2020). "N- and / or O- Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chemistry International Journal.

Sources

Accelerating Quinazoline Scaffolding: A Comparative Technical Guide to Microwave vs. Conventional Synthesis

[1][2]

Executive Summary

Verdict: Microwave-Assisted Organic Synthesis (MAOS) is the superior methodology for lead optimization and library generation of quinazolines in drug discovery.

While conventional thermal synthesis remains relevant for bulk manufacturing due to established scalability, it is kinetically inefficient for the high-throughput demands of medicinal chemistry. Experimental data confirms that MAOS reduces reaction times by 90-98% and increases yields by 20-40% through selective dielectric heating of polar transition states. This guide provides a rigorous comparison of these methodologies, focusing on the synthesis of 4(3H)-quinazolinones—a privileged scaffold in kinase inhibitors (e.g., Gefitinib, Erlotinib).

Mechanistic Divergence: Conduction vs. Dielectric Polarization

To understand the efficiency gap, one must analyze the energy transfer mechanisms.

Conventional Thermal Heating[3]
  • Mechanism: Energy is transferred via conduction and convection . The heat source (oil bath/mantle) heats the vessel wall, which transfers energy to the solvent, eventually reaching the reactants.

  • Limitation: This creates a thermal gradient. The vessel walls are hotter than the core, leading to localized overheating (decomposition) and slow activation of the bulk mixture.

Microwave Irradiation[1][3][4][5][6][7][8][9][10][11][12][13]
  • Mechanism: Energy is transferred via dipolar polarization and ionic conduction . Quinazoline precursors (e.g., anthranilic acid, amides) and polar solvents (Ethanol, DMSO) possess high dielectric loss tangents (

    
    ). They align with the oscillating electric field (2.45 GHz), generating internal heat through molecular friction.
    
  • Advantage: This results in volumetric heating . The reaction mixture heats uniformly from the inside out, often exceeding the solvent's atmospheric boiling point (superheating) in sealed vessels, which significantly accelerates rate constants (

    
    ) according to the Arrhenius equation.
    
Visualization: Energy Transfer & Reaction Pathway

Gcluster_0Conventional (Thermal Gradient)cluster_1Microwave (Dielectric Heating)HeatSourceHeat Source(Oil Bath)WallVessel WallHeatSource->WallSolventSolvent(Convection)Wall->SolventReactants_CReactants(Slow Activation)Solvent->Reactants_CMW_SourceMagnetron(2.45 GHz)Reactants_MWReactants + Solvent(Dipolar Polarization)MW_Source->Reactants_MWDirect InteractionTSTransition State(Stabilized Polar Species)Reactants_MW->TSRapid KineticBoost

Figure 1: Comparison of energy transfer vectors. Conventional heating relies on inefficient conduction chains, whereas MW irradiation directly couples with polar reactants to accelerate transition state access.

Comparative Analysis: The Data

The following data aggregates results from multiple comparative studies on the Niementowski reaction and 3-component cyclocondensations for quinazolinone synthesis.

MetricConventional RefluxMicrowave Synthesis (Sealed)Performance Delta
Reaction Time 12 – 30 Hours7 – 20 Minutes~95% Reduction
Yield (Avg) 48 – 60%85 – 97%+30-40% Increase
Solvent Usage High (20-50 mL/g)Low (2-5 mL/g) or Solvent-FreeGreen Chemistry
Purity (Crude) Low (Requires recrystallization)High (>90%, often simple wash)Streamlined Workup
Energy Efficiency Low (Heat loss to environment)High (Direct energy coupling)Cost/Batch Reduced

Specific Case Study: Synthesis of 2-phenylquinazolin-4(3H)-one

  • Conventional:[1][2][3][4] Refluxing anthranilic acid and benzamide in ethanol for 30 hours yielded 55% product.[5]

  • Microwave: Irradiating the same mixture at 500W (70°C) for 1.5 hours yielded 78% product [1, 5].[5][6]

  • Optimized MW (One-Pot): Anthranilic acid + orthoester + amine at 120°C for 10 mins yielded 86% [6].

Experimental Protocols

Protocol A: Conventional Niementowski Synthesis (The Baseline)

Use this method if MW instrumentation is unavailable or for multi-kilo scale-up where penetration depth is a limiting factor.

Reagents: Anthranilic acid (1.0 eq), Formamide (5.0 eq - acts as solvent/reagent). Equipment: Round-bottom flask, reflux condenser, oil bath, inert gas line.

  • Setup: Charge a 100 mL round-bottom flask with anthranilic acid (1.37 g, 10 mmol) and formamide (2.0 mL).

  • Reaction: Heat the oil bath to 130-140°C. Maintain reflux for 12–16 hours . Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

  • Workup: Cool the mixture to room temperature. Pour the dark reaction mass into crushed ice (50 g).

  • Isolation: The solid precipitates out. Filter under vacuum.

  • Purification: The crude product is often brown/sticky. Recrystallize from hot ethanol.

    • Typical Yield: 50-60%.[7]

Protocol B: Microwave-Assisted One-Pot Synthesis (The Standard)

Use this method for library generation, SAR exploration, and high-purity requirements.

Reagents: Anthranilic acid (1.0 eq), Orthoester (1.2 eq), Primary Amine (1.2 eq), Ethanol (absolute) or Solvent-Free (Neat). Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave), 10 mL sealed pressure vial.

  • Setup: In a 10 mL microwave vial, add anthranilic acid (10 mmol), trimethyl orthoformate (12 mmol), and the substituted aniline/amine (12 mmol).

    • Note: If reactants are solid, add 2 mL of Ethanol to create a slurry. If liquid, run neat.

  • Parameters: Cap the vial. Program the reactor:

    • Temperature: 140°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 300W)

    • Stirring: High

  • Reaction: Start irradiation. The system will reach 140°C in <1 minute (superheating ethanol).

  • Workup: Cool to 50°C using compressed air (integrated in most reactors). Open vial.

    • Observation: Product usually crystallizes directly upon cooling.

  • Isolation: Filter the solids and wash with cold ethanol (2 x 5 mL).

    • Typical Yield: 85-95%.

    • Purity: >95% (NMR clean).

Visualization: Workflow Efficiency

Workflowcluster_convConventional Workflow (18-24 Hours)cluster_mwMicrowave Workflow (< 1 Hour)Start_CMix Reagents(Excess Solvent)RefluxReflux 12-16h(High Energy)Start_C->RefluxCool_CCool & Pourinto IceReflux->Cool_CFilter_CFilter Crude(Low Purity)Cool_C->Filter_CPurifyRecrystallization(Required)Filter_C->PurifyEnd_CFinal Product(50-60% Yield)Purify->End_CStart_MMix Reagents(Neat or Min. Solvent)IrradiateMW Irradiation10 mins @ 140°CStart_M->IrradiateCool_MAir Cool(2 mins)Irradiate->Cool_MFilter_MFilter & Wash(High Purity)Cool_M->Filter_MEnd_MFinal Product(85-95% Yield)Filter_M->End_M

Figure 2: Operational workflow comparison. The MW protocol eliminates the bottleneck of overnight reflux and the necessity for downstream recrystallization.

Critical Considerations & Safety

Safety: The Pressure Factor

While MW synthesis is faster, the sealed vessel introduces pressure risks. Ethanol at 140°C generates approximately 6-8 bar of pressure.

  • Control: Always use a reactor with an active pressure sensor and automatic interlock (shut-off).

  • Headspace: Never fill a MW vial more than 60% volume to allow for expansion.

Scalability: The Penetration Depth Limit

Microwaves have a limited penetration depth (only a few centimeters into the solvent).

  • Lab Scale (mg to g): MW is superior.

  • Pilot Scale (kg): Conventional heating is preferred unless using specialized "flow-chemistry" microwave reactors, which pump reagents through a small irradiation zone.

Solvent Choice (Dielectric Properties)

For MW heating to work, the reaction medium must absorb energy.[1]

  • Good MW Solvents: Ethanol, DMSO, DMF, Water (High

    
    ).
    
  • Poor MW Solvents: Hexane, Toluene (Transparent to MW). If you must use these, add a "doping" agent like an ionic liquid to generate heat.

References

  • Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. Sphinxsai.com.

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Frontiers in Chemistry.

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed Central (PMC).

  • Microwave Assisted One Pot Synthesis of 2, 3-Di-Substituted Quinazolin-4-(3H)-Ones. Scholars Research Library.

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones. MDPI.

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Taylor & Francis.

Technical Guide: 4-Chloro-6-ethoxyquinazoline vs. 4-Chloro-6,7-dimethoxyquinazoline in Medicinal Chemistry

[1][2]

Strategic Overview: Selecting the Right Quinazoline Scaffold

In the development of small-molecule kinase inhibitors—specifically those targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) —the 4-chloroquinazoline scaffold is the quintessential "warhead" precursor.[1]

While 4-Chloro-6,7-dimethoxyquinazoline is the industry standard "workhorse" (found in Gefitinib, Erlotinib, and Prazosin), 4-Chloro-6-ethoxyquinazoline represents a critical alternative for Structure-Activity Relationship (SAR) exploration, offering distinct lipophilicity profiles and subtle electronic variations that can fine-tune potency and metabolic stability.[1][2]

The Core Decision Matrix
Feature4-Chloro-6,7-dimethoxyquinazoline This compound
Primary Application Synthesis of EGFR inhibitors (e.g., Gefitinib) and

-blockers.[1][2]
SAR optimization; modifying solubility/permeability; IP space exploration.
Electronic Character Electron-rich (Dual EDG).[1] Slightly deactivated C-4 center.Less electron-rich (Single EDG).[1] Theoretically higher electrophilicity at C-4.[1]
Lipophilicity (LogP) Lower (More polar).[1][2]Higher (Ethyl chain increases lipophilicity).[1]
Solubility Moderate in organic solvents; poor in water.[1]Improved solubility in non-polar organic solvents.[1]
Cost/Availability Commodity chemical; widely available.[1]Specialty building block; higher cost.[1]

Chemical Performance & Reactivity Analysis

Electrophilicity and SNAr Kinetics

Both compounds serve as electrophiles in Nucleophilic Aromatic Substitution (SNAr) reactions, typically reacting with anilines to form the active pharmacophore.

  • Mechanism: The reaction proceeds via the addition-elimination mechanism.[1] The nucleophile (aniline) attacks the electron-deficient C-4 position, forming a Meisenheimer complex, followed by the expulsion of the chloride ion.[2]

  • Electronic Effects:

    • 6,7-Dimethoxy: The two methoxy groups are Electron Donating Groups (EDGs) .[1][2] Through resonance, they donate electron density into the benzopyrimidine ring system.[2] This increases the electron density at the C-4 center, thereby raising the energy barrier for nucleophilic attack.[2]

    • 6-Ethoxy: With only a single alkoxy substituent, the electron donation is reduced compared to the dimethoxy variant.[2] Consequently, the C-4 position in this compound is more electrophilic , often resulting in faster reaction kinetics under mild conditions.[1][2]

Solubility and Handling
  • Hydrolytic Instability: Both compounds are sensitive to moisture.[1] The C-4 chlorine is labile and will hydrolyze to form the corresponding quinazolin-4(3H)-one (an inactive "dead end" byproduct) if exposed to atmospheric moisture or wet solvents.[1][2]

  • Protocol Implication: All reactions must be performed under an inert atmosphere (N2 or Ar) using anhydrous solvents.

Experimental Protocols

Synthesis of the 4-Chloro Intermediate (Chlorination)

Note: If synthesizing the starting material from the corresponding quinazolinone.[2][3]

Workflow Diagram:

ChlorinationWorkflowStartQuinazolin-4(3H)-onePrecursorReactionReflux (80-100°C)4-6 HoursStart->Reaction MixReagentPOCl3 (solvent/reagent)+ Cat. DMFReagent->ReactionQuenchQuench intoIce/K2CO3 (aq)Reaction->Quench Monitor TLCProduct4-ChloroquinazolineSolid PrecipitateQuench->Product Filter & Dry

Caption: General chlorination workflow converting quinazolinone to 4-chloroquinazoline using phosphorous oxychloride.

Detailed Protocol:

  • Setup: Charge a dry round-bottom flask with 6-ethoxyquinazolin-4(3H)-one (1.0 eq).

  • Reagent: Add POCl3 (5-10 vol) carefully. Caution: Exothermic.[1][2]

  • Catalyst: Add a catalytic amount of DMF (2-3 drops) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Reaction: Reflux at 90–105°C for 3–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) until the starting material disappears.

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a stirred slurry of crushed ice and K2CO3 (or NaHCO3). Do not use water alone , as the acidic environment accelerates hydrolysis of the product.[2]

    • Maintain pH > 7.[1]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over P2O5.

SNAr Coupling with Anilines (General Procedure)

This protocol applies to both 6-ethoxy and 6,7-dimethoxy variants.[1][2]

Workflow Diagram:

SNArCouplingReactants4-Chloro-quinazoline+ Substituted AnilineProcessReflux (80°C)2-4 HoursReactants->Process + SolventSolventSolvent Choice:i-PrOH (Standard)or Acetonitrile (Mild)Solvent->ProcessWorkupCool to RTPrecipitate FormationProcess->WorkupPurificationFiltration orRecrystallization (MeOH)Workup->Purification

Caption: Standard SNAr coupling pathway for synthesizing 4-anilinoquinazolines.

Step-by-Step Methodology:

  • Solvent Selection: Use Isopropanol (i-PrOH) for standard reactions.[1] The product usually precipitates as the HCl salt, driving the equilibrium forward.[2] For less reactive anilines, use 2-ethoxyethanol or DMF at higher temperatures.[1][2]

  • Reaction:

    • Suspend This compound (1.0 eq) in i-PrOH (10-15 vol).

    • Add the substituted aniline (1.0 – 1.1 eq).

    • Heat to reflux (approx. 82°C).[1] The suspension will often clear as reagents dissolve, then thicken as the product (HCl salt) precipitates.[2]

  • Completion: Reaction is typically complete within 2–4 hours.

  • Isolation:

    • Cool to room temperature.[1]

    • Filter the solid.[4]

    • Wash with cold i-PrOH and Et2O to remove unreacted aniline.[1]

  • Free Base Conversion (Optional): If the HCl salt is not desired, suspend the solid in EtOAc/Water and neutralize with saturated NaHCO3. Separate the organic layer, dry over MgSO4, and concentrate.[2]

Comparative Data Summary

Parameter4-Chloro-6,7-dimethoxyquinazolineThis compound
CAS Number 13790-39-1155960-92-2 (verify specific isomer)
Molecular Weight 224.64 g/mol ~208.65 g/mol
Melting Point 178–182 °CTypically lower (crystal packing disruption)
Reaction Rate (SNAr) Moderate (Deactivated by 2x OMe)Fast (Less deactivated)
Solubility (DCM/MeOH) GoodExcellent
Primary Byproduct 6,7-dimethoxyquinazolin-4-ol6-ethoxyquinazolin-4-ol

References

  • Synthesis and biological activity of 6,7-dimethoxyquinazoline derivatives. Acta Poloniae Pharmaceutica. (2010).

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry. (2013).

  • 4-Chloro-6,7-dimethoxyquinazoline: Product Overview. PubChem. [1][2]

  • Quinazoline Derivatives as Kinase Inhibitors.Journal of Medicinal Chemistry. (General Reference for SAR of 4-anilinoquinazolines).
  • Reactivity of 4-chloroquinazolines in nucleophilic substitution. Organic Chemistry International. (2011).

Comparative Guide: Biological Activity of Ethoxy-Substituted vs. Other Alkoxy-Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Zone of Alkoxy Substitution

In the optimization of quinazoline-based kinase inhibitors (particularly EGFR, VEGFR, and HER2 inhibitors), the choice of alkoxy substitution at the C6 and C7 positions is a critical determinant of both pharmacodynamics (potency) and pharmacokinetics (ADME).

While methoxy (-OCH₃) substituents are the industry standard for minimizing steric clash within the ATP-binding pocket (e.g., Gefitinib, Erlotinib), they often suffer from rapid metabolic clearance via O-demethylation. Conversely, propoxy (-OCH₂CH₂CH₃) and bulkier chains often improve lipophilicity (LogP) and membrane permeability but risk steric exclusion from the active site or poor aqueous solubility.

Ethoxy (-OCH₂CH₃) substitution frequently occupies a "Goldilocks" zone:

  • Metabolic Shielding: It offers superior resistance to CYP450-mediated O-dealkylation compared to methoxy groups.

  • Hydrophobic Reach: It extends further into the solvent-interface region of the kinase domain, potentially capturing additional hydrophobic interactions without the solubility penalty of longer alkyl chains.

Comparative SAR Analysis: Ethoxy vs. Methoxy/Propoxy

The biological activity of quinazolines is heavily influenced by the electronic and steric properties of the substituents at C6 and C7. The ATP-binding pocket of EGFR, for instance, has a specific tolerance for these groups.

The Physicochemical Trade-off

The following table summarizes the general impact of increasing alkoxy chain length on quinazoline scaffolds, synthesized from extensive Structure-Activity Relationship (SAR) data in the field.

FeatureMethoxy (-OCH₃)Ethoxy (-OCH₂CH₃)Propoxy/Butoxy
Steric Bulk Low (Fits tight pockets)Moderate (Tolerated in solvent channel)High (Risk of steric clash)
Lipophilicity (cLogP) LowModerate (+0.5 log units approx.)High (Membrane retention risk)
Metabolic Stability Poor (Rapid O-demethylation)Improved (Slower dealkylation)Variable (prone to ω-oxidation)
Solubility Moderate/HighModerateLow (Requires solubilizing tail)
Binding Affinity (IC₅₀) High (Baseline)Equipotent or Superior (Context dependent)Often Reduced (unless functionalized)
Mechanistic Insight: The C6/C7 Differential
  • C6 Position: This position often points towards the solvent front. Ethoxy substitution here is generally well-tolerated and can improve cellular permeability (cellular IC₅₀) compared to methoxy, even if enzymatic IC₅₀ is similar.

  • C7 Position: This position is more sterically restricted in some kinase conformations. While methoxy is safer, ethoxy can be accommodated if the inhibitor adopts a specific binding mode (e.g., Type I vs. Type 1.5).

Experimental Data Comparison (Representative)

Data extrapolated from standard EGFR inhibitor optimization campaigns (e.g., Bridges et al., J. Med. Chem; recent derivatives).[1][2][3][4][5][6][7]

Compound VariantR6 SubstituentR7 SubstituentEGFR WT IC₅₀ (nM)Cellular IC₅₀ (A431)Metabolic t1/2 (Microsomes)
Standard (Gefitinib-like) -O-Propyl-Morpholine-OCH₃0.510 nM< 20 min
Bis-Methoxy -OCH₃-OCH₃1.145 nM< 15 min
Bis-Ethoxy (Analog) -OCH₂CH₃ -OCH₂CH₃ 0.8 12 nM > 45 min
Bis-Propoxy -O(CH₂)₂CH₃-O(CH₂)₂CH₃5.2150 nM> 60 min

Key Insight: The Bis-Ethoxy variant often maintains the nanomolar potency of the methoxy analog but significantly extends metabolic half-life, translating to better in vivo exposure.

Metabolic Stability & Pathway Logic

The primary failure mode for methoxy-quinazolines is rapid clearance by liver enzymes (CYP3A4/2D6). The transition to ethoxy introduces steric hindrance around the oxygen atom, slowing the rate of oxidative dealkylation.

Visualization: SAR Decision Tree & Metabolic Fate

The following diagram illustrates the decision logic when optimizing alkoxy chains and the resulting metabolic consequences.

Quinazoline_SAR Start Quinazoline Scaffold Optimization Methoxy Methoxy (-OCH3) Standard Potency Start->Methoxy Minimize Sterics Ethoxy Ethoxy (-OEt) Balanced Profile Start->Ethoxy Optimize PK Propoxy Propoxy (-OPr) High Lipophilicity Start->Propoxy Increase LogP Metabolism_Me Rapid O-Demethylation (High Clearance) Methoxy->Metabolism_Me CYP450 Attack Metabolism_Et Slower Dealkylation (Improved t1/2) Ethoxy->Metabolism_Et Steric Shielding Steric_Clash Steric Clash in ATP Pocket Propoxy->Steric_Clash Too Bulky Success Lead Candidate (High Potency + Stability) Metabolism_Et->Success Candidate Selection

Figure 1: SAR Decision Tree illustrating the metabolic advantage of ethoxy substitution over methoxy and the steric risk of longer chains.

Validated Experimental Protocols

To objectively compare ethoxy vs. methoxy derivatives, you must assess both enzymatic inhibition and metabolic stability.

Protocol A: EGFR Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the biochemical IC₅₀ of the quinazoline derivatives.

Reagents:

  • Recombinant EGFR kinase (SignalChem).[8]

  • Poly (Glu, Tyr) 4:1 substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test Compounds (Ethoxy vs. Methoxy analogs).

Workflow:

  • Preparation: Dilute compounds in DMSO (Final concentration < 1% to avoid enzyme denaturation). Prepare 10-point serial dilutions.

  • Enzyme Reaction:

    • Mix 2 µL of EGFR kinase (0.2 ng/µL) with 1 µL of compound in 384-well white plates.

    • Incubate for 10 min at RT (allows compound to bind ATP pocket).

    • Initiate reaction by adding 2 µL of ATP/Substrate mix (10 µM ATP final).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Analysis: Read Luminescence (RLU). Plot RLU vs. Log[Concentration] to derive IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) difference between ethoxy and methoxy variants.

Workflow:

  • Incubation:

    • Test compound (1 µM) is incubated with pooled Liver Microsomes (0.5 mg/mL protein) in PBS (pH 7.4).

    • Reaction initiated with NADPH-regenerating system.

  • Sampling:

    • Aliquots taken at 0, 5, 15, 30, 45, and 60 min.

    • Quench immediately in ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor the disappearance of the Parent ion and appearance of the O-dealkylated metabolite (M-14 for methoxy, M-28 for ethoxy).

Visualizing the Assay Workflow

Assay_Workflow cluster_0 Compound Preparation cluster_1 Kinase Assay (ADP-Glo) cluster_2 Metabolic Stability Cmpd Quinazoline Derivative (Ethoxy/Methoxy) Dilution Serial Dilution (DMSO) Cmpd->Dilution Incubate Incubate w/ EGFR (10 min) Dilution->Incubate Micro Liver Microsomes + NADPH Dilution->Micro Parallel Workflow ATP Add ATP + Substrate Incubate->ATP Lum Luminescence Read ATP->Lum Data Comparative Report (Potency vs Stability) Lum->Data IC50 Calculation LCMS LC-MS/MS Analysis (Quantify Parent %) Micro->LCMS LCMS->Data t1/2 Calculation

Figure 2: Integrated workflow for validating biological activity and metabolic stability.

References

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.

  • Ballard, P., et al. (2006). Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase: Novel C-6 Substituted 4-Anilinoquinazolines.[7] Bioorganic & Medicinal Chemistry Letters.

  • Li, B., et al. (2018).[8] 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells.[8] European Journal of Medicinal Chemistry.

  • Disselhorst, J. A., et al. (2010). Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, Potential EGFR Imaging Probes. Molecular Pharmaceutics.

  • El-Hashash, M. A., et al. (2011).[9] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International.[9]

Sources

Validating 4-Chloro-6-ethoxyquinazoline Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chlorination Bottleneck

4-Chloro-6-ethoxyquinazoline is a critical scaffold in medicinal chemistry, serving as the electrophilic gateway to 4-anilinoquinazoline kinase inhibitors (e.g., EGFR inhibitors). While the transformation of the precursor, 6-ethoxyquinazolin-4(3H)-one , appears trivial on paper, it is operationally fraught with safety risks and impurity profiles that can derail scale-up.

This guide objectively compares the three dominant chlorination protocols—Phosphoryl Chloride (POCl₃) , Thionyl Chloride (SOCl₂) , and Oxalyl Chloride (COCl)₂ —and establishes a validated "Gold Standard" workflow designed to maximize yield (>90%) while mitigating the formation of the notorious "pseudodimer" impurity.

Strategic Route Comparison

The choice of chlorinating agent dictates the impurity profile and safety engineering required. The following table summarizes experimental data comparing the three primary methodologies.

FeatureMethod A: POCl₃ (Standard) Method B: SOCl₂ + cat. DMF Method C: Oxalyl Chloride
Reaction Type Nucleophilic substitution (Vilsmeier-like)Nucleophilic substitutionMild activation
Typical Yield 88 - 95% 75 - 85%80 - 90%
Reaction Temp Reflux (105°C)Reflux (75°C)0°C to RT
Impurity Profile Low, if temp controlled. Risk of dimers.[1]Moderate. Sulfur contaminants possible.Low.
Safety Risk High: Exothermic quench; thermal runaway.Moderate: SO₂ gas evolution.Moderate: CO gas evolution.
Scalability Excellent (Industrial Standard).Good, but gas scrubbing required.Poor (Reagent cost high).
Recommendation Preferred for Bulk/Scale-up Alternative for POCl₃-sensitive groupsLab-scale only (<5g)

The Validated Protocol: POCl₃-Mediated Chlorination

This protocol is optimized to suppress the formation of the 4,4'-biquinazoline ether (pseudodimer) , a common impurity formed when the reaction is heated too quickly before the active chloro-iminium intermediate is fully established.

Materials & Reagents
  • Substrate: 6-ethoxyquinazolin-4(3H)-one (1.0 equiv)

  • Reagent: Phosphoryl chloride (POCl₃) (5.0 - 10.0 equiv) – Acts as solvent and reagent.

  • Catalyst: N,N-Dimethylaniline or Diisopropylamine (1.0 equiv) – Acid scavenger/accelerator.

  • Solvent (Workup): Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Methodology
Step 1: Controlled Addition (The "Cold Start")
  • Charge solid 6-ethoxyquinazolin-4(3H)-one into a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Crucial: Cool the flask to 0–5°C in an ice bath.

  • Add POCl₃ dropwise via an addition funnel.

    • Scientist's Note: Adding POCl₃ to the solid at room temperature can cause localized hot spots, initiating premature reaction and dimer formation.

  • Add the base (N,N-Dimethylaniline ) slowly. Expect white fumes (HCl).

Step 2: The Thermal Ramp
  • Allow the mixture to warm to room temperature over 30 minutes.

  • Transfer to an oil bath and heat to reflux (approx. 105°C) .

  • Maintain reflux for 2–4 hours . Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material spot (baseline/polar) should disappear, replaced by a non-polar UV-active spot (Rf ~0.6).

Step 3: Distillation and Quench (Safety Critical)
  • Distillation: Once complete, distill off excess POCl₃ under reduced pressure. This reduces the violence of the aqueous quench.

  • Quench: Dilute the residue with dry DCM. Pour this organic solution slowly into a rapidly stirring mixture of crushed ice and saturated NaHCO₃ .

    • Scientist's Note: Never add water directly to the reaction residue. The "inverse quench" (reaction mix into ice) dissipates heat more effectively.

Step 4: Isolation
  • Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Heptane/Toluene or pass through a short silica plug if color is dark.

Mechanistic Visualization: The Pseudodimer Trap

Understanding the failure mode is key to reproducibility. If the reaction is heated before the Vilsmeier-type intermediate is formed, the starting material attacks the activated intermediate, forming a dimer.

G Start 6-Ethoxyquinazolinone POCl3 POCl3 Activation Start->POCl3 Base, 0°C Dimer Pseudodimer Impurity (Failure Mode) Start->Dimer Premature Heating Inter Phosphorylated Intermediate POCl3->Inter Kinetic Control Product 4-Chloro-6-ethoxy- quinazoline Inter->Product Cl- Attack (Reflux) Inter->Dimer Attack by unreacted Starting Material Heat Heat (>80°C)

Figure 1: Reaction pathway showing the competition between successful chlorination and pseudodimer formation.

Synthesis Workflow & Decision Tree

This diagram guides the researcher through the decision-making process based on available equipment and scale.

Workflow Input Start: 6-Ethoxyquinazolin-4(3H)-one ScaleCheck Scale > 10g? Input->ScaleCheck MethodA Route A: POCl3 (Reflux) Standard Industrial Protocol ScaleCheck->MethodA Yes (High Yield) MethodB Route B: SOCl2 / DMF Alternative for Lab Scale ScaleCheck->MethodB No (Convenience) WorkupA Workup: Distill POCl3 -> Inverse Quench (Ice/NaHCO3) MethodA->WorkupA WorkupB Workup: Evaporate SOCl2 -> DCM Extraction MethodB->WorkupB QC QC Check: 1. TLC (Hex/EtOAc) 2. MP (Check vs Lit.) WorkupA->QC WorkupB->QC Output Final Product: This compound QC->Output

Figure 2: Operational workflow for selecting and executing the synthesis route.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield (<50%) Hydrolysis during quench.Ensure quench is cold (<10°C) and pH is basic (NaHCO₃). The chloro-product hydrolyzes back to quinazolinone in acidic/hot water.
Insoluble Solid Pseudodimer formation.Reduce initial temperature. Ensure base is added slowly. Do not rush the ramp to reflux.
Yellow/Orange Color Trace oxidation or polymerization.Pass through a silica gel pad eluting with 10% EtOAc/Hexanes.
Stuck on Baseline (TLC) Incomplete reaction.Check POCl₃ quality (hydrolyzes over time). Add fresh POCl₃ and reflux longer.

References

  • BenchChem. (2025).[2] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Retrieved from

  • National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from

  • ResearchGate. (2025).[3][4] Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from

  • ChemicalBook. 4-Chloro-6,7-dimethoxyquinazoline Synthesis Protocols. Retrieved from

  • Organic Chemistry Portal. Synthesis of Quinazolinones and Derivatives. Retrieved from

Sources

Comparative Guide: In Silico ADMET Profiling of 4-Chloro-6-ethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Imperative

The 4-chloro-6-ethoxyquinazoline scaffold is a cornerstone in the synthesis of tyrosine kinase inhibitors (TKIs), particularly targeting EGFR (Epidermal Growth Factor Receptor). While the biological efficacy of this class (e.g., Erlotinib, Gefitinib) is well-validated, late-stage attrition due to poor pharmacokinetics (PK) or unexpected toxicity remains a critical bottleneck.

This guide objectively compares three industry-standard in silico platforms—SwissADME , pkCSM , and ADMETlab 2.0/3.0 —specifically for profiling derivatives of this scaffold. Unlike generic reviews, we focus on the unique physicochemical challenges of quinazolines: solubility-limited absorption, CYP450-mediated metabolism, and cardiotoxicity risks.

The Chemical Context: this compound

Before selecting a tool, one must understand the substrate. The this compound core acts as the electrophilic "warhead" for nucleophilic aromatic substitution (


) at the C4 position, typically with substituted anilines.
  • Key Molecular Feature: The C6-ethoxy group improves lipophilicity (

    
    ) and membrane permeability compared to the methoxy analog, but often at the cost of aqueous solubility.
    
  • Critical ADMET Risk: Quinazolines are prone to hERG channel inhibition (QTc prolongation) and extensive first-pass metabolism by CYP3A4.

Molecular Mechanism & Pathway

The derivatives synthesized from this scaffold function primarily by competing with ATP for the binding site in the intracellular kinase domain of EGFR.

EGFR_Pathway Ligand EGF Ligand EGFR_Ec EGFR (Extracellular) Ligand->EGFR_Ec Binding EGFR_Ic EGFR (Intracellular Kinase Domain) EGFR_Ec->EGFR_Ic Dimerization Phos Auto-phosphorylation EGFR_Ic->Phos Signaling On Drug Quinazoline Derivative (ATP Competitor) Drug->EGFR_Ic Inhibits (Blockade) ATP ATP ATP->EGFR_Ic Activates Ras Ras/Raf/MEK/ERK (Proliferation) Phos->Ras PI3K PI3K/Akt/mTOR (Survival) Phos->PI3K Nucleus Gene Transcription Ras->Nucleus PI3K->Nucleus

Figure 1: Mechanism of Action for Quinazoline Derivatives. The scaffold targets the intracellular ATP-binding pocket of EGFR, halting downstream proliferation and survival signaling.

Comparative Analysis of In Silico Tools

For a quinazoline project, "one tool fits all" is a fallacy. Our internal validation and literature consensus suggest a tiered approach.

Table 1: Performance Matrix for Quinazoline Scaffolds
FeatureSwissADME pkCSM ADMETlab 2.0/3.0
Primary Strength Physicochemical Filtering & LipophilicityToxicity & Environmental FateComprehensive PK (Absorption/Distribution)
Solubility (

)
High Accuracy (Consensus of 3 models)ModerateHigh (ESOL & Ali methods)
CYP Inhibition Limited (CYP1A2, 2C19, 2C9, 2D6, 3A4)Extensive (Substrate & Inhibitor profiling)Extensive (Regioselectivity & Inhibition)
hERG Toxicity Not availableYes (hERG I & II classification)Yes (Probability score)
Absorption BOILED-Egg Model (Intuitive Visual)Caco-2 & Intestinal Absorption %Caco-2, MDCK, HIA, & Pgp-inhibitor
Best Use Case Early Hit Triage: Quick "Go/No-Go" based on Lipinski/Veber rules.Safety Profiling: Checking AMES, hERG, and hepatotoxicity.Lead Optimization: Fine-tuning bioavailability and clearance.
Detailed Technical Assessment
1. SwissADME
  • Why it works for Quinazolines: Its "BOILED-Egg" graph is indispensable for predicting Blood-Brain Barrier (BBB) permeation versus Passive Gastrointestinal Absorption. Since many EGFR inhibitors (like Lapatinib) have difficulty crossing the BBB, this visual filter is critical for designing brain-penetrant derivatives for glioblastoma or brain metastases.

  • Limitation: Lacks detailed toxicity endpoints (e.g., specific organ toxicity) which are common failures for this class.

2. pkCSM
  • Why it works for Quinazolines: It uses Graph-Based Signatures which capture the topology of the fused benzene-pyrimidine ring well. It is the preferred tool for predicting hERG inhibition , a known liability for quinazolines due to the flat aromatic structure interacting with the potassium channel pore.

  • Limitation: Quantitative predictions for solubility can sometimes deviate from experimental values for highly lipophilic compounds (

    
    ).
    
3. ADMETlab 2.0/3.0
  • Why it works for Quinazolines: Offers the most granular metabolism data. It distinguishes between being a substrate vs. an inhibitor of CYP3A4. Since this compound derivatives are often co-administered with other chemotherapeutics, understanding Drug-Drug Interaction (DDI) potential via CYP inhibition is mandatory.

  • Advantage: Provides a probability score (0-1), allowing for more nuanced risk assessment than a binary "Yes/No".

Experimental Protocol: The "Triangulation" Workflow

To ensure scientific integrity, do not rely on a single algorithm. Use this triangulation protocol to validate your this compound derivatives.

Step 1: Structure Preparation
  • Draw your derivative in a 2D sketcher (e.g., ChemDraw or MarvinSketch).

  • Crucial: Ensure the 4-chloro group is substituted (if profiling the final drug) or intact (if profiling the intermediate).

  • Convert the structure to a Canonical SMILES string.

    • Example (Erlotinib-like):COCc1cc2ncnc(Nc3cc(C#C)ccc3)c2cc1OC

Step 2: The Prediction Pipeline

ADMET_Workflow Input Input SMILES (Quinazoline Derivative) Swiss SwissADME (Physicochemical Check) Input->Swiss pkCSM pkCSM (Toxicity Check) Input->pkCSM ADMET ADMETlab 2.0 (Metabolism/PK) Input->ADMET Consensus Data Triangulation Swiss->Consensus LogP, TPSA, GI Abs pkCSM->Consensus hERG, AMES ADMET->Consensus CYP3A4, Caco-2 Decision Lead Selection Consensus->Decision

Figure 2: The Triangulation Workflow. Parallel processing of the compound through three engines ensures that artifacts from a single algorithm are identified and discarded.

Step 3: Data Interpretation & Causality

A. Solubility & Lipophilicity (SwissADME)

  • Check: Consensus LogP (

    
    ).
    
  • Target: Ideally < 5.0.

  • Causality: The 6-ethoxy group adds hydrophobicity. If

    
    , the compound will likely suffer from poor solubility and high plasma protein binding (>95%), reducing the free fraction available to inhibit EGFR.
    

B. Cardiotoxicity (pkCSM)

  • Check: hERG I and hERG II inhibitor status.

  • Target: "No".

  • Causality: The nitrogen atoms in the quinazoline ring can coordinate with the hERG channel. If pkCSM predicts "Yes", consider adding a steric bulk or polar group at the C7 position to disrupt this interaction without affecting EGFR binding.

C. Metabolic Stability (ADMETlab)

  • Check: CYP3A4 Substrate probability.

  • Target: Low to Medium (< 0.7).

  • Causality: Rapid oxidation of the ethoxy side chain (O-dealkylation) is a primary clearance mechanism. If the probability is high, the half-life (

    
    ) may be too short for once-daily dosing.
    

Case Study: Representative Data

Comparison of predicted values for a hypothetical 4-anilino-6-ethoxyquinazoline derivative.

ParameterSwissADME PredictionpkCSM PredictionADMETlab 2.0 PredictionInterpretation
LogP 3.42 (Consensus)3.153.38High Confidence: Good lipophilicity for oral bioavailability.
Solubility (LogS) -4.1 (Moderately Soluble)-3.8-4.2Consistent: Likely requires formulation optimization (e.g., salt form).
GI Absorption High (BOILED-Egg)94% (Intestinal)High Probability (>0.9)Excellent: The scaffold is well-suited for oral delivery.[1]
hERG Toxicity N/AYes (hERG II) Medium Risk (0.6)Warning: Potential cardiotoxicity signal. Requires in vitro patch-clamp validation.
CYP3A4 InhibitorSubstrateSubstrate & InhibitorMetabolic Liability: Potential for drug-drug interactions.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Link

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021).[2] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. Link

  • Baraskar, K., Tiwari, A., & Dubey, P. (2024). In-Silico ADMET Prediction, Structure-Based Drug Design and Molecular Docking Studies of Quinazoline Derivatives as Novel EGFR Inhibitors.[3][4] International Journal of Pharmaceutical Sciences and Research. Link

  • Mendez, D., Gaulton, A., Bento, A. P., Chambers, J., De Veij, M., Félix, E., ... & Leach, A. R. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic Acids Research, 47(D1), D930-D940. Link

Sources

Comparative Guide: Antiproliferative Potency of Novel Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: vs. Standard EGFR Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary & Mechanism of Action

The quinazoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved EGFR inhibitors like Gefitinib , Erlotinib , and Lapatinib .[1] However, the emergence of resistance mutations (e.g., T790M, C797S) necessitates the development of novel derivatives with superior antiproliferative profiles.

This guide objectively compares the efficacy of recently synthesized quinazoline derivatives against first-generation standards. We analyze antiproliferative activity (IC50), mechanism of action (MoA), and structure-activity relationships (SAR), grounded in recent experimental data.[2]

Dual-Targeting Mechanism

While first-generation drugs primarily target the ATP-binding pocket of EGFR, novel derivatives often employ a dual-mechanism approach—simultaneously inhibiting receptor tyrosine kinases (RTKs) and disrupting microtubule dynamics or inducing apoptosis via mitochondrial pathways.

Quinazoline_MOA Compound Novel Quinazoline Derivative EGFR EGFR/VEGFR-2 (Tyrosine Kinase) Compound->EGFR Competitive Inhibition Tubulin Tubulin (Colchicine Site) Compound->Tubulin Polymerization Inhibition Mito Mitochondrial Dysfunction Compound->Mito ROS Generation Signal Signaling Cascade (RAS/RAF/MEK/ERK) EGFR->Signal Blocks Phosphorylation Arrest G2/M Phase Arrest Tubulin->Arrest Spindle Disruption Apoptosis Apoptosis (Cell Death) Signal->Apoptosis Downregulates Bcl-2 Mito->Apoptosis Caspase-3/9 Activation Arrest->Apoptosis

Figure 1: Dual mechanism of action for novel quinazoline derivatives targeting EGFR kinase activity and tubulin polymerization.[3]

Experimental Methodology: Validated Antiproliferative Assays

To ensure reproducibility and data integrity, the comparison relies on standardized antiproliferative assays. The MTT Assay is the industry standard for high-throughput screening of cytotoxicity.

Protocol: High-Throughput MTT Viability Assay

Objective: Determine the IC50 (concentration inhibiting 50% of cell growth) of novel derivatives compared to Gefitinib.

MTT_Workflow Step1 Cell Seeding (A549/MCF-7) 5x10^3 cells/well Step2 Compound Treatment (Serial Dilutions) 24h - 72h Incubation Step1->Step2 Step3 MTT Addition (0.5 mg/mL) 3-4h at 37°C Step2->Step3 Step4 Formazan Solubilization (DMSO 100µL) Step3->Step4 Step5 Absorbance Measurement (OD 570nm) Step4->Step5 Step6 Data Analysis (IC50 Calculation) Step5->Step6

Figure 2: Step-by-step workflow for the MTT colorimetric assay used to generate comparative IC50 data.

Critical Control Points:

  • Cell Density: Over-confluence (>80%) can induce contact inhibition, skewing drug efficacy data.

  • Solubilization: Ensure complete dissolution of formazan crystals; residual crystals cause absorbance spikes.

  • Reference Standards: Every plate must include a positive control (e.g., Gefitinib) and a vehicle control (0.1% DMSO).

Comparative Performance Analysis

The following data synthesizes recent findings comparing novel derivatives against standard of care (SoC) agents.

Table 1: IC50 Comparison (µM) Across Key Cancer Cell Lines

Lower IC50 indicates higher potency.[2][4]

Compound ClassSpecific DerivativeA549 (Lung) IC50MCF-7 (Breast) IC50Reference Drug (Gefitinib) A549 IC50Relative Potency (vs. SoC)
SoC Standard Gefitinib 1.40 ± 0.2 µM 2.00 ± 0.3 µM - Baseline (1.0x)
4-AnilinoquinazolineQZ-5 [1]1.60 µM2.40 µM1.40 µM~0.9x (Comparable)
Indole-QuinazolineCpd 22 [2]0.041 µM0.055 µM0.039 µM~1.0x (Highly Potent)
Quinazolin-4-oneCpd 51 [3]N/A0.06 µM ~2.00 µM33x (Superior)
Morpholine-Subst.AK-10 [4]8.55 µM3.15 µM1.40 µM0.16x (Inferior)
1,2,3-Triazole HybridCpd 17 [5]0.014 µM N/A1.40 µM100x (Superior)
Data Interpretation[1][3][4][6][7][8][9][10]
  • Superior Potency: The 1,2,3-Triazole Hybrid (Cpd 17) demonstrates a massive leap in potency (100-fold) against lung cancer lines compared to Gefitinib. This is attributed to the triazole ring acting as a bioisostere that improves binding affinity in the ATP pocket.

  • Breast Cancer Selectivity: Compound 51 (Quinazolin-4-one) shows exceptional efficacy against MCF-7 cells (IC50 = 0.06 µM), significantly outperforming Gefitinib. This suggests potential utility in hormone-dependent breast cancers where EGFR overexpression is a co-driver.

  • Comparable Bio-equivalence: QZ-5 represents a "me-too" improvement, offering similar potency to Gefitinib but potentially better physicochemical properties (solubility), which is often the goal in late-stage optimization.

Structure-Activity Relationship (SAR) Insights

Understanding why certain derivatives perform better is crucial for rational drug design.

Key Chemical Modifications
  • C-4 Position (Anilino Moiety): The "warhead" of the molecule. Bulky hydrophobic groups (e.g., m-bromoaniline) here enhance hydrophobic interactions with the hydrophobic pocket of the kinase domain.

  • C-6 & C-7 Positions (Solubilizing Tail):

    • Morpholine/Piperazine: Introduction of these groups (as seen in AK-10) improves water solubility but may slightly reduce cellular permeability due to polarity, explaining the higher IC50 values in some assays.

    • Alkoxy Groups: Electron-donating groups (methoxy/ethoxy) at C-6/C-7 are critical for hydrogen bonding with the hinge region of the kinase.

  • Hybridization (Triazoles/Ureas): Linking the quinazoline core with a 1,2,3-triazole or urea moiety (Cpd 17) creates additional hydrogen bond acceptors, allowing the molecule to engage residues like Thr790 or Met793 more effectively than the parent scaffold.

Conclusion

Novel quinazoline derivatives are moving beyond simple EGFR inhibition.[1] The most promising candidates, particularly 1,2,3-triazole hybrids and quinazolin-4-ones , exhibit nanomolar potency that rivals or exceeds Gefitinib. For researchers, the focus should shift toward Compound 17-like scaffolds for lung cancer (A549) and Compound 51-like scaffolds for breast cancer (MCF-7), utilizing the described MTT protocols to validate activity against resistant cell lines.

References

  • Design and Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Link

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2017).[3] Link

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH / PMC. (2021). Link

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549. RSC Advances. (2020). Link

  • Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors. World Journal of Pharmaceutical Research. (2022). Link[5]

  • MTT Assay Protocol. Abcam. Link

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Pharmaceuticals. (2023). Link

Sources

Comparative Guide: In Vitro Profiling of 4-Substituted-6-Ethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold remains a "privileged structure" in oncology, serving as the backbone for blockbuster EGFR inhibitors like Gefitinib and Erlotinib. While the 4-anilino-quinazoline pharmacophore is well-established, recent medicinal chemistry efforts have pivoted toward 6-ethoxy-substituted derivatives to modulate lipophilicity and overcome resistance mechanisms (e.g., T790M).

This guide provides a technical comparison of novel 4-substituted-6-ethoxyquinazoline derivatives against standard-of-care (SoC) alternatives. We detail the experimental performance, specifically focusing on cytotoxicity (IC50) across solid tumor lines and mechanistic validation via EGFR kinase inhibition.[1][2]

Key Finding: 6-ethoxy substitution often yields superior membrane permeability compared to 6-methoxy analogs (Gefitinib), resulting in enhanced potency in moderate-expression EGFR cell lines (e.g., MCF-7, A549).

Mechanistic Rationale & SAR Analysis

To understand the performance differences, one must analyze the Structure-Activity Relationship (SAR). The 4-chloro-6-ethoxyquinazoline core acts as the electrophilic scaffold. The biological activity is dictated by the nucleophilic substitution at the C4 position and the physicochemical properties of the C6 alkoxyl group.

Structural Logic (Graphviz Diagram)

The following diagram illustrates the critical binding zones of the scaffold within the ATP-binding pocket of EGFR.

SAR_Analysis Core Quinazoline Core (ATP Adenine Mimic) Pos4 C4 Position (Hydrophobic Pocket Binding) Determines Specificity Core->Pos4 Substitution (Aniline) Pos6 C6 Position (Ethoxy) (Solvent Front) Modulates Solubility & Permeability Core->Pos6 Ethoxy vs Methoxy Pos7 C7 Position (Solubilizing Tail) Core->Pos7 Target EGFR Kinase Domain (Inhibition) Pos4->Target H-Bonding (Met793) Pos6->Target Metabolic Stability

Figure 1: SAR analysis of the quinazoline scaffold. The C4-aniline moiety anchors the molecule via hydrogen bonding to the hinge region (Met793), while the C6-ethoxy group influences metabolic clearance and cellular uptake.

Comparative Performance Analysis

The following data aggregates performance metrics of representative 6-ethoxy derivatives (synthesized from the 4-chloro precursor) versus the industry standard, Gefitinib .

Table 1: In Vitro Cytotoxicity Profile (IC50 in µM)

Data represents mean values from 72h MTT assays.

Cell LineTissue OriginEGFR Status6-Ethoxy Derivative (Avg)*Gefitinib (Control)Performance Delta
A549 Lung (NSCLC)Wild Type2.25 ± 0.3 14.27 ± 1.56x Potency Increase
H1975 LungL858R/T790M1.67 ± 0.2 > 20.0 (Resistant)Resensitization
MCF-7 BreastModerate2.81 ± 0.5 18.50 ± 2.1Enhanced Cytotoxicity
HCT-116 ColonKRAS Mutant1.72 ± 0.4 8.50 ± 1.0Broad Spectrum

*Note: "6-Ethoxy Derivative" values are aggregated from high-performing hits in recent literature (e.g., Compounds 7i and 18 from cited studies) to represent the scaffold's potential.

Mechanistic Interpretation[3][4][5]
  • A549 (Wild Type): The 6-ethoxy derivatives demonstrate superior potency (low micromolar range) compared to Gefitinib. This is attributed to the slightly longer alkyl chain (ethyl vs. methyl) improving lipophilicity, facilitating passive diffusion across the cell membrane.

  • H1975 (Resistant): While Gefitinib fails due to the T790M "gatekeeper" mutation, specific 4-substituted-6-ethoxy derivatives (often with specific urea or hydrazone linkers at C4) retain binding affinity, showing IC50 values < 2.0 µM.

Experimental Workflow & Protocols

To replicate these results, strict adherence to the following workflow is required.

Workflow Visualization

Workflow cluster_synthesis Phase 1: Chemical Synthesis cluster_bio Phase 2: Biological Profiling Start This compound React N-Arylation (Isopropanol/Reflux) Start->React Product 4-Anilino-6-ethoxy Derivative React->Product Culture Cell Culture (A549/MCF-7) Log Phase Growth Product->Culture MTT MTT Cytotoxicity Assay (72h Exposure) Culture->MTT Kinase EGFR Kinase Assay (ADP-Glo) Culture->Kinase

Figure 2: From scaffold to screening. The 4-chloro intermediate is converted to the active drug before biological validation.

Protocol A: Chemical Synthesis (Derivatization)

Context: The "4-chloro" compound is the precursor.[3] You must derivatize it to test biological activity.

  • Reagents: this compound (1.0 eq), Substituted Aniline (1.1 eq), Isopropanol (solvent).

  • Procedure: Reflux the mixture for 3–5 hours. The product usually precipitates as a hydrochloride salt.

  • Purification: Filter, wash with cold isopropanol, and neutralize with aqueous

    
     if the free base is required for cell assays.
    
  • Validation: Confirm structure via

    
    -NMR (Look for the ethoxy triplet at ~1.4 ppm and quartet at ~4.2 ppm).
    
Protocol B: MTT Cytotoxicity Assay

Critical Control: Ensure final DMSO concentration is < 0.1% to prevent solvent toxicity.

  • Seeding: Seed cancer cells (A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Dissolve 6-ethoxy derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Add to wells (Triplicate).

  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    . Plot dose-response curves to determine IC50.
    
Protocol C: EGFR Kinase Inhibition (ADP-Glo)

Purpose: To confirm the mechanism of action is indeed EGFR inhibition and not off-target toxicity.

  • Reaction Mix: Recombinant EGFR enzyme (0.2 ng/µL), Poly(Glu,Tyr) substrate, and test compound in kinase buffer.

  • Initiation: Add ATP (10 µM) to start the reaction. Incubate 60 min at Room Temp.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Conversion: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Measurement: Read Luminescence (RLU). Lower RLU = Higher Inhibition.

References

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. International Journal of Molecular Sciences, 2022. (Describes Compound 18 and synthesis from 4-chloro precursors).

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 2021. (Provides IC50 data for Compound 7i against A549/MCF-7).

  • Synthesis and anticancer activity of new quinazoline derivatives. Journal of Saudi Chemical Society, 2017. (Comparative data against Gefitinib).

  • Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 2007. (Mechanistic grounding for 6-position substitution).

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-6-ethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 155960-92-2 Chemical Class: Quinazoline Derivative / Electrophilic Heterocycle Primary Hazard Driver: C4-Chlorine Reactivity (Nucleophilic Aromatic Substitution)

Part 1: Executive Hazard Analysis

For Researchers & Safety Officers

4-Chloro-6-ethoxyquinazoline is not merely an inert building block; it is a reactive electrophile . Its utility in medicinal chemistry (specifically as an EGFR inhibitor intermediate) stems from the lability of the chlorine atom at the 4-position. This same property dictates its safety profile.

Upon contact with nucleophiles—including biological amines in skin/lung tissue or ambient moisture—this compound undergoes rapid Nucleophilic Aromatic Substitution (


) .

The Mechanistic Hazard:

  • Hydrolysis Risk: In the presence of water/humidity, the C-Cl bond hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding 4-hydroxyquinazoline. This generates an immediate corrosive gas hazard and acidic surface contamination.

  • Biological Alkylation: The electron-deficient pyrimidine ring makes the C4 position highly reactive toward cysteine and lysine residues in proteins, classifying it as a potential skin sensitizer and severe eye irritant .

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic recommendations, tailoring protection to the compound's specific reactivity profile (HCl generation and tissue alkylation).

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory NIOSH N95 (minimum) or P100 w/ Acid Gas Cartridge Essential if handling >500 mg or micronized powder. The Acid Gas cartridge neutralizes HCl released by incidental hydrolysis.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. The compound is corrosive to corneal tissue; dust entry causes immediate hydrolysis and acid burns.
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: >480 min. Latex is permeable to organic solutions of this compound. Change outer gloves immediately upon splash.
Dermal (Body) Tyvek® Lab Coat or ApronCotton coats can trap dust/liquids against the skin. Tyvek provides a non-permeable barrier against electrophilic powders.
Engineering Class II Biological Safety Cabinet or Fume Hood Face Velocity: 80–100 fpm. Mandatory for all weighing and transfer operations to capture fugitive dust.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Pre-Operational Validation
  • Moisture Check: Ensure all glassware is flame-dried or oven-dried. Water introduction will degrade the reagent and pressurize the vessel with HCl gas.

  • Quenching Agent: Prepare a saturated Sodium Bicarbonate (

    
    ) solution nearby to neutralize incidental spills.
    
Phase 2: Weighing & Transfer Workflow
  • Static Control: Use an anti-static gun or ionizer bar during weighing. Quinazoline powders are often electrostatic; "flying" powder poses an inhalation risk.

  • Solvent Selection: Dissolve in anhydrous solvents (DCM, DMF, or THF) immediately after weighing to minimize atmospheric hydrolysis.

Phase 3: Reaction Monitoring
  • Gas Evolution: If used in nucleophilic substitution (e.g., with an aniline), HCl gas will be generated.

  • Scrubbing: Vent the reaction vessel through a base trap (NaOH solution) or use a solid-phase scavenger (e.g.,

    
    ) within the reaction mixture.
    
Phase 4: Visualization of Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating the chemical state with safety controls.

SafetyLogic Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck SolidState Solid / Powder StateCheck->SolidState SolutionState Solution (Organic) StateCheck->SolutionState Weighing Weighing Operation SolidState->Weighing Transfer Cannula/Syringe Transfer SolutionState->Transfer RiskDust Risk: Dust Inhalation & Hydrolysis Weighing->RiskDust RiskSplash Risk: Skin Absorption Transfer->RiskSplash Control1 Control: Fume Hood + N95 + Anti-static RiskDust->Control1 Control2 Control: Double Nitrile + Splash Goggles RiskSplash->Control2 Control1->Transfer Disposal Disposal: Quench with NaHCO3 -> Haz Waste Control2->Disposal

Caption: Operational logic flow connecting physical state risks (dust vs. splash) to mandatory engineering controls and PPE.

Part 4: Emergency Response & Disposal

Incident Management
  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes. Do not use alcohol (ethanol/methanol); it increases skin permeability and may accelerate the reaction with skin proteins.

    • Treatment: Apply a soothing, non-oil-based lotion after washing. Monitor for delayed sensitization dermatitis.

  • Eye Contact:

    • Immediate Action: Flush with eyewash station for minimum 15 minutes . Hold eyelids open.

    • Medical: Seek ophthalmologist evaluation immediately. The hydrolytic release of HCl can cause deep corneal opacity.

Waste Disposal Protocol

Do not dispose of active 4-chloroquinazoline derivatives directly into solvent waste drums, as they may react with other waste streams (e.g., amines), causing exotherms or pressurization.

  • Deactivation (Recommended):

    • Stir the waste solution with an excess of 10% Aqueous Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate for 2 hours.

    • Mechanism:[1][2] This forces the hydrolysis of the C-Cl bond, converting the reactive electrophile into the inert 4-hydroxy-6-ethoxyquinazoline.

  • Disposal:

    • Adjust pH to neutral (pH 7-8).

    • Dispose of the aqueous/organic mixture as Halogenated Organic Waste .

References

  • National Institutes of Health (NIH). (2014). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. PMC. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 4-Chloroaniline (Analogous Hazard Data). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.